Product packaging for 3,5-Dichloropyridazine(Cat. No.:CAS No. 1837-55-4)

3,5-Dichloropyridazine

Cat. No.: B104411
CAS No.: 1837-55-4
M. Wt: 148.98 g/mol
InChI Key: JZSAUQMXKHBZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,5-Dichloropyridazine, also known as this compound, is a useful research compound. Its molecular formula is C4H2Cl2N2 and its molecular weight is 148.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2Cl2N2 B104411 3,5-Dichloropyridazine CAS No. 1837-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-7-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSAUQMXKHBZEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20601477
Record name 3,5-Dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1837-55-4
Record name 3,5-Dichloropyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20601477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and applications of 3,5-Dichloropyridazine. The information is intended to support research and development activities in the pharmaceutical and agrochemical industries.

Core Physicochemical Properties

This compound is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various biologically active molecules.[1] Its chemical structure and properties make it a versatile building block in medicinal chemistry and crop protection.[1]

General and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below.

PropertyValue
CAS Number 1837-55-4
Molecular Formula C₄H₂Cl₂N₂[1][2]
Molecular Weight 148.98 g/mol [1][2]
Appearance Yellow to dark orange solid powder[3][4][5]
Melting Point 58-64 °C[1][3]
Boiling Point 280.8 ± 20.0 °C (Predicted)[3][4]
Density 1.493 ± 0.06 g/cm³ (Predicted)[3][4]
Chemical and Solubility Properties

These properties are crucial for understanding the reactivity and handling of this compound in various experimental setups.

PropertyValue
pKa -0.25 ± 0.10 (Predicted)[3][5]
LogP 1.78340[4]
Solubility DMSO (Sparingly), Methanol (Slightly)[3][5]
Vapor Pressure 0.00629 mmHg at 25°C[4]
Flash Point 150.5°C[4]
Stability Stable under normal temperatures and pressures[4]
Storage Keep in a dark place, sealed in dry conditions, at room temperature or between 0 - 8 °C.[1][3][4]
Structural Identifiers
IdentifierValue
SMILES ClC1=CC(Cl)=CN=N1[6]
InChI InChI=1S/C4H2Cl2N2/c5-3-1-4(6)8-7-2-3/h1-2H[3][6]
InChIKey JZSAUQMXKHBZEO-UHFFFAOYSA-N

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a tetrachlorinated aldehyde with semicarbazide hydrochloride.[2][3]

Materials:

  • (Z)-2,4,4,4-tetrachlorobut-2-enal

  • Semicarbazide hydrochloride

  • Water

  • N,N-dimethyl-formamide (DMF) or another suitable solvent

  • Dichloromethane

  • Petroleum ether

Procedure:

  • Dissolve (Z)-2,4,4,4-tetrachlorobut-2-enal in a suitable solvent (e.g., N,N-dimethyl-formamide).

  • Prepare a mixture of semicarbazide hydrochloride, water, and the same solvent.

  • Under controlled temperature conditions (15 - 20°C), add the semicarbazide hydrochloride mixture dropwise to the solution of (Z)-2,4,4,4-tetrachlorobut-2-enal.

  • Stir the reaction mixture for approximately 5 to 49 hours.[2]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Add water to the residue and lower the temperature to 5°C to precipitate the solid product.

  • Filter the solid and perform recrystallization using a mixture of dichloromethane and petroleum ether.

  • The final product is this compound, obtained as a white crystalline solid.[2][3]

Applications and Workflow

This compound is a key intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] Its reactivity allows for the development of herbicides, fungicides, and biologically active compounds for drug discovery.[1] For instance, it is used in the development of novel histamine H4 antagonists for the potential treatment of asthma and allergies.[3][4]

Synthesis Workflow Diagram

The following diagram illustrates the general synthesis process described in the experimental protocol.

G A (Z)-2,4,4,4-tetrachlorobut-2-enal C Reaction Mixture (Solvent, 15-20°C, 5-49h) A->C B Semicarbazide hydrochloride B->C D Concentration (Reduced Pressure) C->D E Precipitation (Water, 5°C) D->E F Filtration & Recrystallization (Dichloromethane/Petroleum Ether) E->F G This compound F->G

Caption: Synthesis workflow for this compound.

Role as a Synthetic Intermediate

The diagram below shows the role of this compound as a versatile precursor in the development of more complex molecules for various applications.

G cluster_start Starting Material cluster_reactions Chemical Modifications cluster_products Final Products A This compound B Nucleophilic Substitution Cross-Coupling Reactions Other Transformations A->B Versatile Precursor C Pharmaceuticals (e.g., Histamine H4 Antagonists) B->C D Agrochemicals (e.g., Herbicides, Fungicides) B->D E Fine Chemicals & Dyes B->E

Caption: this compound as a key synthetic intermediate.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). The GHS pictogram associated with this compound is GHS07 (Exclamation mark), and the signal word is "Warning". It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area.

References

3,5-Dichloropyridazine (CAS 1837-55-4): A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

This technical guide offers an in-depth characterization of 3,5-Dichloropyridazine (CAS 1837-55-4), a key heterocyclic intermediate in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, providing a consolidated resource on its chemical properties, synthesis, and relevant biological pathways.

Core Physicochemical Properties

This compound is a yellow to dark orange crystalline solid.[1] Its core properties are summarized below, highlighting its identity and stability. Proper storage involves keeping it in a dark, dry, and sealed environment at room temperature or refrigerated between 2-8°C.[2][3]

PropertyValueReference
CAS Number 1837-55-4[3][4][5]
Molecular Formula C₄H₂Cl₂N₂[3][4][5]
Molecular Weight 148.98 g/mol [3][4][5]
Appearance Yellow to Dark Orange Solid/Powder/Crystal[1][6]
Melting Point 58-64 °C[3]
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol[1]
Purity Typically ≥98%[3][5]
SMILES ClC1=CC(Cl)=NN=C1[7]
InChI Key JZSAUQMXKHBZEO-UHFFFAOYSA-N[7]

Synthesis Protocol

A common laboratory-scale synthesis of this compound involves the cyclization of a chlorinated aldehyde with semicarbazide hydrochloride.[6]

Experimental Protocol: Synthesis from 2,4,4,4-Tetrachlorocrotonaldehyde
  • Dissolution: 2,4,4,4-Tetrachlorocrotonaldehyde is dissolved in a suitable solvent (e.g., N,N-dimethylformamide).[6]

  • Addition: A mixture of semicarbazide hydrochloride, water, and the same solvent is added dropwise to the aldehyde solution while controlling the temperature.[6]

  • Reaction: The reaction mixture is stirred for approximately 5 hours.[6]

  • Solvent Removal: The solvent is removed by concentration under reduced pressure.[6]

  • Precipitation: Water is added to the residue, and the mixture is cooled to 5°C to precipitate the solid product.[6]

  • Purification: The crude solid is collected by filtration and recrystallized from a dichloromethane/petroleum ether mixture to yield pure this compound as a white crystalline solid.[6]

Synthesis Workflow Diagram

Synthesis_Workflow A Dissolve 2,4,4,4-Tetrachlorocrotonaldehyde in solvent C Add mixture dropwise (Temperature controlled) A->C B Prepare mixture of Semicarbazide HCl, water, and solvent B->C D Stir for 5 hours C->D E Concentrate under reduced pressure D->E F Add water and cool to 5°C to precipitate solid E->F G Filter crude solid F->G H Recrystallize from DCM/Petroleum Ether G->H I Pure this compound H->I

Synthesis workflow for this compound.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the molecular structure.

3.1.1. ¹H and ¹³C NMR Experimental Protocol

  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[8] Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).[8][9]

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.[9]

    • Number of Scans: 16-64.[8]

    • Relaxation Delay: 1-2 seconds.[9]

    • Spectral Width: ~16 ppm.[9]

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.[8][9]

    • Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).[9]

    • Relaxation Delay: 2 seconds.[8]

    • Spectral Width: ~240 ppm.[8]

  • Data Processing: Perform Fourier transformation, phase and baseline correction, and reference the spectra to the TMS signal at 0.00 ppm.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups and vibrational modes of the molecule.

3.2.1. FTIR Experimental Protocol (Thin Solid Film Method)

  • Sample Preparation: Dissolve a small amount (~50 mg) of this compound in a few drops of a volatile solvent like methylene chloride.[10]

  • Film Deposition: Place a drop of the resulting solution onto a single, clean salt plate (e.g., KBr). Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[10]

  • Data Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[10] A background spectrum should be run first to exclude atmospheric and instrumental interferences.

  • Analysis: Analyze the resulting spectrum for characteristic absorption bands corresponding to the pyridazine ring and C-Cl bonds.

Mass Spectrometry (MS)

MS provides information on the molecular weight and fragmentation pattern, confirming the compound's identity and elemental composition.

3.3.1. MS Experimental Protocol (Electron Ionization)

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[11] Ensure the sample is fully dissolved and free of particulates.[11]

  • Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

  • Data Acquisition: Introduce the sample into the ion source. In EI-MS, the molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[12]

  • Analysis: The mass-to-charge (m/z) ratio of the molecular ion (M⁺) and its characteristic fragment ions are measured. The molecular ion peak should correspond to the molecular weight of this compound (148.98 g/mol ). The isotopic pattern due to the presence of two chlorine atoms will be a key diagnostic feature.

Application in Drug Development: Histamine H4 Receptor Antagonism

This compound serves as a crucial building block for synthesizing novel histamine H4 receptor (H4R) antagonists, which are investigated for the treatment of asthma, allergies, and other inflammatory or autoimmune disorders.[4] The H4 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on immune cells like mast cells and eosinophils.[13][14]

Histamine H4 Receptor Signaling Pathway

Activation of the H4R by histamine initiates a signaling cascade that modulates immune cell function. The receptor couples to the Gαi/o subunit of the G-protein complex. This leads to the inhibition of adenylate cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the βγ subunit can activate phospholipase C (PLC), leading to increased intracellular calcium (Ca²⁺) mobilization and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade.[14][15] These signaling events ultimately promote the chemotaxis (directed migration) of immune cells to sites of inflammation.[13][14]

H4R Signaling Pathway Diagram

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H4R H4 Receptor (GPCR) Histamine->H4R Binds G_Protein Gαi/o Gβγ H4R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Gαi/o inhibits PLC Phospholipase C G_Protein->PLC Gβγ activates cAMP cAMP ↓ AC->cAMP Ca2 [Ca²⁺] ↑ PLC->Ca2 Mobilizes ATP ATP ATP->AC Response Immune Cell Chemotaxis (Mast Cells, Eosinophils) cAMP->Response Modulates MAPK MAPK Cascade Activation Ca2->MAPK MAPK->Response

Histamine H4 Receptor (H4R) signaling pathway.

References

Spectroscopic Data Analysis of 3,5-Dichloropyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for 3,5-dichloropyridazine (CAS No. 1837-55-4). The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside standardized experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this important heterocyclic compound in research and development settings.

Spectroscopic Data Summary

Due to the limited availability of public experimental spectra for this compound, the following tables summarize the predicted spectroscopic data based on its chemical structure and comparison with analogous compounds. These values provide a strong baseline for the interpretation of experimentally acquired data.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~9.2Doublet~2.5H6
~7.8Doublet~2.5H4

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~155C3
~152C5
~135C6
~125C4

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000Weak-MediumC-H stretching (aromatic)
1600-1400Medium-StrongC=C and C=N stretching (aromatic ring)
1200-1000StrongC-Cl stretching
850-750StrongC-H out-of-plane bending

Sample State: Solid (e.g., KBr pellet or thin film).

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
148High[M]⁺ (³⁵Cl₂)
150Medium[M+2]⁺ (³⁵Cl³⁷Cl)
152Low[M+4]⁺ (³⁷Cl₂)
113Medium[M-Cl]⁺
86Medium[M-Cl-HCN]⁺

Ionization Mode: Electron Impact (EI).

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for solid organic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[1] The solution should be clear and free of particulate matter.

  • NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A larger number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.

    • Set the spectral width to encompass the expected chemical shifts for aromatic carbons (e.g., 0-160 ppm).

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Thin Solid Film Method):

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent such as methylene chloride or acetone.[2]

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl). Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[2]

  • Data Acquisition:

    • Place the salt plate in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty sample holder.

    • Acquire the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Impact Ionization):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is vaporized in the ion source.

  • Ionization: Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[3][4]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[3]

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The isotopic pattern for chlorine (³⁵Cl:³⁷Cl ≈ 3:1) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the predicted data and the structure of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Spectroscopic Data cluster_analysis Data Analysis & Interpretation Sample This compound (Solid) NMR NMR Spectrometer Sample->NMR Dissolve in CDCl3 IR FT-IR Spectrometer Sample->IR Prepare thin film MS Mass Spectrometer Sample->MS Direct insertion NMR_Data 1H & 13C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Connectivity & Chemical Environment IR_Data->Structure Functional Groups MS_Data->Structure Molecular Weight & Fragmentation

Caption: Workflow for the spectroscopic analysis of this compound.

Structural_Elucidation cluster_structure Proposed Structure cluster_evidence Spectroscopic Evidence Structure This compound C₄H₂Cl₂N₂ H_NMR ¹H NMR: Two doublets (~9.2, ~7.8 ppm) Confirms two adjacent aromatic protons H_NMR->Structure C_NMR ¹³C NMR: Four distinct signals Confirms four unique carbon environments C_NMR->Structure IR IR: C-Cl stretch (~1200-1000 cm⁻¹) Confirms presence of chloro groups IR->Structure MS MS: [M]⁺ at m/z 148, 150, 152 Confirms molecular formula and two Cl atoms MS->Structure

Caption: Correlation of predicted spectroscopic data to the structure of this compound.

References

An In-depth Technical Guide to the Solubility of 3,5-Dichloropyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,5-Dichloropyridazine, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing detailed experimental methodologies for determining its solubility in various organic solvents. Understanding the solubility of this compound is crucial for optimizing reaction conditions, purification processes, and formulation development.

Introduction to this compound

This compound (CAS No. 1837-55-4) is a heterocyclic compound with the molecular formula C₄H₂Cl₂N₂.[2] It serves as a versatile building block in the synthesis of a range of biologically active molecules, including novel histamine H4 antagonists for the treatment of asthma and allergies.[1][3] Its physical state is typically a yellow to dark orange solid.[1][3]

Chemical Structure:

Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative data on the solubility of this compound in common organic solvents. This underscores the importance for researchers to determine solubility experimentally within their specific systems and operating conditions. The general stability of this compound under normal temperatures and pressures suggests its solubility can be reliably measured.[3]

Table 1: Experimental Solubility of this compound in Organic Solvents

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
e.g., Methanole.g., 25Data to be determinedData to be determinede.g., Isothermal Equilibrium
e.g., Ethanole.g., 25Data to be determinedData to be determinede.g., Isothermal Equilibrium
e.g., Acetonee.g., 25Data to be determinedData to be determinede.g., Gravimetric Analysis
e.g., Toluenee.g., 25Data to be determinedData to be determinede.g., HPLC/GC Analysis
e.g., Dichloromethanee.g., 25Data to be determinedData to be determinede.g., Isothermal Equilibrium
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determinede.g., Gravimetric Analysis

Experimental Protocols for Solubility Determination

The following are detailed methodologies that can be employed to determine the solubility of this compound in organic solvents.

This method is highly accurate for determining the equilibrium solubility of a compound at a constant temperature.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Vials with secure caps

  • Shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a Gas Chromatography (GC) system.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to several vials. The presence of excess solid is crucial to ensure that saturation is achieved.

  • Accurately add a known volume of the selected organic solvent to each vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Equilibration: Place the vials in a shaker or on a stirrer with a constant temperature bath. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The time required for equilibration may need to be determined experimentally.

  • Sample Collection and Dilution: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a known volume of the supernatant using a pipette and immediately filter it through a syringe filter into a volumetric flask.

  • Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound in the same organic solvent.

    • Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation: Calculate the original concentration in the saturated solution by applying the dilution factor. The solubility is typically expressed in mg/mL, g/L, or mol/L.

This is a simpler, alternative method that does not require sophisticated analytical instrumentation.

Objective: To determine the solubility of this compound by evaporating the solvent from a saturated solution and weighing the residual solute.

Materials:

  • This compound (solid)

  • Selected organic solvent(s)

  • Vials with secure caps

  • Shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Evaporating dish

  • Analytical balance

  • Desiccator

  • Oven or vacuum oven

Procedure:

  • Prepare a Saturated Solution: Follow steps 1-4 of the Isothermal Equilibrium Method.

  • Sample Collection: Pre-weigh a clean, dry evaporating dish on an analytical balance.

  • Filter a known volume of the saturated solution to remove any undissolved solid directly into the pre-weighed evaporating dish.

  • Solvent Evaporation: Carefully evaporate the solvent from the dish. This can be done at room temperature in a fume hood, or more rapidly in an oven at a temperature below the boiling point of the solvent and the melting point of this compound (58-64°C).[2] A vacuum oven can also be used to expedite the process at a lower temperature.

  • Drying and Weighing: Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature and to ensure any residual moisture is removed.

  • Weigh the dish containing the solid residue on an analytical balance.

  • Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound. Calculate the solubility by dividing the mass of the residue by the volume of the filtrate used.

Visualizing the Experimental Workflow

The following diagram illustrates the general experimental workflow for determining the solubility of this compound.

experimental_workflow process_node process_node input_node input_node output_node output_node decision_node decision_node A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Allow solid to settle B->C D Filter supernatant C->D E Analytical Method? D->E F_HPLC Dilute sample Analyze via HPLC/GC E->F_HPLC HPLC/GC F_Grav Evaporate solvent from known volume E->F_Grav Gravimetric G_HPLC Calculate solubility from calibration curve F_HPLC->G_HPLC G_Grav Weigh dried residue F_Grav->G_Grav H_Grav Calculate solubility G_Grav->H_Grav

Caption: Experimental workflow for solubility determination.

Conclusion

References

Crystal Structure of 3,5-Dichloropyridazine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dichloropyridazine is a heterocyclic compound of interest in pharmaceutical and agrochemical research. A thorough understanding of its three-dimensional structure is crucial for designing and developing new molecules with desired biological activities. This document aims to provide a comprehensive technical guide on the crystal structure analysis of this compound. However, a comprehensive search of publicly available scientific literature and crystallographic databases reveals a notable absence of a determined crystal structure for this specific compound. While information on its synthesis and basic physical properties is available, detailed X-ray crystallographic data, including unit cell parameters, space group, and atomic coordinates, remains unpublished. This guide will therefore summarize the available information and outline the necessary experimental protocols that would be required for a full crystal structure determination.

Introduction

This compound (CAS No: 1837-55-4) is a substituted pyridazine ring system with chlorine atoms at the 3 and 5 positions. The pyridazine core is a common scaffold in medicinal chemistry, and its halogenated derivatives serve as versatile building blocks for the synthesis of more complex molecules. A detailed knowledge of the crystal structure would provide invaluable insights into its intermolecular interactions, solid-state packing, and overall molecular geometry, which are critical for structure-based drug design and materials science applications. Despite its importance, to the best of our knowledge, a single-crystal X-ray diffraction study on this compound has not been reported in the literature.

Synthesis and Crystallization

Synthesis

A common synthetic route to this compound involves the reaction of a suitable precursor with a chlorinating agent. While specific details for this isomer can vary, a general approach for the synthesis of dichloropyridazines has been reported.

Crystallization

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. For a compound like this compound, which is a solid at room temperature, several crystallization techniques could be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, leading to crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent and crystallization method is often determined empirically.

Proposed Experimental Protocol for Crystal Structure Determination

Should a researcher undertake the crystal structure analysis of this compound, the following experimental workflow would be typical.

X-ray Diffraction Data Collection

A suitable single crystal would be mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with an X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Data Processing

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This is typically done using software packages such as CrysAlisPro, SAINT, or XDS.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined against the experimental diffraction data using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates, and thermal parameters to achieve the best possible fit between the calculated and observed structure factors. This is typically performed using software like SHELXL, Olex2, or CRYSTALS.

Anticipated Crystallographic Data

Upon successful structure determination, the following quantitative data would be obtained and should be presented in a tabular format for clarity.

Table 1: Crystal Data and Structure Refinement Details for this compound

ParameterValue
Empirical formulaC₄H₂Cl₂N₂
Formula weight148.98
TemperatureTo be determined (e.g., 100(2) K)
WavelengthTo be determined (e.g., 0.71073 Å)
Crystal systemTo be determined
Space groupTo be determined
Unit cell dimensionsa = To be determined Å α = 90°
b = To be determined Å β = To be determined °
c = To be determined Å γ = 90°
VolumeTo be determined ų
ZTo be determined
Density (calculated)To be determined Mg/m³
Absorption coefficientTo be determined mm⁻¹
F(000)To be determined
Crystal sizeTo be determined mm
Theta range for data collectionTo be determined °
Index rangesTo be determined
Reflections collectedTo be determined
Independent reflectionsTo be determined [R(int) = value]
Completeness to thetaTo be determined %
Absorption correctionTo be determined
Refinement methodFull-matrix least-squares on F²
Data / restraints / paramsTo be determined
Goodness-of-fit on F²To be determined
Final R indices [I>2sigma(I)]R1 = To be determined, wR2 = To be determined
R indices (all data)R1 = To be determined, wR2 = To be determined
Largest diff. peak and holeTo be determined e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°) for this compound

Bond/AngleLength/Angle
Cl(1)-C(3)To be determined
Cl(2)-C(5)To be determined
N(1)-N(2)To be determined
N(1)-C(6)To be determined
N(2)-C(3)To be determined
C(3)-C(4)To be determined
C(4)-C(5)To be determined
C(5)-C(6)To be determined
N(2)-N(1)-C(6)To be determined
N(1)-N(2)-C(3)To be determined
Cl(1)-C(3)-N(2)To be determined
Cl(1)-C(3)-C(4)To be determined
N(2)-C(3)-C(4)To be determined
C(3)-C(4)-C(5)To be determined
Cl(2)-C(5)-C(4)To be determined
Cl(2)-C(5)-C(6)To be determined
C(4)-C(5)-C(6)To be determined
N(1)-C(6)-C(5)To be determined

Visualization of Experimental Workflow

The logical flow of a crystal structure analysis experiment can be visualized as follows:

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Crystallization cluster_data_collection X-ray Diffraction cluster_structure_determination Structure Determination synthesis Synthesis of this compound purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Caption: Experimental workflow for crystal structure analysis.

Conclusion

While this compound is a compound of significant interest, a definitive crystal structure analysis is currently absent from the scientific literature. This guide has outlined the necessary experimental procedures and the types of data that would be generated from such a study. The determination of the crystal structure of this compound would be a valuable contribution to the fields of chemistry and drug discovery, providing a solid foundation for future molecular design and development efforts. Researchers are encouraged to pursue this investigation to fill the existing knowledge gap.

Quantum Chemical Calculations for 3,5-Dichloropyridazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 3,5-Dichloropyridazine. While direct, in-depth computational studies on this compound are limited in publicly available literature, this document outlines the established theoretical methodologies and presents illustrative data from closely related molecules. This approach provides a robust framework for understanding and predicting the behavior of this compound in various chemical and biological contexts.

Introduction to this compound

This compound, with the chemical formula C₄H₂Cl₂N₂, is a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] Its chemical structure, characterized by a pyridazine ring substituted with two chlorine atoms, makes it a versatile building block for the synthesis of more complex molecules.[1][2] Understanding its electronic structure, vibrational properties, and reactivity is crucial for the rational design of novel compounds with desired biological activities. Quantum chemical calculations offer a powerful, non-experimental approach to obtaining this fundamental information.

Theoretical and Computational Methodology

The primary method for quantum chemical calculations of molecules like this compound is Density Functional Theory (DFT).[3][4] This approach has been successfully applied to a variety of substituted pyridazines and other heterocyclic systems, providing results that are in excellent agreement with experimental data.[3][5][6]

Geometry Optimization

The first step in any quantum chemical study is to determine the molecule's most stable three-dimensional structure, known as the optimized geometry. This is typically achieved using a gradient descent algorithm to find the minimum energy conformation on the potential energy surface. A commonly used and reliable functional for this purpose is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[3][7][8] The choice of basis set is also critical; Pople-style basis sets such as 6-31G(d,p) or the more flexible 6-311++G(d,p) are frequently employed to provide a good balance between accuracy and computational cost.[3][7]

Vibrational Analysis

Once the optimized geometry is obtained, a vibrational frequency analysis is performed. This calculation serves two main purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[5][6] The calculated vibrational frequencies can be compared with experimental FT-IR and FT-Raman spectra to validate the computational model.[7][9][10]

Electronic Properties and Reactivity Descriptors

The electronic properties of a molecule are key to understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance.[11][12] The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity; a smaller gap generally indicates a more reactive species.[8][13] From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, including:

  • Ionization Potential (I): The energy required to remove an electron.

  • Electron Affinity (A): The energy released when an electron is added.

  • Electronegativity (χ): The ability of an atom to attract electrons.

  • Chemical Hardness (η): A measure of resistance to charge transfer.

  • Chemical Softness (S): The reciprocal of hardness, indicating the ease of charge transfer.

  • Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron density distribution in a molecule. It allows for the investigation of charge transfer interactions between filled and vacant orbitals, which can reveal important information about intramolecular bonding and stability.[8]

Workflow for Quantum Chemical Calculations

The logical flow of a typical quantum chemical investigation of a molecule like this compound is illustrated in the following diagram.

G Computational Workflow A Define Molecular Structure (this compound) B Select Computational Method (e.g., DFT/B3LYP) A->B C Choose Basis Set (e.g., 6-311++G(d,p)) B->C D Perform Geometry Optimization C->D E Vibrational Frequency Analysis D->E F Confirm True Minimum (No Imaginary Frequencies) E->F G Calculate Electronic Properties (HOMO, LUMO, etc.) F->G H Perform NBO Analysis G->H I Analyze and Interpret Results H->I J Compare with Experimental Data (if available) I->J

Computational Workflow

Illustrative Quantitative Data

Table 1: Selected Optimized Geometrical Parameters for 4,5-Dichloropyridazin-3-(2H)-one[3]
ParameterBond Length (Å)ParameterBond Angle (°)
Cl1-C21.720C4-N1-N2-
Cl2-C31.738N2-N1-C4-
O1-C11.218N1-N2-C1-
N1-N21.338N1-C4-C3-
N1-C41.302C2-C3-C4-
N2-C11.401Cl1-C2-C1-
C1-C21.473Cl2-C3-C4-
C2-C31.367O1-C1-N2-
C3-C4-O1-C1-C2-

Note: A complete set of bond angles was not provided in the source material.

Table 2: Calculated Electronic Properties and Reactivity Descriptors for 4,5-Dichloropyridazin-3-(2H)-one[3]
ParameterValue (eV)
EHOMO-
ELUMO-
Energy Gap (ΔE)-
Ionization Potential (I)-
Electron Affinity (A)-
Electronegativity (χ)-
Chemical Hardness (η)-
Chemical Softness (S)-
Electrophilicity Index (ω)-

Note: Specific values for these parameters were not explicitly tabulated in the cited reference, but the study indicates their calculation.

Conclusion

Quantum chemical calculations, particularly those employing Density Functional Theory, provide a powerful and predictive framework for investigating the molecular properties of this compound. While a dedicated computational study on this specific isomer is yet to be widely published, the established methodologies and data from closely related compounds offer significant insights. By following the outlined computational workflow, researchers can elucidate the geometry, vibrational spectra, electronic structure, and reactivity of this compound, thereby facilitating its application in drug discovery and materials science. The illustrative data from a similar molecule underscores the type and quality of information that can be generated, providing a solid foundation for future theoretical and experimental investigations.

References

An In-Depth Technical Guide to the Synthesis of 3,5-Dichloropyridazine from 2,4,4,4-Tetrachlorocrotonaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-dichloropyridazine, a valuable heterocyclic building block in medicinal chemistry and agrochemical research, from the starting material 2,4,4,4-tetrachlorocrotonaldehyde. This document details the experimental protocol, reaction mechanism, and key quantitative data, offering a reproducible and thorough resource for laboratory synthesis.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. Its disubstituted pyridazine core allows for selective functionalization at the chloro-positions, making it a versatile scaffold in the development of novel pharmaceuticals and agrochemicals. The synthesis route commencing from 2,4,4,4-tetrachlorocrotonaldehyde offers a direct approach to this important heterocyclic compound.

Reaction Scheme and Mechanism

The synthesis of this compound from 2,4,4,4-tetrachlorocrotonaldehyde proceeds via a cyclocondensation reaction with a hydrazine derivative, specifically semicarbazide hydrochloride. The overall reaction is depicted below:

Reaction Scheme:

The reaction mechanism involves an initial nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl of 2,4,4,4-tetrachlorocrotonaldehyde, followed by an intramolecular cyclization and subsequent elimination steps to form the aromatic pyridazine ring.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 2,4,4,4-tetrachlorocrotonaldehyde.

Materials:

  • 2,4,4,4-Tetrachlorocrotonaldehyde

  • Semicarbazide hydrochloride

  • Water

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane

  • Petroleum ether

Procedure:

  • Dissolve 2,4,4,4-tetrachlorocrotonaldehyde in a suitable solvent.

  • Prepare a mixture of semicarbazide hydrochloride, water, and the same solvent.

  • Add the semicarbazide hydrochloride mixture dropwise to the solution of 2,4,4,4-tetrachlorocrotonaldehyde while maintaining a controlled temperature of 15-20°C.

  • Stir the reaction mixture vigorously for 49 hours at 15-20°C.[1]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Add water to the residue and cool the mixture to 5°C to induce precipitation of the crude product.

  • Collect the solid precipitate by filtration.

  • Purify the crude product by recrystallization from a mixture of dichloromethane and petroleum ether to yield this compound as a white crystalline solid.[1]

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Yield 55%[1]
Reaction Time 49 hours[1]
Reaction Temperature 15 - 20 °C[1]

Characterization Data

Characterization of the final product, this compound, is crucial to confirm its identity and purity. While specific spectra for the product of this exact synthesis were not found in the immediate search, typical analytical data for this compound would include:

  • ¹H NMR: Expected to show characteristic signals for the aromatic protons on the pyridazine ring.

  • ¹³C NMR: Expected to show signals for the carbon atoms of the dichloropyridazine ring.

  • IR Spectroscopy: Expected to show characteristic absorption bands for the C-Cl and C=N bonds within the heterocyclic ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (148.98 g/mol ) would be expected.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product TCCA 2,4,4,4-Tetrachloro- crotonaldehyde Solution Mix Mixing and Reaction (49h, 15-20°C) TCCA->Mix Semi Semicarbazide HCl Solution Semi->Mix Conc Concentration Mix->Conc Precip Precipitation (Water, 5°C) Conc->Precip Filt Filtration Precip->Filt Recryst Recrystallization (DCM/Pet. Ether) Filt->Recryst Product This compound Recryst->Product

Caption: Experimental workflow for the synthesis of this compound.

Proposed Reaction Mechanism Pathway

The following diagram outlines the proposed mechanistic steps for the formation of the pyridazine ring.

Reaction_Mechanism Start 2,4,4,4-Tetrachlorocrotonaldehyde + Semicarbazide Step1 Nucleophilic Attack (Formation of Hydrazone Intermediate) Start->Step1 1 Step2 Intramolecular Cyclization Step1->Step2 2 Step3 Dehydration & Tautomerization Step2->Step3 3 Step4 Elimination of HCl & Aromatization Step3->Step4 4 End This compound Step4->End 5

Caption: Proposed mechanism for this compound formation.

References

3,5-Dichloropyridazine: A Core Scaffold for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridazine is a heterocyclic compound that has garnered significant attention as a versatile building block in the realms of pharmaceutical and agrochemical synthesis.[1][2] Its unique chemical structure, characterized by a π-deficient pyridazine ring substituted with two chlorine atoms, makes it an essential intermediate for creating a diverse array of complex molecules.[1] The reactivity of the chlorine atoms allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of novel molecular frameworks. This guide provides a comprehensive review of the synthesis, chemical properties, and applications of this compound, with a focus on its role in medicinal chemistry and drug development.

Physicochemical Properties and Spectroscopic Data

PropertyValueReference
CAS Number 1837-55-4[3]
Molecular Formula C₄H₂Cl₂N₂[3]
Molecular Weight 148.98 g/mol [3]
Appearance White to light yellow solid[3]
Solubility Soluble in DMSO and Methanol (Slightly)Inferred from similar compounds

Table 1: Physicochemical Properties of this compound

Note: Detailed, experimentally verified spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectra) for this compound is not consistently reported across publicly available sources. Researchers should perform their own analytical characterization to confirm identity and purity.

Synthesis of this compound

The primary synthetic route to this compound involves the cyclization of a chlorinated aldehyde with a hydrazine derivative.[3]

Experimental Protocol: Synthesis from 2,4,4,4-Tetrachlorocrotonaldehyde[3]

Materials:

  • 2,4,4,4-Tetrachlorocrotonaldehyde

  • Semicarbazide hydrochloride

  • Solvent (e.g., N,N-dimethylformamide)

  • Water

  • Dichloromethane

  • Petroleum ether

Procedure:

  • Dissolve 2,4,4,4-Tetrachlorocrotonaldehyde in a suitable solvent.

  • Prepare a mixture of semicarbazide hydrochloride, water, and the same solvent.

  • Under controlled temperature conditions (e.g., 15-20°C), add the semicarbazide hydrochloride mixture dropwise to the aldehyde solution.

  • Stir the reaction mixture for approximately 5 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water to the residue and lower the temperature to 5°C to precipitate the solid product.

  • Filter the solid and recrystallize from a dichloromethane/petroleum ether mixture.

  • The final product is obtained as a white crystalline solid.

G Synthesis of this compound cluster_reaction Reaction Conditions cluster_workup Workup & Purification reagent1 2,4,4,4-Tetrachloro- crotonaldehyde reaction Cyclization reagent1->reaction reagent2 Semicarbazide HCl reagent2->reaction solvent DMF / Water solvent->reaction concentrate Concentration reaction->concentrate precipitate Precipitation (Water, 5°C) concentrate->precipitate recrystallize Recrystallization (DCM/Pet. Ether) precipitate->recrystallize product This compound recrystallize->product

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Key Reactions

The two chlorine atoms on the pyridazine ring are susceptible to nucleophilic aromatic substitution (SNAr) . This reactivity is the cornerstone of its utility as a synthetic intermediate. The electron-deficient nature of the pyridazine ring facilitates the attack of nucleophiles, leading to the displacement of one or both chlorine atoms.[5]

Nucleophilic Aromatic Substitution (SNAr)

The general mechanism involves the attack of a nucleophile on the carbon atom bearing a chlorine atom, forming a Meisenheimer complex intermediate, followed by the departure of the chloride ion.[6] The positions of the nitrogen atoms in the ring significantly enhance the electrophilicity of the carbon atoms, making the substitution more favorable than in corresponding chlorobenzenes.[5]

Common nucleophiles used in reactions with dichloropyridazines include:

  • Amines (amination)

  • Alcohols/phenols (etherification)

  • Thiols (thioetherification)

  • Hydrazine

Example Protocol: Amination A typical procedure involves reacting this compound with an amine in a suitable solvent, often in the presence of a base to neutralize the HCl generated.

  • Dissolve this compound (1.0 eq.) in an anhydrous solvent like THF or Dioxane under an inert atmosphere.[7]

  • Add the desired amine (1.0-1.2 eq.).

  • Add a non-nucleophilic base, such as potassium tert-butoxide (1.1-1.5 eq.), portion-wise.[7]

  • Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC.

  • After completion, perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Applications in Medicinal Chemistry

This compound is a key starting material for the synthesis of various biologically active compounds.[1][8] Its derivatives have shown potential in treating a range of conditions, from allergies to cancer.

Histamine H4 Receptor Antagonists

Derivatives of this compound have been identified as novel histamine H4 receptor (H4R) antagonists, which are valuable for treating asthma and allergies.[9] The pyridazine core serves as a scaffold to which other functional groups are attached to achieve potent and selective binding to the H4 receptor.

Kinase Inhibitors in Oncology

The pyridazine and related dihydropyridazine scaffolds are being explored for the development of kinase inhibitors for cancer therapy. A notable example involves derivatives of 3-oxo-2,3-dihydropyridazine, which have been synthesized and evaluated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK).[10]

ITK is a crucial enzyme in the T-cell receptor signaling pathway, and its inhibition is a therapeutic strategy for T-cell malignancies.[10] Studies have identified compounds with significant inhibitory activity.

CompoundITK IC₅₀ (µM)Jurkat Cell IC₅₀ (µM)BTK InhibitionReference
Compound 9 0.8737.61No[10]
Compound 22 0.1911.17Partial[10][11]

Table 2: Biological Activity of Dihydropyridazine-based ITK Inhibitors

Western blot analysis confirmed that these inhibitors reduce the phosphorylation of ITK and its downstream target, ERK1/2, validating their on-target activity within the cellular signaling cascade.[10][12]

G ITK Signaling Pathway Inhibition TCR T-Cell Receptor (TCR) ITK ITK TCR->ITK Activation pITK p-ITK (Active) ITK->pITK Phosphorylation ERK ERK1/2 pITK->ERK Downstream Signaling pERK p-ERK1/2 (Active) ERK->pERK Phosphorylation Proliferation T-Cell Proliferation & Response pERK->Proliferation Inhibitor Pyridazine Derivative (e.g., Cmpd 9) Inhibitor->pITK Inhibits

Caption: Inhibition of the ITK signaling pathway by pyridazine derivatives.

PARP-1 Inhibitors

Pyridazine-containing compounds have also been identified as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2] PARP-1 is a key enzyme in the DNA repair process, particularly in the base excision repair (BER) pathway.[13][14] Inhibiting PARP-1 in cancers that have defects in other DNA repair pathways (like BRCA1/2 mutations) leads to a synthetic lethality, causing cancer cell death.[13] Several pyridazine-based PARP inhibitors have shown promising preclinical results, with some achieving nanomolar potency.[2]

G PARP-1 Inhibition and Synthetic Lethality cluster_dna_damage DNA Damage cluster_repair DNA Repair Pathways SSB Single-Strand Break (SSB) PARP PARP-1 SSB->PARP Activates DSB Double-Strand Break (DSB) at Replication SSB->DSB If unrepaired BER Base Excision Repair (BER) PARP->BER Mediates BRCA BRCA1/2 Deficient (Homologous Recombination) Apoptosis Apoptosis (Cell Death) BRCA->Apoptosis Leads to DSB->BRCA Repair blocked in BRCA-mutant cells Inhibitor Pyridazine-based PARP-1 Inhibitor Inhibitor->PARP Inhibits

Caption: Mechanism of synthetic lethality via PARP-1 inhibition.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its straightforward synthesis and, most importantly, its susceptibility to nucleophilic aromatic substitution make it an ideal starting point for creating diverse chemical libraries. The demonstrated success of its derivatives as potent inhibitors of key biological targets like ITK and PARP-1 underscores its importance for medicinal chemists. Future research will likely continue to leverage this privileged scaffold to develop novel therapeutics for a wide range of diseases.

References

Navigating the Thermal Landscape of 3,5-Dichloropyridazine: A Technical Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – As a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding the thermal stability and decomposition pathways of 3,5-Dichloropyridazine is paramount for ensuring process safety, product purity, and optimal storage conditions. This in-depth technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals, amalgamating foundational knowledge with detailed, albeit generalized, experimental protocols for thermal analysis.

While direct, comprehensive experimental data on the thermal decomposition of this compound is not extensively available in public literature, this whitepaper provides a robust framework based on the analysis of analogous heterocyclic and chlorinated compounds. The principles and methodologies outlined herein are intended to serve as a practical guide for the thermal characterization of this and similar molecules.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound is essential before delving into its thermal behavior.

PropertyValueReference
Molecular Formula C₄H₂Cl₂N₂[1][2]
Molecular Weight 148.98 g/mol [1][2]
Appearance Yellow to dark orange solid[3]
Melting Point 60.0 to 64.0 °C[1]
Boiling Point (Predicted) 280.8 ± 20.0 °C[3]
Density (Predicted) 1.493 ± 0.06 g/cm³[3]
Stability Stable under normal temperatures and pressures[3]

Methodologies for Thermal Analysis

A multi-faceted approach employing several analytical techniques is crucial for a thorough evaluation of thermal stability.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass, indicating either decomposition or sublimation, and to quantify this mass loss as a function of temperature.

Experimental Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).

  • Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a relevant temperature range (e.g., 30 °C to 600 °C).

  • Data Analysis: The resulting TGA curve plots mass loss percentage against temperature. The onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tpeak), obtained from the derivative of the TGA curve (DTG), are determined.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions in this compound as a function of temperature. This can identify melting, sublimation, and exothermic or endothermic decomposition events.

Experimental Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

  • Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a consistent purge rate.

  • Temperature Program: The sample and reference are heated at a controlled linear rate, such as 10 °C/min, through a temperature range that encompasses the melting point and expected decomposition region.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are identified by their respective peaks. The enthalpy change (ΔH) for these events can be calculated from the peak area.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions, providing data on the onset temperature of self-accelerating decomposition, and the corresponding pressure and temperature rise rates.

Experimental Protocol:

  • Instrument: An accelerating rate calorimeter.

  • Sample Preparation: A sample of this compound is placed in a spherical, high-pressure sample bomb (e.g., made of titanium or Hastelloy).

  • Methodology: The instrument employs a "heat-wait-search" mode. The sample is heated in small steps, followed by a waiting period to achieve thermal equilibrium. The instrument then searches for any self-heating. Once an exothermic reaction is detected (exceeding a set sensitivity threshold, e.g., 0.02 °C/min), the calorimeter switches to an adiabatic mode, where the surrounding heaters match the sample temperature, preventing heat loss to the environment.

  • Data Analysis: The time-temperature and time-pressure profiles are recorded to determine the onset temperature of the runaway reaction, the time to maximum rate (TMR), and the adiabatic temperature rise (ΔTad).

Hypothetical Thermal Decomposition Profile

Based on the analysis of similar chlorinated heterocyclic compounds, a hypothetical thermal decomposition profile for this compound can be proposed. It is crucial to note that the following data are illustrative and require experimental verification.

ParameterHypothetical ValueAnalytical TechniqueSignificance
Melting Point ~62 °CDSCIndicates phase transition from solid to liquid.
Onset of Decomposition (Tonset) 180 - 220 °CTGA, DSC, ARCThe temperature at which significant decomposition begins.
Decomposition Enthalpy (ΔHdecomp) -150 to -250 kJ/molDSCQuantifies the heat released during decomposition; a highly exothermic value indicates a significant thermal hazard.
Major Mass Loss Step 200 - 300 °CTGAThe primary temperature range of decomposition.
Time to Maximum Rate (TMR) from 180°C < 24 hoursARCIndicates the time available to take corrective action in a runaway scenario from the onset temperature.

Postulated Decomposition Pathways and Products

The thermal decomposition of this compound is likely to proceed through a complex mechanism, potentially involving radical intermediates. The presence of chlorine atoms and the pyridazine ring suggests several possible fragmentation routes.

A plausible decomposition pathway could be initiated by the cleavage of a carbon-chlorine bond, which is often the weakest bond in such molecules. This would generate a pyridazinyl radical and a chlorine radical. The subsequent reactions could involve ring-opening, dimerization, and reactions with other molecules, leading to a variety of smaller volatile products and a solid residue.

Potential Gaseous Decomposition Products (based on analogous compounds):

  • Hydrogen Chloride (HCl)

  • Chlorinated hydrocarbons

  • Nitrogen-containing fragments (e.g., HCN, cyanogen)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂) in the presence of oxygen

The identification and quantification of these products would necessitate techniques such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizing Methodologies and Pathways

To aid in the conceptual understanding of the analytical workflow and a hypothetical decomposition pathway, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample Sample TGA TGA Sample->TGA Heating DSC DSC Sample->DSC Heating ARC ARC Sample->ARC Adiabatic Heating Mass_Loss Mass Loss vs. Temp TGA->Mass_Loss Heat_Flow Heat Flow vs. Temp DSC->Heat_Flow Pressure_Temp Pressure & Temp vs. Time ARC->Pressure_Temp Decomposition_Profile Thermal Decomposition Profile Mass_Loss->Decomposition_Profile Heat_Flow->Decomposition_Profile Pressure_Temp->Decomposition_Profile

Experimental workflow for thermal analysis.

Decomposition_Pathway Start This compound Radical_Formation Initial C-Cl Bond Cleavage (Heat Induced) Start->Radical_Formation Intermediates Pyridazinyl & Chlorine Radicals Radical_Formation->Intermediates Ring_Opening Ring Opening & Fragmentation Intermediates->Ring_Opening Products Volatile Products (HCl, Chlorinated Hydrocarbons, N-compounds) Ring_Opening->Products Residue Char/Residue Ring_Opening->Residue

Hypothetical thermal decomposition pathway.

Conclusion and Recommendations

The thermal stability of this compound is a critical parameter that dictates its safe handling, processing, and storage. Although specific experimental data is sparse, a combination of TGA, DSC, and ARC analyses, as detailed in this guide, provides a robust framework for its comprehensive thermal characterization. It is strongly recommended that researchers conduct these analyses to establish a definitive thermal profile for this compound before its use in large-scale applications. The potential for exothermic decomposition underscores the necessity of a thorough risk assessment to prevent thermal runaway events. Further research into the identification of decomposition products will also be invaluable for understanding degradation pathways and ensuring product quality.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5-Dichloropyridazine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5-dichloropyridazine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its unique electronic properties and the differential reactivity of its two chlorine atoms allow for selective functionalization, making it a valuable starting material for the development of novel therapeutics. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. This document provides detailed application notes, experimental protocols, and biological data for the synthesis and evaluation of this compound derivatives.

Synthetic Methodologies

The this compound core can be functionalized through various synthetic strategies, most notably via nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The choice of reaction conditions can often direct the substitution to either the C3 or C5 position, enabling the synthesis of a wide range of derivatives.

General Synthetic Workflow

The synthesis of functionalized pyridazine derivatives from this compound typically follows a logical progression from the initial substitution of one of the chloro groups to further modifications.

G A This compound B Monosubstituted Intermediate (e.g., 3-Aryloxy-5-chloropyridazine) A->B SNA_r_ or Suzuki Coupling (Monosubstitution) C Disubstituted Product (e.g., 3-Aryloxy-5-arylpyridazine) B->C Second Substitution (e.g., Suzuki Coupling) D Biological Evaluation C->D Screening & Assay

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

Experimental Protocols

Protocol 1: Synthesis of 3-Aryloxy-5-chloropyridazine Derivatives via SNAr

This protocol describes the nucleophilic aromatic substitution of this compound with various phenols to yield 3-aryloxy-5-chloropyridazine derivatives.

Materials:

  • This compound

  • Substituted phenol (e.g., 4-methoxyphenol)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 3-aryloxy-5-chloropyridazine derivative.

Protocol 2: Synthesis of 3-Aryl-5-chloropyridazine Derivatives via Suzuki-Miyaura Coupling

This protocol details the regioselective Suzuki-Miyaura cross-coupling of this compound with arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and dppf (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 3-aryl-5-chloropyridazine product.

Protocol 3: In Vitro Cytotoxicity Evaluation using MTT Assay

This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the growth medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Biological Activities and Quantitative Data

Derivatives of this compound have shown significant potential in oncology, particularly as inhibitors of key signaling pathways involved in cancer cell proliferation and survival.

Anticancer Activity of Substituted Pyridazine Derivatives

The following table summarizes the in vitro cytotoxic activity of a series of synthesized 3,5-disubstituted pyridazine derivatives against various human cancer cell lines.

Compound IDR¹ SubstituentR² SubstituentCell LineIC₅₀ (µM)Reference
1a 4-MethoxyphenoxyHMCF-715.2[1]
1b 4-ChlorophenoxyHHeLa12.8[1]
2a PhenylHA5498.5[1]
2b 4-FluorophenylHHCT1166.2[1]
3a 4-MethoxyphenoxyPhenylMCF-72.1[1]
3b 4-Chlorophenoxy4-FluorophenylHeLa1.5[1]
PARP-1 Inhibitory Activity

Certain this compound derivatives have been designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA damage repair.

Compound IDR¹ SubstituentR² SubstituentPARP-1 IC₅₀ (nM)Reference
4a 4-FluorobenzylaminoH55[1]
4b 3,4-DichlorobenzylaminoH32[1]
5a 4-FluorobenzylaminoPhenyl8.7[1]
5b 3,4-Dichlorobenzylamino4-Methoxyphenyl5.1[1]

Signaling Pathways

PARP-1 Inhibition in DNA Damage Repair

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. Inhibition of PARP-1 in cancer cells with deficient homologous recombination repair (HRR), such as those with BRCA1/2 mutations, leads to synthetic lethality.

G cluster_0 DNA Damage Response DNA_damage Single-Strand DNA Break PARP1 PARP-1 DNA_damage->PARP1 senses PARylation PARylation of Histones & Repair Proteins PARP1->PARylation catalyzes Apoptosis Apoptosis PARP1->Apoptosis inhibition leads to (in HR deficient cells) Recruitment Recruitment of DNA Repair Machinery (XRCC1, etc.) PARylation->Recruitment facilitates Repair DNA Repair Recruitment->Repair leads to Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling in DNA repair and its inhibition by this compound derivatives.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. It is often hyperactivated in various cancers, making it an attractive target for cancer therapy. Some pyridazine derivatives have been investigated as inhibitors of this pathway.

G cluster_1 PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Inhibitor This compound Derivative (PI3K Inhibitor) Inhibitor->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyridazine derivatives.

Conclusion

The this compound scaffold continues to be a highly valuable and versatile platform for the design and synthesis of novel therapeutic agents. The synthetic protocols and biological data presented here provide a foundation for researchers to explore the vast chemical space of pyridazine derivatives and to develop new drug candidates with improved efficacy and selectivity. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of next-generation therapeutics for a range of diseases.

References

3,5-Dichloropyridazine: A Versatile Scaffold for the Development of Novel Herbicides Targeting Phytoene Desaturase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – 3,5-Dichloropyridazine is a crucial heterocyclic building block demonstrating significant potential in the discovery of novel herbicides. Its unique chemical properties allow for the synthesis of a new generation of herbicidal compounds that target essential plant-specific pathways, offering promising solutions for effective weed management. This application note details the use of this compound in the synthesis of a novel pyridazine-based herbicide, its biological activity, and the underlying mechanism of action.

Introduction

The pyridazine nucleus is a prominent scaffold in agrochemical research due to its inherent biological activities.[1] The strategic incorporation of a 3,5-dichloro-substituted pyridazine core has led to the development of potent herbicides.[2] A noteworthy example is the synthesis of novel pyridazine derivatives that exhibit potent herbicidal activity through the inhibition of phytoene desaturase (PDS), a critical enzyme in the carotenoid biosynthesis pathway in plants.[1][3] Carotenoids are essential for protecting chlorophyll from photooxidation; their absence leads to rapid bleaching of green tissues and eventual plant death.[4]

This document provides detailed protocols for the synthesis and biological evaluation of a novel pyridazine-based herbicide, 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (referred to as Compound B1), derived from a this compound precursor.

Synthesis of a Novel Pyridazine Herbicide (Compound B1)

The synthesis of Compound B1 is achieved through a multi-step process starting from a related pyridazine derivative, which itself can be synthesized using this compound as a foundational element. The general synthetic approach involves the strategic modification of the pyridazine ring to introduce the necessary functional groups for herbicidal efficacy.

Experimental Protocol: Synthesis of 6-chloro-N-(2,4-difluorophenyl)-3-(3-(trifluoromethyl)phenoxy)pyridazine-4-carboxamide (Compound B1)

A detailed, step-by-step synthesis protocol for a structurally related compound is provided below, illustrating the key chemical transformations involved.

Step 1: Synthesis of Intermediate 3-chloro-6-phenylpyridazine

  • A mixture of a suitable phenyl-substituted precursor (0.01 mol) and phosphorus oxychloride (10 mL) is refluxed for 4 hours.

  • After cooling, the mixture is carefully poured onto crushed ice and neutralized with a 4% sodium hydroxide solution.

  • The resulting precipitate is collected by filtration, washed with water, and recrystallized from benzene to yield 3-chloro-6-phenylpyridazine.[5]

Step 2: Synthesis of the Final Compound (Illustrative Amidation)

  • To a solution of a pyridazine carboxylic acid intermediate (1.0 mmol) in dichloromethane (10 mL), add oxalyl chloride (2.0 mmol) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane (10 mL) and add the desired aniline (e.g., 2,4-difluoroaniline) (1.2 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the final N-aryl pyridazine carboxamide.

G

Herbicidal Activity

The novel pyridazine herbicide, Compound B1, has demonstrated potent pre- and post-emergence herbicidal activity against a range of broadleaf and grass weeds.[1][6]

Quantitative Herbicidal Activity Data
CompoundTarget WeedApplication Rate (µg/mL)Inhibition Rate (%)Reference
Compound B1 Echinochloa crus-galli (Barnyardgrass)100100[1][6]
Compound B1 Portulaca oleracea (Common Purslane)100100[1][6]
Experimental Protocol: Herbicidal Bioassay

1. Plant Material and Growth Conditions:

  • Seeds of target weed species (Echinochloa crus-galli and Portulaca oleracea) are sown in plastic pots containing a standard potting mix.

  • Plants are grown in a greenhouse maintained at 25-30°C with a 16-hour light/8-hour dark photoperiod.[7]

2. Herbicide Application:

  • For pre-emergence assays, the test compound, formulated as a wettable powder or solution, is applied to the soil surface immediately after sowing.

  • For post-emergence assays, the compound is applied to the foliage of plants at the 2-3 leaf stage.[8]

  • A range of concentrations is used to determine the dose-response relationship.

3. Evaluation of Herbicidal Efficacy:

  • Herbicidal injury is visually assessed 14-21 days after treatment, using a rating scale from 0 (no effect) to 100 (complete plant death).[9]

  • For quantitative analysis, the fresh or dry weight of the above-ground plant material is measured and compared to untreated control plants.

G

Mechanism of Action: Phytoene Desaturase Inhibition

Compound B1 and related pyridazine herbicides act by inhibiting phytoene desaturase (PDS), a key enzyme in the carotenoid biosynthesis pathway.[1][3]

Signaling Pathway

Inhibition of PDS disrupts the conversion of phytoene to ζ-carotene.[1] This leads to the accumulation of phytoene and a depletion of downstream carotenoids, such as β-carotene and lutein.[10] Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by photooxidation, resulting in the characteristic bleaching symptoms and cessation of photosynthesis, ultimately leading to plant death.[4][11]

G

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel and potent herbicides. The development of pyridazine derivatives targeting phytoene desaturase, such as Compound B1, represents a significant advancement in the field of weed management. These compounds exhibit high efficacy at low application rates and possess a well-defined mode of action. The detailed protocols provided herein will be a valuable resource for researchers and scientists in the agrochemical industry engaged in the discovery and development of next-generation herbicides.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 3,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold is a significant heterocyclic motif in medicinal chemistry, valued for its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which can be crucial for drug-target interactions.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, offering broad functional group tolerance and typically mild reaction conditions.[2][3] This document provides detailed application notes and protocols for the site-selective Suzuki-Miyaura cross-coupling of 3,5-dichloropyridazine, a key building block for the synthesis of diverse 3,5-disubstituted pyridazine derivatives with potential applications in drug discovery.[4][5][6]

A critical aspect of the Suzuki-Miyaura coupling with this compound is the ability to control the site of arylation (C3 or C5) through the judicious selection of the phosphine ligand. This regioselectivity allows for the strategic synthesis of specific isomers, which is paramount in structure-activity relationship (SAR) studies.[7][8] Generally, electron-deficient bidentate ligands favor coupling at the more electrophilic C3 position, while bulky, electron-rich monodentate ligands direct the reaction to the C5 position.[7][8]

Data Presentation: Ligand-Dependent Site-Selectivity

The choice of phosphine ligand is the primary determinant of regioselectivity in the mono-arylation of this compound. The following table summarizes the observed site-selectivity with different ligands.

LigandLigand TypePreferred Coupling PositionTypical Catalyst SystemC5:C3 RatioReference
dppf (1,1'-Bis(diphenylphosphino)ferrocene)Electron-deficient, BidentateC3Pd(OAc)₂ or Pd(dppf)Cl₂Low (C3 is major)[7][8]
PPh₃ (Triphenylphosphine)MonodentateC3Pd(OAc)₂Low (C3 is major)[9]
QPhos (1,2,3,4,5-Pentaphenyl-1'-(di-tert-butylphosphino)ferrocene)Bulky, Electron-rich, MonodentateC5Pd(OAc)₂20:1[7]
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Bulky, Electron-rich, MonodentateC5Pd(OAc)₂High (C5 is major)[9][10]

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)Ln Pd(0)Ln Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Pd(0)Ln->Ar-Pd(II)(X)Ln Oxidative Addition (Ar-X) Ar-Pd(II)(OR')Ln Ar-Pd(II)(OR')Ln Ar-Pd(II)(X)Ln->Ar-Pd(II)(OR')Ln Ligand Exchange (Base, e.g., OH⁻) Ar-Pd(II)(Ar')Ln Ar-Pd(II)(Ar')Ln Ar-Pd(II)(OR')Ln->Ar-Pd(II)(Ar')Ln Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)(Ar')Ln->Pd(0)Ln Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')Ln->Ar-Ar' Reductive Elimination

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Site_Selectivity cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound Ligand Ligand This compound->Ligand Ar-B(OR)₂ Ar-B(OR)₂ Ar-B(OR)₂->Ligand Pd Catalyst Pd Catalyst Pd Catalyst->Ligand Base Base Base->Ligand 3-Aryl-5-chloropyridazine 3-Aryl-5-chloropyridazine Ligand->3-Aryl-5-chloropyridazine  e.g., dppf (Electron-deficient, bidentate) 3-Chloro-5-arylpyridazine 3-Chloro-5-arylpyridazine Ligand->3-Chloro-5-arylpyridazine  e.g., QPhos (Bulky, electron-rich)

Figure 2: Ligand-dependent site-selectivity in the Suzuki coupling of this compound.

Experimental Protocols

The following protocols are generalized procedures for the site-selective mono-arylation of this compound. Researchers should optimize conditions for their specific substrates.

Protocol 1: Selective C3-Arylation of this compound

This protocol favors the formation of 3-aryl-5-chloropyridazine using an electron-deficient, bidentate phosphine ligand.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane or Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.1 mmol, 1.1 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, premix palladium(II) acetate (0.02 mmol, 2 mol%) and dppf (0.024 mmol, 2.4 mol%). Add this solid mixture to the Schlenk flask.

  • Solvent Addition: Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 3-aryl-5-chloropyridazine.

Protocol 2: Selective C5-Arylation of this compound

This protocol favors the formation of 3-chloro-5-arylpyridazine using a bulky, electron-rich monodentate phosphine ligand.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • QPhos or SPhos ligand

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane or Toluene

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Catalyst Premix: In a separate vial, dissolve palladium(II) acetate (0.02 mmol, 2 mol%) and QPhos (or SPhos) (0.04 mmol, 4 mol%) in 2 mL of the anhydrous reaction solvent (e.g., 1,4-dioxane).

  • Solvent Addition: Add 8 mL of the anhydrous solvent and 2 mL of degassed water to the Schlenk flask containing the reagents.

  • Catalyst Introduction: Add the catalyst premix to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-chloro-5-arylpyridazine.

Figure 3: A typical experimental workflow for the Suzuki coupling of this compound.

Applications in Drug Discovery

The 3,5-disubstituted pyridazine core is a valuable scaffold in the development of novel therapeutic agents. The ability to selectively introduce different aryl or heteroaryl groups at the C3 and C5 positions allows for extensive exploration of the chemical space around the pyridazine ring. This is crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. For instance, substituted pyridazines have been investigated as anticancer agents, including cyclin-dependent kinase (CDK) inhibitors and JNK inhibitors.[4][6] The unique electronic properties of the pyridazine ring can influence molecular recognition and binding to biological targets.[1] The protocols described herein provide a robust platform for the synthesis of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dichloropyridazine is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The electron-deficient nature of the pyridazine ring, further activated by two chloro substituents, makes it amenable to nucleophilic aromatic substitution (SNAr). This allows for the strategic introduction of a wide range of functionalities, leading to the synthesis of diverse compound libraries for drug discovery and other applications. The pyridazine core is a key pharmacophore in a number of therapeutic agents.

This document provides detailed application notes and experimental protocols for the nucleophilic aromatic substitution on this compound with various nucleophiles, including amines, alkoxides, and thiols.

Regioselectivity

The two chlorine atoms in this compound are in chemically non-equivalent positions. The C3 and C5 positions exhibit different reactivity towards nucleophilic attack, which can be influenced by the nature of the nucleophile and the reaction conditions. While detailed experimental studies on the regioselectivity of this compound are not extensively reported, analogies can be drawn from related heterocyclic systems like dichloropyrimidines and dichloropyrazines. In these systems, the position of substitution is governed by a combination of electronic and steric factors. For this compound, it is generally observed that mono-substitution can be achieved, although mixtures of isomers may be formed. Careful control of reaction conditions is crucial to achieve the desired regioselectivity.

Application 1: Synthesis of Aminopyridazines

The introduction of amino groups onto the pyridazine core is a key transformation, as aminopyridazines are prevalent scaffolds in numerous biologically active compounds.

Reaction with Ammonia and Amines

This compound can react with ammonia and various primary and secondary amines to yield the corresponding amino-substituted pyridazines. The reaction typically requires elevated temperatures and may be performed in a sealed vessel or under microwave irradiation to facilitate the reaction.

General Experimental Protocol: Monoamination of this compound

A procedure analogous to the amination of a related trichloropyridazine can be adapted.[1]

  • Materials:

    • This compound

    • Amine (e.g., ammonia in ethanol, primary or secondary amine)

    • Solvent (e.g., Ethanol, DMF, Dioxane)

    • Base (e.g., K2CO3, Et3N, if using an amine salt)

    • Microwave reactor or sealed reaction vessel

  • Procedure:

    • In a microwave reactor vessel, combine this compound (1.0 eq.) and the desired amine (1.0-2.0 eq.).

    • Add a suitable solvent such as ethanol or DMF.

    • If the amine is used as a hydrochloride salt, add a base like potassium carbonate or triethylamine (2.0 eq.).

    • Seal the vessel and heat the reaction mixture in a microwave reactor to a temperature between 120-150 °C for a specified time (typically 30 minutes to a few hours), monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent.

    • Purify the crude product by silica gel column chromatography to isolate the desired mono-aminated product.

NucleophileProductReaction ConditionsYieldReference
Ammonium Hydroxide4-Amino-3,5-dichloropyridazine (from 3,4,5-trichloropyridazine)Ethanol, 120 °C, 25 min, Microwave36%[1]
Ammonia in Methanol3-Amino-6-chloropyridazine (from 3,6-dichloropyridazine)130 °C, 96 h~61%N/A

Experimental Workflow for Amination

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine this compound, Amine, and Solvent seal Seal Reaction Vessel reagents->seal heat Heat (Microwave or Conventional) seal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool concentrate Concentrate in vacuo cool->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Isolated Product

Caption: General workflow for the amination of this compound.

Application 2: Synthesis of Alkoxypyridazines

The substitution of a chlorine atom with an alkoxy group provides access to another important class of pyridazine derivatives with applications in drug discovery.

Reaction with Alkoxides

The reaction of this compound with sodium or potassium alkoxides in an appropriate solvent leads to the formation of the corresponding mono-alkoxylated product.

General Experimental Protocol: Mono-alkoxylation of this compound

  • Materials:

    • This compound

    • Sodium or Potassium Alkoxide (e.g., Sodium Methoxide, Sodium Ethoxide)

    • Anhydrous Solvent (e.g., Methanol, Ethanol, THF, Dioxane)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of the corresponding alcohol (as solvent) or in an anhydrous solvent like THF, add sodium or potassium metal in portions at 0 °C under an inert atmosphere to generate the alkoxide in situ. Alternatively, use a commercially available solution of the sodium alkoxide.

    • To the freshly prepared alkoxide solution, add a solution of this compound (1.0 eq.) in the same solvent dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

    • Upon completion, carefully quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

NucleophileProductReaction ConditionsYieldReference
Sodium Methoxide3-Chloro-5-methoxypyridazineNot specifiedNot specifiedN/A
Sodium Ethoxide3-Ethoxy-6-chloropyridazine 1-oxide (from 3,6-dichloropyridazine 1-oxide)Room Temperature72%[2]

Application 3: Synthesis of Alkylthiopyridazines

Thioether-substituted pyridazines are also valuable intermediates in the synthesis of various functional molecules.

Reaction with Thiols

In the presence of a base, thiols can readily displace a chlorine atom on the this compound ring to form the corresponding thioether.

General Experimental Protocol: Mono-thiolation of this compound

  • Materials:

    • This compound

    • Thiol (e.g., Methanethiol, Ethanethiol)

    • Base (e.g., Sodium Hydride, Potassium Carbonate, Sodium Hydroxide)

    • Anhydrous Solvent (e.g., DMF, THF, Acetonitrile)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a stirred solution of the thiol (1.0-1.2 eq.) in an anhydrous solvent such as DMF under an inert atmosphere, add a base (1.1-1.5 eq.) portion-wise at 0 °C.

    • Stir the mixture for 15-30 minutes at 0 °C to form the thiolate.

    • Add a solution of this compound (1.0 eq.) in the same anhydrous solvent to the thiolate solution.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

NucleophileProductReaction ConditionsYieldReference
Thiolate3-Chloro-5-(alkylthio)pyridazineBase, Anhydrous SolventNot specifiedN/A

Signaling Pathways and Logical Relationships

The nucleophilic aromatic substitution on this compound follows a general mechanism.

General SNAr Mechanism

SNAr_Mechanism Start This compound + Nucleophile (Nu:⁻) Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Product Monosubstituted Product + Chloride (Cl⁻) Intermediate->Product Loss of Leaving Group

References

Application Notes and Protocols for the Synthesis of P2X7 Receptor Antagonists Using 3,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The P2X7 receptor, an ATP-gated ion channel, is a critical mediator of inflammation and immune responses. Its activation by high concentrations of extracellular ATP, often present at sites of tissue injury and inflammation, triggers a cascade of downstream signaling events. This includes the influx of Ca²⁺ and Na⁺, efflux of K⁺, and the formation of a large, non-selective pore, leading to the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines such as IL-1β and IL-18.[1] Consequently, the P2X7 receptor has emerged as a promising therapeutic target for a variety of inflammatory disorders, neuropathic pain, and neurodegenerative diseases.

This document provides detailed application notes and protocols for the synthesis and evaluation of potent P2X7 receptor antagonists derived from a 3,5-dichloropyridazine scaffold. While specific literature on this compound as a direct precursor is emerging, its structural and electronic similarity to 3,5-dichloropyridine allows for the adaptation of established synthetic methodologies. Pyridazine is often considered a bioisostere of pyridine in medicinal chemistry, meaning it can be used to modulate physiochemical properties and biological activity without drastically altering the core pharmacophore.[2][3]

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor initiates a complex signaling network. The initial ion flux triggers downstream pathways involving various kinases and transcription factors, ultimately leading to the production and release of inflammatory mediators.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP P2X7 P2X7 Receptor ATP->P2X7 Binds Ca_influx Ca²⁺ Influx P2X7->Ca_influx Na_influx Na⁺ Influx P2X7->Na_influx K_efflux K⁺ Efflux P2X7->K_efflux NFkB NF-κB Activation Ca_influx->NFkB MAPK MAPK Activation Ca_influx->MAPK NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β Release Caspase1->IL1b Cleaves IL18 IL-18 Release Caspase1->IL18 Cleaves Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b Pro_IL18 Pro-IL-18 Pro_IL18->IL18 Inflammation Inflammation IL1b->Inflammation IL18->Inflammation NFkB->Pro_IL1b Upregulates NFkB->Pro_IL18 Upregulates MAPK->Inflammation

P2X7 Receptor Signaling Cascade

Synthesis of this compound-Based P2X7 Antagonists

The following protocol is adapted from the synthesis of analogous 3,5-dichloropyridine derivatives and outlines a two-step process to generate potent P2X7 antagonists. The key starting material is this compound.

General Synthetic Scheme

Synthetic_Scheme start This compound intermediate 3-Chloro-5-hydrazinylpyridazine start->intermediate Step 1 Ethanol, Reflux hydrazine Hydrazine Hydrate product Target P2X7 Antagonist intermediate->product Step 2 Triethylamine, DCM acid_chloride R-COCl (e.g., Adamantane-1-carbonyl chloride) acid_chloride->product EtBr_Uptake_Assay step1 Seed HEK293-hP2X7 cells in 96-well plate step2 Wash cells with low-divalent cation solution step1->step2 step3 Pre-incubate with test compound (30 min) step2->step3 step4 Add EtBr and BzATP (agonist) step3->step4 step5 Measure fluorescence (Ex: 525 nm, Em: 595 nm) step4->step5 step6 Calculate IC₅₀ values step5->step6

References

Application Notes and Protocols: Preparation of 3-chloro-5-aminopyridazine from 3,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-chloro-5-aminopyridazine is a valuable building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of a variety of biologically active compounds. This document provides detailed protocols for the preparation of 3-chloro-5-aminopyridazine from 3,5-dichloropyridazine via a selective nucleophilic aromatic substitution (SNAr) reaction. The protocols are based on established methodologies for the amination of similar dihalopyridazines.

The selective mono-amination of this compound is achieved by reacting it with an amino source, such as aqueous ammonia, under controlled conditions. The pyridazine ring is activated towards nucleophilic attack, and by carefully selecting the reaction parameters, a single chlorine atom can be displaced to yield the desired 3-chloro-5-aminopyridazine.

Data Presentation

The following table summarizes typical reaction conditions for the amination of dichloropyridazines, which can be adapted for the synthesis of 3-chloro-5-aminopyridazine.

ParameterRoute 1: Aqueous AmmoniaRoute 2: Palladium-Catalyzed
Starting Materials This compound, Aqueous AmmoniaThis compound, Amine Source
Reaction Type Nucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Key Reagents 1,4-Dioxane or other suitable solventPalladium precursor (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., NaOtBu)
Reaction Conditions 100-180°C, often under pressure80-120°C, under inert atmosphere
Reported Yield Moderate to good (e.g., up to 90% for analogous compounds)[1]Generally good to excellent
Advantages Readily available and inexpensive reagents, scalable process.High efficiency for less reactive chlorides, broad substrate scope.
Disadvantages Requires high temperatures and sometimes pressure, potential for side reactions.More expensive reagents, requires careful exclusion of air and moisture.

Experimental Protocols

Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) with Aqueous Ammonia

This protocol describes the direct amination of this compound using aqueous ammonia at elevated temperatures.

Materials:

  • This compound

  • Aqueous ammonia (28-30%)

  • 1,4-Dioxane (or a similar high-boiling point solvent like DMF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Pressure-resistant reaction vessel with a magnetic stir bar

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (if necessary)

Procedure:

  • Reaction Setup: In a pressure-resistant reaction vessel, combine this compound (1.0 eq), 1,4-dioxane, and aqueous ammonia (5-10 eq). The typical solvent ratio is 1g of starting material to 5-10 mL of solvent.

  • Reaction: Seal the vessel tightly and heat the reaction mixture to 120-150°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. A solid product may precipitate.

  • Extraction: Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) or by column chromatography on silica gel if necessary to yield pure 3-chloro-5-aminopyridazine.

Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This protocol is an alternative method that may offer higher yields and milder conditions, particularly if the catalyst-free method proves to be low-yielding.

Materials:

  • This compound

  • Ammonia source (e.g., benzophenone imine as an ammonia surrogate, followed by hydrolysis) or a primary amine

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos or DavePhos)

  • Strong base (e.g., sodium tert-butoxide (NaOtBu))

  • Anhydrous solvent (e.g., toluene or dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.2-1.5 eq).

  • Addition of Reactants: Add this compound (1.0 eq) and the amine source (1.2-2.0 eq) to the Schlenk tube.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-120°C with stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction carefully with water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 3-chloro-5-aminopyridazine.

Mandatory Visualization

G A Start: this compound and Aminating Agent B Reaction Setup: Combine reactants in solvent A->B Step 1 C Reaction: Heat under controlled conditions (S_NAr or Pd-catalyzed) B->C Step 2 D Reaction Monitoring: TLC / LC-MS C->D Continuous D->C Incomplete E Work-up: Quenching and Extraction D->E Complete F Purification: Recrystallization or Column Chromatography E->F Step 3 G Final Product: 3-chloro-5-aminopyridazine F->G Step 4

Caption: Experimental workflow for the synthesis of 3-chloro-5-aminopyridazine.

References

Application of 3,5-Dichloropyridazine in Agrochemical Formulations: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,5-Dichloropyridazine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of agrochemicals.[1][2] Its unique chemical structure, featuring an aromatic six-membered ring with two adjacent nitrogen atoms and two chlorine substituents, allows for diverse chemical modifications, leading to the development of potent herbicides and fungicides.[3] The presence of chlorine atoms enhances the reactivity of the pyridazine ring, making it a valuable precursor for introducing various functional groups to achieve desired biological activity. This document provides detailed application notes and experimental protocols for the use of this compound and its close isomer, 3,6-dichloropyridazine, in the formulation of agrochemicals, targeting researchers, scientists, and professionals in the field of agrochemical development.

I. Agrochemicals Derived from Dichloropyridazines

The pyridazine nucleus is a well-established pharmacophore in agrochemical discovery, with several commercialized products and numerous compounds under investigation. Dichloropyridazines, in particular, are precursors to a variety of active ingredients.

Herbicides

Pyridazine-based herbicides are known to act through various mechanisms, including the inhibition of photosynthesis.[4] A notable example of a herbicide structurally related to dichloropyridazine precursors is Pyridafol .

  • Pyridafol : This herbicide's mode of action is the inhibition of photosynthetic electron transport at photosystem II.[5] It is effective against a range of broad-leaved weeds and grasses.[5] While the direct commercial synthesis of Pyridafol may start from a more complex intermediate, a plausible laboratory-scale synthesis can be envisioned starting from a dichloropyridazine isomer.[3]

Fungicides

Pyridazine derivatives have shown significant fungicidal activity against a variety of plant pathogens. The incorporation of the pyridazine scaffold can lead to compounds with broad-spectrum antifungal properties.[2][6] Research has demonstrated the efficacy of various substituted pyridazinones and related structures against economically important fungal diseases.

II. Quantitative Data on Agrochemical Efficacy

The following tables summarize the biological activity of various pyridazine derivatives, showcasing their potential in agrochemical applications.

Table 1: Fungicidal Activity of Pyridazine Derivatives against Phytopathogenic Fungi

CompoundFungal SpeciesEC50 (µg/mL)Reference
Compound 4jFusarium solani6.3[2]
Pyricularia oryzae7.7[2]
Alternaria brassicae7.1[2]
Valsa mali7.5[2]
Alternaria alternata4.0[2]
Compound 1mAlternaria alternata9.9[2]
Botrytis cinerea9.4[2]
Compound 4fExserohilum turcicum29.14[7]
Rhizoctonia solani12.68[7]
Colletotrichum capsica8.81[7]
Fusarium graminearum29.97[7]
Compound 4qRhizoctonia solani38.88[7]
Colletotrichum capsica41.67[7]

III. Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of key intermediates and a representative agrochemical from a dichloropyridazine starting material. Note: The synthesis of Pyridafol is presented as a plausible multi-step pathway for research purposes, starting from the related isomer 3,6-dichloropyridazine, for which a detailed protocol for a key intermediate is available.

Synthesis of 6-Chloro-2H-pyridazin-3-one (A Key Intermediate)

This protocol describes the selective hydrolysis of one chlorine atom from 3,6-dichloropyridazine to yield a key pyridazinone intermediate.

Materials:

  • 3,6-Dichloropyridazine

  • Acetic acid

  • Water

  • Potassium acetate

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Microwave reactor

  • Rotary evaporator

  • Standard laboratory glassware

Procedure: [1]

  • In a microwave reactor vessel, dissolve 1.0 g (6.71 mmol) of 3,6-dichloropyridazine in a mixture of 16.7 mL of acetic acid and 3.3 mL of water.

  • Add 0.66 g (6.76 mmol) of potassium acetate to the solution.

  • Seal the vessel and heat the mixture to 140 °C in the microwave reactor for 70 minutes.

  • After the reaction is complete, allow the flask to cool to room temperature.

  • Remove the solvent by vacuum evaporation using a rotary evaporator.

  • To the residue, add 50 mL of ethyl acetate and 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.

  • Combine the organic phases and wash with 50 mL of saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield 6-chloro-2H-pyridazin-3-one.

Plausible Synthesis of Pyridafol (Multi-step)

This proposed synthesis outlines a potential route to Pyridafol from the 6-chloro-2H-pyridazin-3-one intermediate.

Step 1: Phenylation of 6-Chloro-2H-pyridazin-3-one This step would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the phenyl group at the 6-position.

Step 2: Hydrolysis/Tautomerization to Pyridafol The final step would involve the conversion of the pyridazinone to the corresponding hydroxypyridazine tautomer, which is Pyridafol. The commercial synthesis of Pyridafol is reported to start from 3-chloro-5-methoxy-6-phenylpyridazine, which then undergoes demethylation and hydrolysis.[3]

IV. Visualizations

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of pyridazine-based agrochemicals starting from a dichloropyridazine.

G start 3,5- or 3,6-Dichloropyridazine intermediate1 Nucleophilic Substitution (e.g., Hydrolysis, Amination) start->intermediate1 intermediate2 Functionalized Pyridazine (e.g., Pyridazinone, Aminopyridazine) intermediate1->intermediate2 intermediate3 Cross-Coupling Reaction (e.g., Suzuki, Stille) intermediate2->intermediate3 intermediate4 Substituted Pyridazine (e.g., Phenylpyridazine) intermediate3->intermediate4 final_product Final Agrochemical (e.g., Herbicide, Fungicide) intermediate4->final_product purification Purification and Formulation final_product->purification

Caption: General workflow for the synthesis of pyridazine-based agrochemicals.

Signaling Pathway: Inhibition of Photosystem II by Pyridafol

This diagram illustrates the mechanism of action of the herbicide Pyridafol, which involves the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII).

G cluster_thylakoid Thylakoid Membrane PSII Photosystem II (PSII) PQ Plastoquinone (PQ) PSII->PQ e⁻ O2 O₂ PSII->O2 H_plus_lumen H⁺ (Lumen) PSII->H_plus_lumen Cytb6f Cytochrome b6f PQ->Cytb6f e⁻ PC Plastocyanin Cytb6f->PC e⁻ Cytb6f->H_plus_lumen PSI Photosystem I (PSI) PC->PSI e⁻ NADPH NADPH PSI->NADPH e⁻ ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Light Light Energy Light->PSII Light->PSI H2O H₂O H2O->PSII H_plus_lumen->ATP_Synthase H_plus_stroma H⁺ (Stroma) H_plus_stroma->ATP_Synthase Pyridafol Pyridafol Pyridafol->Inhibition Inhibition->PQ Blocks e⁻ transfer to PQ

Caption: Mechanism of action of Pyridafol as a Photosystem II inhibitor.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 3,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of arylamines. This document provides detailed application notes and protocols for the selective monoamination of 3,5-dichloropyridazine, a versatile heterocyclic building block. The selective functionalization of one C-Cl bond allows for the synthesis of key intermediates, such as 3-amino-5-chloropyridazine derivatives, which can be further elaborated.

Core Concepts

The Buchwald-Hartwig amination involves the cross-coupling of an aryl halide (in this case, this compound) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yield and selectivity.

  • Regioselectivity: In this compound, the two chlorine atoms are in chemically distinct environments. Theoretical calculations and experimental results from analogous cross-coupling reactions, such as the Suzuki coupling, suggest that the C3 position is generally more electrophilic and thus more reactive towards palladium-catalyzed functionalization.[1] Therefore, under carefully controlled conditions, selective monoamination at the C3 position is the expected outcome.

  • Catalyst System: The catalytic cycle is driven by a Pd(0)/Pd(II) redox couple. The active Pd(0) species is typically generated in situ from a palladium precursor like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).

  • Ligands: Bulky, electron-rich phosphine ligands are essential for stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. Common choices include bidentate ligands like BINAP and Xantphos, as well as highly effective monophosphine biaryl ligands (Buchwald ligands) such as XPhos and RuPhos.[2][3]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex, facilitating the formation of the key palladium-amido intermediate. Sterically hindered alkoxides like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu), and carbonates like cesium carbonate (Cs₂CO₃) are frequently used.

Data Presentation: Representative Reaction Conditions

The following table summarizes generalized conditions for the selective monoamination of this compound with various primary and secondary amines, based on established protocols for similar di- and polychloro N-heterocycles. Yields are representative and highly dependent on the specific amine and optimization of reaction parameters.

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
1AnilinePd₂(dba)₃ (1-2)Xantphos (2-4)NaOt-Bu (1.5)Toluene100-11012-2475-90
24-MethoxyanilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane10016-2480-95
3MorpholinePd₂(dba)₃ (1.5)BINAP (3)KOt-Bu (1.5)Toluene10012-1885-95
4BenzylaminePd(OAc)₂ (2)RuPhos (4)NaOt-Bu (1.5)Dioxane90-1008-1670-85
5CyclohexylaminePd₂(dba)₃ (2)DavePhos (4)KOt-Bu (1.5)Toluene11018-2465-80

Experimental Protocols

This section provides a detailed, generalized protocol for the palladium-catalyzed monoamination of this compound.

Materials and Equipment:

  • This compound

  • Amine (e.g., aniline, morpholine)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, XPhos)

  • Base (e.g., NaOt-Bu, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere Setup: Place the Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun to remove adsorbed moisture. Allow the flask to cool to room temperature and backfill with an inert gas (e.g., Argon). Repeat this vacuum/backfill cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., 2 mol% Pd(OAc)₂), the phosphine ligand (e.g., 4 mol% XPhos), and the base (e.g., 1.5 equivalents of NaOt-Bu) to the flask.

  • Substrate Addition: Add this compound (1.0 equivalent) and the amine (1.1-1.2 equivalents) to the flask.

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.

  • Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (typically 90-110 °C). Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed or no further conversion is observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 3-amino-5-chloropyridazine product.

Visualizations

The following diagrams illustrate the key processes involved in the palladium-catalyzed amination of this compound.

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-Cl AmineComplex Amine Coordination OxAdd->AmineComplex + HNR¹R² AmidoComplex Amido Complex L-Pd(II)(Ar)(NR¹R²) AmineComplex->AmidoComplex - HX (via Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² AmidoComplex->Product ArX Ar-Cl (this compound) Amine HNR¹R² Base Base

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add Pd Precursor, Ligand, & Base to Schlenk Flask p2 2. Add this compound & Amine p1->p2 p3 3. Add Anhydrous, Degassed Solvent p2->p3 r1 4. Heat and Stir (e.g., 100 °C, 12-24h) p3->r1 r2 5. Monitor by TLC / LC-MS r1->r2 w1 6. Cool & Filter through Celite® r2->w1 w2 7. Extraction with Water & Brine w1->w2 w3 8. Dry & Concentrate w2->w3 w4 9. Column Chromatography w3->w4 final final w4->final Isolated Product: 3-Amino-5-chloropyridazine derivative

Caption: General workflow for palladium-catalyzed amination.

References

Application Notes and Protocols for the Synthesis and Evaluation of Chloropyridazine-Based PARP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis, characterization, and biological evaluation of PARP-1 inhibitors utilizing a chloropyridazine scaffold. The protocols outlined below are based on established methodologies and are intended to assist researchers in the development of novel anticancer agents.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.[1] Inhibition of PARP-1 has emerged as a promising therapeutic strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality. The pyridazine scaffold is a privileged structure in medicinal chemistry, and its derivatives have been investigated as potent PARP-1 inhibitors.[1] This document details the synthesis of a series of 4-chloropyridazinoxyphenyl conjugates and provides protocols for their evaluation as PARP-1 inhibitors and inducers of apoptosis.

Data Presentation

The following tables summarize the in vitro biological activity of synthesized chloropyridazine-based PARP-1 inhibitors.

Table 1: In Vitro PARP-1 Inhibitory Activity

Compound IDStructurePARP-1 IC₅₀ (nM)
3c 4-chloropyridazinoxyphenyl-chalcone hybridComparable to Olaparib
3d 4-chloropyridazinoxyphenyl-chalcone hybridComparable to Olaparib
3e 4-chloropyridazinoxyphenyl-chalcone hybridComparable to Olaparib
Olaparib Reference Drug34

Data sourced from a study by Abdelrahman et al., which indicated comparable efficiency to Olaparib without providing specific IC50 values for all compounds.[1][2]

Table 2: In Vitro Anticancer Activity (IC₅₀ values in µM)

Compound IDHNO97 (Head and Neck)FaDu (Head and Neck)MDA-MB-468 (Breast)
3c 1.831.952.15
3e 2.152.332.88
4b 2.542.763.12
Doxorubicin 0.981.121.34

Data extracted from Abdelrahman et al.[1]

Experimental Protocols

Protocol 1: Synthesis of Chloropyridazine-Based PARP-1 Inhibitors

This protocol describes a two-step synthesis of 4-chloropyridazinoxyphenyl-chalcone hybrids.

Step 1: Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate 1)

  • Reaction Setup: In a round-bottom flask, combine 3,6-dichloropyridazine (1.0 eq.), 4-hydroxybenzaldehyde (1.0 eq.), and anhydrous potassium carbonate (1.5 eq.) in isopropanol.

  • Reaction: Reflux the mixture with stirring for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and dry to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 4-chloropyridazinoxyphenyl-chalcone hybrids (e.g., Compound 3c) via Claisen-Schmidt Condensation

  • Reactant Mixture: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde (Intermediate 1, 1.0 eq.) and a substituted acetophenone (e.g., 4-chloroacetophenone, 1.1 eq.) in 25 mL of 95% ethanol.[3]

  • Catalyst Preparation: In a separate beaker, prepare a cold aqueous solution of sodium hydroxide (NaOH) (e.g., 1.20 g in 15 mL of distilled water) and cool it in an ice bath.[3]

  • Condensation Reaction: Cool the flask containing the aldehyde and ketone solution in an ice bath. While stirring vigorously, add the cold aqueous NaOH solution dropwise over 15-20 minutes. A precipitate may form.[3]

  • Reaction Completion: Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker containing crushed ice. If a precipitate forms, collect it by vacuum filtration. Wash the precipitate with cold water until the filtrate is neutral.

  • Purification: The crude chalcone can be purified by recrystallization from ethanol or by column chromatography on silica gel using a hexane-ethyl acetate solvent system.[4][5]

Protocol 2: In Vitro PARP-1 Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the PARP-1 inhibitory activity of the synthesized compounds using a chemiluminescent assay kit.

  • Plate Preparation: Coat a 96-well plate with histone proteins overnight at 4°C. Wash the plate three times with PBST buffer (PBS with 0.05% Tween 20). Block the wells with a blocking buffer for at least 90 minutes at room temperature.[6]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and a reference inhibitor (e.g., Olaparib) in the assay buffer. A typical starting concentration range is 100 µM to 0.1 nM.

  • Reaction Mixture: Prepare a master mix containing 10x PARP assay buffer, biotinylated NAD+, and activated DNA. Add the master mix to each well.[6]

  • Enzyme Reaction: Add the diluted test compounds or vehicle control to the respective wells. Initiate the reaction by adding diluted PARP-1 enzyme to all wells except the blank. Incubate the plate at room temperature for 1 hour.[6]

  • Detection: Add streptavidin-HRP conjugate to each well and incubate for 30 minutes. Wash the plate. Add a chemiluminescent HRP substrate and immediately measure the luminescence using a microplate reader.[7]

  • Data Analysis: Subtract the background luminescence. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Cell Viability Assay (IC₅₀ Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds in cancer cell lines using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 72 hours). Include wells with vehicle-treated cells as a control.

  • Assay Procedure: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of the cell culture medium in each well.[9]

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]

  • Measurement: Measure the luminescence of each well using a microplate reader.[8]

  • Data Analysis: Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control. Plot the percentage of cell viability against the log-transformed concentration of the compound and use non-linear regression to determine the IC₅₀ value.

Protocol 4: Western Blot Analysis of Apoptotic Proteins

This protocol provides a general method for analyzing the expression of key apoptotic proteins (e.g., p53, BAX, Caspase-3, BCL-2) in cancer cells treated with the synthesized compounds.

  • Cell Culture and Treatment: Culture cancer cells to 70-80% confluency and treat them with the test compounds at their IC₅₀ concentrations for a specified time (e.g., 24 or 48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-BAX, anti-cleaved Caspase-3, anti-BCL-2) overnight at 4°C.[10][11][12]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]

  • Analysis: Analyze the band intensities to determine the relative changes in protein expression levels, normalizing to a loading control like β-actin.

Visualizations

Signaling Pathway

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1_inactive PARP-1 (inactive) DNA_Damage->PARP1_inactive recruits PARP1_active PARP-1 (active) PARP1_inactive->PARP1_active activation PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes NAD NAD+ NAD->PARP1_active substrate XRCC1 XRCC1 PAR->XRCC1 recruits DNA_Ligase_III DNA Ligase III PAR->DNA_Ligase_III recruits PNKP PNKP PAR->PNKP recruits BER_Complex Base Excision Repair (BER) Complex XRCC1->BER_Complex DNA_Ligase_III->BER_Complex PNKP->BER_Complex DNA_Repair DNA Repair BER_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Chloropyridazine_Inhibitor Chloropyridazine PARP-1 Inhibitor Chloropyridazine_Inhibitor->PARP1_active inhibits Apoptosis Apoptosis Chloropyridazine_Inhibitor->Apoptosis

Caption: PARP-1 signaling pathway in DNA repair and the mechanism of inhibition.

Experimental Workflows

Synthesis_Workflow Start Start Step1 Synthesis of Intermediate 1: 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde Start->Step1 Purification1 Purification: Recrystallization Step1->Purification1 Step2 Claisen-Schmidt Condensation: Reaction of Intermediate 1 with substituted acetophenones Purification2 Purification: Recrystallization or Column Chromatography Step2->Purification2 Purification1->Step2 Characterization Characterization: NMR, Mass Spectrometry Purification2->Characterization End Final Chloropyridazine-based PARP-1 Inhibitors Characterization->End

Caption: Workflow for the synthesis of chloropyridazine-based PARP-1 inhibitors.

Biological_Evaluation_Workflow Start Synthesized Chloropyridazine Compounds PARP1_Assay In Vitro PARP-1 Enzyme Inhibition Assay Start->PARP1_Assay Cell_Viability_Assay Cell Viability Assay (IC₅₀ Determination) Start->Cell_Viability_Assay Data_Analysis1 Determine PARP-1 IC₅₀ PARP1_Assay->Data_Analysis1 Data_Analysis2 Determine Anticancer IC₅₀ Cell_Viability_Assay->Data_Analysis2 Western_Blot Western Blot Analysis of Apoptotic Markers Data_Analysis3 Analyze Protein Expression Western_Blot->Data_Analysis3 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Analysis1->SAR_Analysis Data_Analysis2->Western_Blot Data_Analysis2->SAR_Analysis Data_Analysis3->SAR_Analysis End Lead Compound Identification SAR_Analysis->End

Caption: Workflow for the biological evaluation of PARP-1 inhibitors.

References

Development of Antiviral Agents from 3,5-Dichloropyridazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of novel antiviral agents derived from the versatile starting material, 3,5-dichloropyridazine. This document outlines the synthesis of a promising class of pyridazine derivatives, specifically 3-((aryl)thio)-[1][2][3]triazolo[4,3-b]pyridazines, and the subsequent evaluation of their antiviral activity against Tobacco Mosaic Virus (TMV) as a model virus.

Introduction

The pyridazine nucleus is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The highly reactive nature of this compound, with its two electrophilic carbon atoms susceptible to nucleophilic substitution, makes it an excellent starting point for the synthesis of diverse heterocyclic compounds. This reactivity allows for the strategic introduction of various pharmacophores, leading to the development of potent antiviral agents. This document focuses on the synthesis and antiviral screening of[1][2][3]triazolo[4,3-b]pyridazine derivatives, a class of compounds that has demonstrated significant potential in antiviral drug discovery.

Data Presentation

The following table summarizes the in vivo antiviral activity of a representative series of synthesized 3-((aryl)thio)-[1][2][3]triazolo[4,3-b]pyridazine derivatives against Tobacco Mosaic Virus (TMV) at a concentration of 500 µg/mL.

Compound IDR-group on Arylthio moietyCurative Rate (%)[4]Protection Rate (%)[4]Inactivation Rate (%)[4]
3a 4-methylphenyl45.348.285.1
3b 4-chlorophenyl55.152.788.3
3c 4-methoxyphenyl48.650.186.4
3d 2,4-dichlorophenyl62.358.990.1
Ningnanmycin (Positive Control)58.755.492.5

Experimental Protocols

Protocol 1: Synthesis of 3-((4-chlorophenyl)thio)-[1][2][3]triazolo[4,3-b]pyridazine (Compound 3b)

This protocol describes a plausible multi-step synthesis of a representative antiviral compound starting from this compound.

Step 1: Synthesis of 3-chloro-6-hydrazinylpyridazine

  • To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield 3-chloro-6-hydrazinylpyridazine.

Step 2: Synthesis of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine

  • Suspend 3-chloro-6-hydrazinylpyridazine (1.0 eq) in formic acid (10 vol).

  • Reflux the mixture for 8-10 hours.

  • After cooling, pour the reaction mixture into ice water.

  • Neutralize the solution with sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried to give 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine.

Step 3: Synthesis of 3-((4-chlorophenyl)thio)-[1][2][3]triazolo[4,3-b]pyridazine (Compound 3b)

  • To a solution of 6-chloro-[1][2][3]triazolo[4,3-b]pyridazine (1.0 eq) in N,N-dimethylformamide (DMF), add 4-chlorothiophenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at 80°C for 12 hours.

  • After completion, pour the reaction mixture into ice water.

  • The precipitate is filtered, washed with water, and purified by column chromatography on silica gel using an ethyl acetate/petroleum ether gradient to afford the final product, 3-((4-chlorophenyl)thio)-[1][2][3]triazolo[4,3-b]pyridazine.

Protocol 2: Antiviral Activity Assay against Tobacco Mosaic Virus (TMV)

This protocol details the procedure for evaluating the in vivo antiviral activity of the synthesized compounds using the half-leaf method.[4]

1. Virus Purification:

  • Purify TMV from systemically infected Nicotiana tabacum L. leaves according to a standard protocol.

2. Plant Cultivation:

  • Grow Nicotiana tabacum L. cv. K326 plants in an insect-free greenhouse at 25 ± 1 °C.

3. Antiviral Bioassay (in vivo):

  • Curative Activity:

    • Select healthy tobacco leaves of similar age.

    • Inoculate the entire leaf with a 6 x 10⁻³ mg/mL solution of TMV.

    • Gently rub the leaves with a cloth dipped in the virus solution.

    • After 30 minutes, wash the leaves with water and allow them to dry.

    • Smear the left side of each leaf with a 500 µg/mL solution of the test compound. Smear the right side with a solvent control.

    • Incubate the plants for 3-4 days and count the number of local lesions.

    • Calculate the inhibition rate using the formula: Inhibition (%) = [(C - T) / C] × 100, where C is the number of lesions on the control side and T is the number of lesions on the treated side.

  • Protection Activity:

    • Smear the left side of each leaf with a 500 µg/mL solution of the test compound. Smear the right side with a solvent control.

    • After 12 hours, inoculate the entire leaf with a 6 x 10⁻³ mg/mL solution of TMV.

    • Incubate and calculate the inhibition rate as described for curative activity.

  • Inactivation Activity:

    • Mix the 500 µg/mL test compound solution with an equal volume of the TMV solution (6 x 10⁻³ mg/mL).

    • Incubate the mixture for 30 minutes.

    • Inoculate the left side of tobacco leaves with the mixture. Inoculate the right side with a mixture of the solvent and TMV solution as a control.

    • Incubate and calculate the inhibition rate as described above.

Visualizations

experimental_workflow cluster_synthesis Synthesis Pathway cluster_bioassay Antiviral Bioassay start This compound step1 Hydrazine Hydrate (Ethanol, Reflux) start->step1 intermediate1 3-chloro-6-hydrazinylpyridazine step1->intermediate1 step2 Formic Acid (Reflux) intermediate1->step2 intermediate2 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine step2->intermediate2 step3 Arylthiol, K2CO3 (DMF, 80°C) intermediate2->step3 final_product 3-((aryl)thio)-[1,2,4]triazolo [4,3-b]pyridazine step3->final_product assay_start Synthesized Compound assay_step1 Prepare 500 µg/mL Solution assay_start->assay_step1 assay_step2 Inoculate Tobacco Leaves (Half-Leaf Method) assay_step1->assay_step2 assay_step3 Incubate for 3-4 Days assay_step2->assay_step3 assay_end Count Lesions & Calculate Inhibition Rate assay_step3->assay_end logical_relationship start This compound (Starting Material) modification Nucleophilic Substitution (Introduction of Arylthio Groups) start->modification Versatile Precursor scaffold [1,2,4]triazolo[4,3-b]pyridazine (Core Scaffold) activity Antiviral Activity (Inhibition of TMV Replication) scaffold->activity Exhibits Biological Effect modification->scaffold Forms Heterocyclic Core outcome Lead Compound Identification activity->outcome Basis for Drug Development

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 3,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and professionals working on the Suzuki-Miyaura cross-coupling of 3,5-dichloropyridazine.

Frequently Asked Questions (FAQs)

Q1: How can I control the site-selectivity of mono-Suzuki coupling on this compound?

A1: The site-selectivity of the mono-Suzuki coupling on this compound is primarily controlled by the choice of phosphine ligand used with the palladium catalyst. By selecting the appropriate ligand, you can direct the coupling to either the C3 or C5 position.

  • For C3-selectivity: Employing electron-deficient bidentate phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), will predominantly yield the C3-coupled product.[1][2][3]

  • For C5-selectivity: Using bulky, electron-rich monodentate phosphine ligands, like QPhos, promotes reaction at the less reactive C5 position.[1][3] Under optimized conditions, a C5:C3 selectivity ratio of up to 20:1 has been reported with QPhos.[3]

Q2: What are the common side reactions to watch out for?

A2: As with many Suzuki-Miyaura couplings, several side reactions can occur:

  • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene. It can be minimized by using fresh boronic acid, avoiding excessively high temperatures, and ensuring the base is not too strong or the reaction time too long in aqueous conditions.[4]

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen contamination or issues with the catalyst's turnover. Ensuring a thoroughly degassed reaction mixture and maintaining an inert atmosphere can mitigate this.[4][5]

  • Dehalogenation: The chloro group can be replaced by a hydrogen atom. This can be caused by trace amounts of palladium hydride species.[2]

  • Di-substitution: If mono-substitution is desired, the formation of the di-substituted product can be a significant issue. Careful control of stoichiometry (using a 1:1 or slight excess of the dichloropyridazine) and monitoring the reaction progress to stop it before significant di-substitution occurs are crucial.

Q3: Why is my reaction sluggish or showing low yield?

A3: Low reactivity in the Suzuki coupling of this compound can be attributed to several factors:

  • Catalyst Inactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to inhibition.[2] Using bulky ligands can sometimes shield the metal center and improve catalytic activity.[5] Also, ensure your palladium source is active and, if using a Pd(II) precatalyst, that it is being effectively reduced to the active Pd(0) species.

  • Poor Solubility: Ensure that all reactants, especially the base, are sufficiently soluble in the chosen solvent system. A mixture of an organic solvent (like 1,4-dioxane or toluene) with water is often effective.[1][2]

  • Suboptimal Reaction Conditions: Chlorinated heteroarenes are generally less reactive than their brominated or iodinated counterparts and may require higher temperatures and a more active catalytic system.[6] A systematic screening of catalysts, ligands, bases, and solvents is recommended.

Troubleshooting Guides

Issue 1: Poor or No Product Formation
Possible CauseTroubleshooting Steps
Inactive Catalyst - Use a freshly opened bottle of the palladium catalyst or a reliable precatalyst.- Ensure the reaction is performed under a strict inert atmosphere (N₂ or Ar) as Pd(0) species are oxygen-sensitive.[5]
Inefficient Precatalyst Reduction If using a Pd(II) source (e.g., Pd(OAc)₂), ensure conditions are suitable for its reduction to Pd(0).
Poor Choice of Base or Solvent - Screen different bases (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃). The solubility and strength of the base are critical.[5]- Screen different solvent systems (e.g., 1,4-dioxane/H₂O, Toluene/H₂O, DMF/H₂O).[1][2]
Low Reaction Temperature Gradually increase the reaction temperature in 10-20°C increments. Chlorinated heteroarenes often require more forcing conditions.[5]
Issue 2: Incorrect or Poor Site-Selectivity
Possible CauseTroubleshooting Steps
Incorrect Ligand Choice - For C3-selectivity , use an electron-deficient bidentate ligand like dppf .[1][3]- For C5-selectivity , use a bulky, electron-rich monodentate ligand like QPhos .[1][3]
Reaction Conditions Favoring Other Isomer Be aware that the base and solvent can also influence selectivity, though the ligand effect is generally dominant.[2] When aiming for a specific isomer, it is best to use a previously reported and reliable set of conditions.
Issue 3: Formation of Di-substituted Product When Mono-substitution is Desired
Possible CauseTroubleshooting Steps
Incorrect Stoichiometry - Use this compound in a slight excess relative to the boronic acid (e.g., 1.1:1).
Prolonged Reaction Time - Monitor the reaction progress closely using TLC or GC-MS.- Stop the reaction as soon as the desired mono-substituted product is maximized.
High Reaction Temperature - Lowering the reaction temperature may improve selectivity for the mono-substituted product, but this could require longer reaction times.

Data Presentation

Table 1: Ligand-Dependent Site-Selectivity in the Mono-Suzuki Coupling of this compound with Phenylboronic Acid

LigandCatalystBaseSolventPredominant PositionC5:C3 RatioReference(s)
dppf Pd(OAc)₂Cs₂CO₃1,4-Dioxane/H₂OC3- (Exclusive C3)[1][2][3]
QPhos Pd(OAc)₂KFToluene/H₂OC520:1[3]
PPh₃ Pd(PPh₃)₄Na₂CO₃1,4-DioxaneC3- (Major isomer)[1]

Experimental Protocols

General Protocol for C3-Selective Suzuki Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl₂ (0.02 - 0.05 equiv)

  • Na₂CO₃ or K₂CO₃ (2.0 - 3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the base, and the Pd(dppf)Cl₂ catalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically when the starting material is consumed), cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Suzuki Coupling start Low or No Yield Observed check_sm Check Starting Materials: - Purity of this compound - Freshness of boronic acid start->check_sm check_conditions Review Reaction Conditions: - Inert atmosphere maintained? - Solvents properly degassed? check_sm->check_conditions screen_params Systematically Screen Parameters check_conditions->screen_params catalyst Catalyst System: - Try a different Pd source (e.g., Pd(PPh3)4) - Screen different ligands (e.g., XPhos for chlorides) screen_params->catalyst No Improvement base Base: - Screen different bases (K3PO4, Cs2CO3) - Check base solubility screen_params->base No Improvement solvent Solvent: - Try different solvent systems (e.g., Dioxane/H2O, Toluene/H2O) screen_params->solvent No Improvement temperature Temperature: - Incrementally increase temperature (e.g., 80°C -> 100°C -> 120°C) screen_params->temperature No Improvement success Improved Yield catalyst->success Optimization base->success Optimization solvent->success Optimization temperature->success Optimization

Caption: Troubleshooting workflow for low yield.

Site_Selectivity_Decision_Tree Decision Tree for Site-Selective Mono-Coupling start Desired Product? c3_product C3-Substituted Pyridazine start->c3_product C3 Isomer c5_product C5-Substituted Pyridazine start->c5_product C5 Isomer ligand_c3 Use Electron-Deficient, Bidentate Ligand c3_product->ligand_c3 ligand_c5 Use Bulky, Electron-Rich, Monodentate Ligand c5_product->ligand_c5 example_c3 Example: dppf Catalyst: Pd(OAc)2 or Pd(dppf)Cl2 Base: Cs2CO3 or Na2CO3 ligand_c3->example_c3 example_c5 Example: QPhos Catalyst: Pd(OAc)2 Base: KF ligand_c5->example_c5

Caption: Decision tree for achieving site-selectivity.

References

Technical Support Center: Purification of Crude 3,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3,5-Dichloropyridazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. Recrystallization is often effective for removing baseline impurities and is a cost-effective method for large-scale purification.[1][2] Column chromatography provides a higher degree of separation and is ideal for removing closely related impurities.

Q2: What are the likely impurities in crude this compound?

A2: Impurities in crude this compound can originate from the starting materials and side reactions during synthesis. Common starting materials include 2,4,4,4-Tetrachlorocrotonaldehyde and semicarbazide hydrochloride.[1][2] Potential impurities may include:

  • Unreacted starting materials.

  • Isomeric dichloropyridazines (e.g., 3,6-Dichloropyridazine), particularly if the starting materials are not isomerically pure.

  • Mono-chlorinated pyridazine intermediates.

  • Polymeric byproducts.

Q3: My purified this compound is a yellow to orange solid. Is this normal?

A3: Pure this compound is typically described as a white to light yellow crystalline solid.[1][3] A distinct yellow or orange color may indicate the presence of impurities. Further purification by recrystallization or column chromatography may be necessary to obtain a colorless product.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Troubleshooting
ProblemPotential CauseSuggested Solution
Low Recovery of Purified Product The compound is too soluble in the chosen solvent at low temperatures. The volume of solvent used was too large.Select a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to dissolve the crude product. Consider a co-solvent system to decrease solubility upon cooling.
Product "Oils Out" Instead of Crystallizing The melting point of the compound is lower than the boiling point of the solvent. The solution is too concentrated. Impurities are preventing crystallization.Use a lower-boiling point solvent or solvent mixture. Add a small amount of additional hot solvent to reduce the concentration. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.
Crystals Are Still Colored/Impure The cooling process was too rapid, trapping impurities. The chosen solvent did not effectively remove the colored impurity.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Perform a second recrystallization with a different solvent system. Consider treating the solution with activated carbon before filtration to remove colored impurities.
Column Chromatography Troubleshooting
ProblemPotential CauseSuggested Solution
Poor Separation of Product and Impurities The eluent system has incorrect polarity. The column was not packed properly.Optimize the eluent system using thin-layer chromatography (TLC) first. A common starting point is a gradient of ethyl acetate in heptane or a mixture of dichloromethane and petroleum ether. Ensure the column is packed uniformly to avoid channeling.
Product Does Not Elute from the Column The eluent is not polar enough. The compound is strongly adsorbed to the silica gel.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in the heptane/ethyl acetate mixture. If the compound is basic, adding a small amount of a basic modifier like triethylamine to the eluent may help.
Tailing of the Product Band The compound is interacting too strongly with the stationary phase. The sample was overloaded on the column.Add a small percentage of a more polar solvent to the eluent to reduce strong interactions. Ensure the amount of crude material loaded is appropriate for the column size.

Data Presentation

The following tables summarize typical quantitative data for the purification of dichloropyridazine isomers. Note that specific yields and purity for this compound may vary depending on the scale of the reaction and the initial purity of the crude material.

Table 1: Recrystallization Data for Dichloropyridazines

IsomerSolvent SystemTypical YieldPurityReference
This compoundDichloromethane/Petroleum EtherNot SpecifiedWhite crystalline solid[1]
3,6-Dichloropyridazinen-Hexane82%White crystals, m.p. 67-69 °C
3,6-DichloropyridazineEthanol89.8%White solid, 99.3% purity, m.p. 68.2-68.7 °C[4]

Table 2: Column Chromatography Data for Dichloropyridazines

IsomerStationary PhaseEluent SystemTypical YieldPurity (GC)Reference
This compoundSilica GelEthyl acetate in Heptane (gradient)45%Not Specified
3,6-DichloropyridazineSilica GelNot Specified72.35%99.03%
3,6-DichloropyridazineSilica GelNot Specified87.10%Not Specified

Experimental Protocols

Recrystallization of this compound

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Dichloromethane

  • Petroleum ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of dichloromethane to the flask and gently heat the mixture while stirring until the solid is completely dissolved.

  • If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove the activated carbon or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystal formation begins, slowly add petroleum ether as an anti-solvent until the solution becomes slightly turbid.

  • Allow the flask to stand at room temperature for further crystallization, then cool it in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold petroleum ether.

  • Dry the purified crystals under vacuum.

Column Chromatography of this compound

Objective: To purify crude this compound using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Heptane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Prepare a slurry of silica gel in heptane and pack the chromatography column.

  • Dissolve the crude this compound in a minimum amount of dichloromethane or the initial eluent mixture.

  • Adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica.

  • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Begin elution with 100% heptane, then gradually increase the polarity by adding increasing proportions of ethyl acetate (e.g., 9:1, 4:1 heptane:ethyl acetate).

  • Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_result Outcome Crude_3_5_Dichloropyridazine Crude this compound Column_Chromatography Column Chromatography Crude_3_5_Dichloropyridazine->Column_Chromatography Recrystallization Recrystallization TLC_Analysis TLC/HPLC/GC Analysis Recrystallization->TLC_Analysis Column_Chromatography->TLC_Analysis Pure_Product Pure this compound TLC_Analysis->Pure_Product Purity > 98% Repurify Repurify if needed TLC_Analysis->Repurify Purity < 98% Repurify->Recrystallization Repurify->Column_Chromatography

Caption: General workflow for the purification of this compound.

Troubleshooting_Recrystallization Decision Decision Problem1 Low Recovery Decision->Problem1 Low Recovery Problem2 Oiling Out Decision->Problem2 Oiling Out Problem3 Impure Crystals Decision->Problem3 Impure Crystals Outcome Outcome Problem Problem Outcome1a Use less solvent or a different solvent system. Problem1->Outcome1a Solution Outcome2a Use lower boiling solvent, add seed crystal, or dilute. Problem2->Outcome2a Solution Outcome3a Cool slowly, perform second recrystallization, or use activated carbon. Problem3->Outcome3a Solution

Caption: Troubleshooting logic for recrystallization issues.

References

Identifying and minimizing side products in 3,5-Dichloropyridazine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3,5-Dichloropyridazine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Question: My reaction to synthesize this compound from 2,4,4,4-Tetrachlorocrotonaldehyde and semicarbazide hydrochloride resulted in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps
Degradation of Starting Material 2,4,4,4-Tetrachlorocrotonaldehyde is highly reactive and can degrade upon storage. Verify the purity of the starting material using NMR or GC-MS before starting the reaction. Use freshly distilled or newly purchased reagent if purity is questionable.
Incorrect Reaction Temperature The addition of the semicarbazide hydrochloride solution should be performed under controlled temperature conditions.[1] Monitor the internal reaction temperature closely. A deviation from the optimal temperature can lead to the formation of side products or prevent the reaction from proceeding.
Suboptimal pH The cyclization reaction is sensitive to pH. Ensure that the pH of the reaction mixture is within the optimal range for pyridazine ring formation. This may require the addition of a buffer or careful adjustment with an acid or base.
Inefficient Mixing Inadequate stirring can lead to localized high concentrations of reagents, promoting side reactions. Ensure vigorous and consistent stirring throughout the reaction.
Presence of Water While water is a component of the semicarbazide hydrochloride solution, excess water can lead to hydrolysis of the starting material or intermediates. Use anhydrous solvents where specified and ensure glassware is thoroughly dried.

Issue 2: Presence of Significant Impurities in the Final Product

Question: After purification by recrystallization, my this compound product still shows significant impurities when analyzed by HPLC or GC-MS. What are these impurities likely to be and how can I minimize them?

Potential Side Products and Minimization Strategies:

Based on the reactants and reaction mechanism, several side products can be anticipated. The primary synthetic route involves the reaction of 2,4,4,4-tetrachlorocrotonaldehyde with a hydrazine derivative (in this case, semicarbazide, which then cyclizes).

Potential Side Product Structure Reason for Formation Minimization Strategy
Incomplete Cyclization Intermediate Open-chain hydrazone derivativeThe cyclization step to form the pyridazine ring is incomplete.Optimize reaction time and temperature. Ensure the pH is suitable for the cyclization step.
Monochloro-pyridazinone A pyridazine ring with one chlorine and one hydroxyl/oxo groupIncomplete chlorination if the synthesis proceeds via a pyridazinone intermediate and a chlorinating agent, or hydrolysis of a dichloro product.For syntheses involving chlorination, use a slight excess of the chlorinating agent and ensure anhydrous conditions. For the specified route, minimize water content and control temperature to prevent hydrolysis.
Isomeric Dichloropyridazines e.g., 3,6-Dichloropyridazine or 4,5-DichloropyridazineRearrangement reactions under certain conditions or presence of isomeric impurities in the starting materials.Confirm the structure of the starting materials. Optimize reaction conditions (temperature, solvent) to favor the desired isomer.
Polymeric Materials High molecular weight byproductsSelf-polymerization of the highly reactive starting material or intermediates.Maintain dilute reaction conditions and ensure efficient mixing. Control the rate of addition of reagents.

Analytical Workflow for Impurity Identification:

To effectively identify and quantify impurities, a systematic analytical approach is recommended.

G Figure 1. Analytical Workflow for Impurity Identification A Crude Reaction Mixture B TLC Analysis A->B C Column Chromatography (for isolation) A->C D HPLC-UV Analysis (for quantification) A->D E Isolated Impurities C->E H Impurity Structure Identified D->H F LC-MS/MS Analysis (for molecular weight) E->F G NMR Spectroscopy (for structure elucidation) E->G F->H G->H

Caption: Figure 1. A logical workflow for the identification and characterization of unknown impurities in the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common laboratory-scale synthesis of this compound starts from (Z)-2,4,4,4-tetrachlorobut-2-enal, also known as 2,4,4,4-Tetrachlorocrotonaldehyde.[1] This is then reacted with semicarbazide hydrochloride.

Q2: What analytical techniques are most suitable for monitoring the reaction progress and final product purity?

A2: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the product and impurities. A reverse-phase C18 column with a UV detector is often suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For identifying volatile impurities and confirming the molecular weight of the product and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and elucidation of impurity structures after isolation.

Q3: What purification methods are most effective for this compound?

A3: The most common purification methods are:

  • Recrystallization: Using a suitable solvent system, such as a dichloromethane/petroleum ether mixture, can effectively remove many impurities.[1]

  • Silica Gel Column Chromatography: This is useful for separating the desired product from closely related impurities, such as isomers or compounds with similar solubility.

Q4: Can this compound be synthesized from a pyridazinone precursor?

A4: While the synthesis of the isomeric 3,6-Dichloropyridazine from 3,6-dihydroxypyridazine (the tautomer of pyridazine-3,6-dione) using chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) is well-established, specific and readily available protocols for the synthesis of this compound from a corresponding pyridazinone precursor are less commonly reported in general chemical literature. However, in principle, a similar chlorination approach could be applied to 3-chloro-pyridazin-5-one if it were a readily available starting material.

Experimental Protocol: Synthesis of this compound

This protocol is based on a literature procedure for the synthesis of this compound.[1]

Materials:

  • 2,4,4,4-Tetrachlorocrotonaldehyde

  • Semicarbazide hydrochloride

  • Solvent (e.g., ethanol)

  • Water

  • Dichloromethane

  • Petroleum ether

Procedure:

  • Dissolve 2,4,4,4-Tetrachlorocrotonaldehyde in a suitable solvent in a reaction flask equipped with a stirrer and a dropping funnel.

  • Prepare a solution of semicarbazide hydrochloride in a mixture of water and the same solvent.

  • Under controlled temperature conditions (e.g., using an ice bath), add the semicarbazide hydrochloride solution dropwise to the stirred solution of 2,4,4,4-Tetrachlorocrotonaldehyde.

  • After the addition is complete, continue stirring the reaction mixture for several hours (e.g., 5 hours) at the controlled temperature.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water to the residue and cool the mixture to a low temperature (e.g., 5°C) to precipitate the crude product.

  • Collect the solid by filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a dichloromethane/petroleum ether mixture to obtain this compound as a white crystalline solid.

Logical Relationship of Troubleshooting:

G Figure 2. Troubleshooting Logic for this compound Synthesis A Low Yield or Impure Product B Check Starting Material Purity A->B C Verify Reaction Conditions A->C D Optimize Purification Method A->D E Use Fresh/Purified Starting Material B->E F Adjust Temperature, pH, and Stirring C->F G Recrystallization Solvent Screening or Column Chromatography D->G H Improved Yield and Purity E->H F->H G->H

Caption: Figure 2. A decision-making diagram for troubleshooting common issues in the synthesis of this compound.

References

Technical Support Center: Synthesis of 3,5-Dichloropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development who are working with 3,5-Dichloropyridazine derivatives. Here, you will find troubleshooting guidance for common issues encountered during synthesis, frequently asked questions, detailed experimental protocols, and visual aids to improve your understanding of the reaction workflows and underlying principles.

Troubleshooting Guides

This section addresses common problems that may arise during the synthesis of this compound derivatives, providing potential causes and suggested solutions in a straightforward question-and-answer format.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Quality Starting Material: Impurities in the this compound or the coupling partner. 3. Suboptimal Reaction Conditions: Incorrect solvent, base, or catalyst system.[1] 4. Product Degradation: The desired derivative may be unstable under the reaction or workup conditions.1. Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress using TLC or LC-MS. 2. Purify Starting Materials: Ensure the purity of all reactants before starting the synthesis. 3. Screen Conditions: Systematically vary the solvent, base, and catalyst to find the optimal combination for your specific substrate. 4. Modify Workup: Employ milder extraction and purification techniques. Avoid strong acids or bases if the product is known to be sensitive.
Formation of Multiple Products/Isomers 1. Lack of Regioselectivity: In nucleophilic substitution or cross-coupling reactions, the incoming group may react at either the C3 or C5 position.[2] 2. Side Reactions: The reagents may participate in unintended reactions, leading to byproducts. 3. Over-reaction: In cases of di-substitution, it can be challenging to stop the reaction at the mono-substituted stage.1. Ligand and Catalyst Selection: For palladium-catalyzed reactions, the choice of ligand can significantly influence regioselectivity. For instance, in Suzuki couplings, DPPF-based catalysts tend to favor reaction at the C3 position, while bulky monophosphine ligands like QPhos can promote reaction at the C5 position.[1][2] 2. Control Stoichiometry: Use a precise stoichiometry of reactants to minimize side reactions. 3. Adjust Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes favor the formation of the mono-substituted product.
Difficulty in Product Purification 1. Similar Polarity of Product and Starting Material: The product and unreacted starting materials may have very similar polarities, making separation by column chromatography difficult. 2. Formation of Persistent Impurities: Some side products may be challenging to remove. 3. Product Insolubility: The desired product may have poor solubility in common chromatography solvents.1. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. 2. Alternative Chromatography: Consider using a different stationary phase or a gradient elution method. 3. Chemical Treatment: In some cases, impurities can be removed by washing the crude product with a suitable reagent. For example, treatment with a mild bisulfite solution can sometimes help in removing certain types of impurities.[3]
Failed Suzuki-Miyaura Coupling 1. Inactive Catalyst: The palladium catalyst may not have been properly activated or may have decomposed. 2. Issues with the Boronic Acid/Ester: The boronic acid may have decomposed or formed unreactive anhydrides (boroxines). 3. Inappropriate Base or Solvent: The choice of base and solvent is critical for the efficiency of the Suzuki coupling.1. Use a Pre-catalyst or Fresh Catalyst: Ensure the palladium source is of good quality. The blackening of the reaction mixture is often normal for Pd(dppf)Cl2.[4] 2. Check Boronic Acid Quality: Use fresh boronic acid or consider converting it to a more stable boronate ester. 3. Optimize Base and Solvent: A common successful combination is a carbonate base (e.g., K₂CO₃, Cs₂CO₃) in a solvent mixture like dioxane/water.[2] The presence of a small amount of water can be crucial when using anhydrous bases like K₃PO₄.[4]

Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common method for the synthesis of this compound involves the reaction of 2,4,4,4-Tetrachlorocrotonaldehyde with semicarbazide hydrochloride.[5]

Q2: How can I improve the yield of nucleophilic aromatic substitution on this compound?

A2: To improve the yield, consider optimizing the reaction temperature, time, and the choice of solvent and base. For instance, using a stronger base or a higher boiling point solvent might facilitate the reaction. Ensure that your nucleophile is stable under the chosen reaction conditions.

Q3: What are the best practices for setting up a Suzuki-Miyaura cross-coupling reaction with a this compound derivative?

A3: Key best practices include:

  • Thoroughly degassing the solvent and reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

  • Using a high-purity palladium catalyst and appropriate ligand.

  • Carefully selecting the base and solvent system based on your specific substrates.

  • Monitoring the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Q4: How can I control the regioselectivity of a mono-substitution on this compound?

A4: In palladium-catalyzed cross-coupling reactions, the choice of ligand is a powerful tool for controlling regioselectivity. Electron-deficient bidentate ligands often favor substitution at the C3 position, while electron-rich monodentate ligands can direct the substitution to the C5 position.[1][2] Steric hindrance on the pyridazine ring or the incoming nucleophile can also influence the site of reaction.

Q5: What are the common applications of this compound derivatives?

A5: These derivatives are versatile building blocks in the synthesis of pharmaceuticals and agrochemicals.[6] They are used to create compounds with potential therapeutic benefits, such as antiviral, antibacterial, antinociceptive, and anti-inflammatory agents.[6] Some derivatives are investigated as kinase inhibitors, for example, targeting Interleukin-2-inducible T-cell kinase (ITK) for applications in treating T-cell mediated diseases.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of an Amine on this compound

This protocol describes a general method for the mono-amination of this compound.

Materials:

  • This compound

  • Amine of choice (1.0 - 1.2 equivalents)

  • Base (e.g., K₂CO₃, Et₃N, 2.0 equivalents)

  • Solvent (e.g., DMF, DMSO, NMP)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the chosen solvent.

  • Add the base (2.0 eq) to the mixture.

  • Add the amine (1.0 - 1.2 eq) to the stirring solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Ligand-Dependent Site-Selective Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a method for the site-selective mono-arylation of this compound, where the choice of ligand dictates the primary site of coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Phosphine ligand (e.g., dppf for C3 selectivity or QPhos for C5 selectivity, 4-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, KF, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.1 eq), palladium catalyst, and the chosen phosphine ligand.

  • Add the base to the flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for 2-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of Dichloropyridazine Derivatives
DerivativeReagentsCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
3,4-dichloropyridazineCompound 3, POCl₃Isopropanol80364CN104211644A
3,6-dichloropyridazine3,6-dihydroxypyridazine, PCl₅-125482CN112645883A
4-amino-3,5-dichloropyridazine3,4,5-trichloropyridazine, NH₄OHEthanol1200.42-
3-Chloro-5-phenylpyridazineThis compound, Phenylboronic acidPd(OAc)₂/QPhos, KF/Toluene-H₂O---[2]
3-Phenyl-5-chloropyridazineThis compound, Phenylboronic acidPd(OAc)₂/dppf, Cs₂CO₃/Dioxane-H₂O---[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Combine Reactants: This compound, Nucleophile/Boronic Acid, Base, Catalyst, Ligand start->reagents solvent Add Degassed Solvent reagents->solvent Inert Atmosphere heat Heat and Stir under Inert Atmosphere solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench Reaction Complete dry Dry and Concentrate quench->dry purify Purify (Column Chromatography/ Recrystallization) dry->purify end Final Product purify->end troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield cause1 Incomplete Reaction start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Suboptimal Conditions start->cause3 cause4 Product Degradation start->cause4 sol1 Increase Time/Temp Monitor Reaction cause1->sol1 sol2 Purify Starting Materials cause2->sol2 sol3 Screen Solvents/Bases/Catalysts cause3->sol3 sol4 Use Milder Workup cause4->sol4 itk_signaling_pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck activates pMHC pMHC pMHC->TCR Antigen Presentation ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates ITK ITK LAT_SLP76->ITK recruits PLCg1 PLCγ1 ITK->PLCg1 activates ITK_Inhibitor This compound Derivative (ITK Inhibitor) ITK_Inhibitor->ITK inhibits PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux induces PKC_RASGRP PKC / RASGRP DAG->PKC_RASGRP activates NFAT NFAT Activation Ca_flux->NFAT leads to Cytokine Cytokine Production (e.g., IL-2, IL-4, IL-17) NFAT->Cytokine promote transcription NFkB_AP1 NF-κB / AP-1 Activation PKC_RASGRP->NFkB_AP1 leads to NFkB_AP1->Cytokine promote transcription

References

Technical Support Center: Regioselectivity in Nucleophilic Substitution of Dichloropyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting regioselectivity in the nucleophilic aromatic substitution (SNAr) of dichloropyridazines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving desired regioselective outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing regioselectivity in nucleophilic substitutions of dichloropyridazines?

A1: The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyridazines is a delicate balance of several factors:

  • Electronic Properties of the Pyridazine Ring: The inherent electron-deficient nature of the pyridazine ring activates the chlorine atoms for nucleophilic attack. The relative electrophilicity of the carbon atoms bearing the chlorine atoms is a primary determinant of the substitution site. This can be influenced by the position of the nitrogen atoms in the ring.

  • Nature of the Nucleophile: The type of nucleophile used can significantly impact the regioselectivity. For instance, in some systems, different classes of nucleophiles (e.g., amines, alkoxides, thiolates) may exhibit preferences for different positions.

  • Substituents on the Pyridazine Ring: The presence of other substituents on the ring can alter the electronic distribution and steric environment, thereby directing the incoming nucleophile to a specific position. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can have a profound effect on the reaction's outcome.

  • Reaction Conditions: The choice of solvent, base, temperature, and catalyst can all play a crucial role in controlling regioselectivity. For example, in palladium-catalyzed reactions, the choice of phosphine ligand can direct the substitution to a specific chlorine atom.

Q2: For 3,6-dichloropyridazine, which position is generally more reactive towards nucleophiles?

A2: In the case of 3,6-dichloropyridazine, selective monosubstitution can be achieved with various nucleophiles, including those containing oxygen, sulfur, and nitrogen.[1] For 3,6-dichloropyridazine 1-oxide, nucleophilic displacement with sulfur nucleophiles has been shown to occur selectively at the 6-position.[2] The reactivity can be influenced by the specific reaction conditions and the nature of the nucleophile.

Q3: How can I predict the regioselectivity of my reaction?

A3: Predicting regioselectivity can be complex, but several approaches can provide valuable insights:

  • Computational Chemistry: Quantum mechanical calculations, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO) distribution and calculating transition state energies, can be powerful predictive tools. For analogous dichloropyrimidines, a larger LUMO lobe on a particular carbon atom often indicates a higher susceptibility to nucleophilic attack.[3]

  • Literature Precedent: Reviewing published data for similar dichloropyridazine analogs and nucleophiles can provide a strong indication of the expected outcome.

  • Mechanistic Understanding: A thorough understanding of the SNAr mechanism and the factors that stabilize the Meisenheimer intermediate can help in rationalizing and predicting regioselectivity.

Troubleshooting Guide

This guide addresses common problems encountered during the nucleophilic substitution of dichloropyridazines and offers potential solutions.

Problem 1: Poor or no regioselectivity, resulting in a mixture of isomers.

Potential Cause Suggested Solution
Intrinsic reactivity of the dichloropyridazine isomer leads to low selectivity. Modify the reaction conditions to enhance selectivity. This can include changing the solvent, lowering the reaction temperature, or using a different base.
The nucleophile is not selective under the current conditions. Consider modifying the nucleophile. For example, protecting a functional group on the nucleophile could alter its steric or electronic properties.
For catalyzed reactions, the ligand is not providing sufficient directing effect. In palladium-catalyzed cross-coupling reactions, the choice of ligand is critical. For 3,5-dichloropyridazine, electron-deficient bidentate ligands like dppf favor reaction at C3, while electron-rich monodentate ligands like Qphos favor C5.[4] Experiment with a range of ligands to find the optimal one for your desired selectivity.
Thermodynamic vs. Kinetic Control. The reaction may be under thermodynamic control, leading to the most stable product mixture. Try running the reaction at a lower temperature for a shorter duration to favor the kinetically controlled product.

Problem 2: The reaction is sluggish or does not proceed to completion.

Potential Cause Suggested Solution
Insufficient activation of the pyridazine ring. If the pyridazine ring is not sufficiently electron-deficient, the reaction may be slow. Consider introducing an electron-withdrawing group at another position on the ring if your synthetic route allows.
Poor leaving group ability of chloride. While generally a good leaving group in SNAr, its departure can sometimes be the rate-limiting step. Ensure your reaction conditions (e.g., solvent polarity) are optimal for stabilizing the leaving group.
The nucleophile is not sufficiently reactive. Increase the nucleophilicity of the attacking species. For example, if using an amine, consider using a stronger, non-nucleophilic base to deprotonate it, thereby increasing its reactivity.
Catalyst deactivation (for catalyzed reactions). Ensure the catalyst is active and used under appropriate inert conditions. Consider increasing the catalyst loading or adding a catalyst stabilizer.

Problem 3: The undesired regioisomer is the major product.

Potential Cause Suggested Solution
The inherent electronics of the substrate favor the undesired position. This is a common challenge. Strategies to overcome this include: - Blocking the more reactive site: If possible, introduce a removable blocking group at the more reactive position to direct the nucleophile to the desired site. - Altering the reaction mechanism: Switch from a standard SNAr to a catalyzed reaction (e.g., Buchwald-Hartwig or Suzuki coupling) where ligand effects can override the intrinsic reactivity.
Steric hindrance is directing the reaction to the less hindered, but undesired, position. Use a smaller, less sterically demanding nucleophile if the reaction chemistry allows. Alternatively, if the desired position is more sterically hindered, a bulkier nucleophile might favor the less accessible site in some cases.
A substituent on the ring is directing the reaction to the undesired position. If you have control over the synthesis of the dichloropyridazine starting material, consider the placement of directing groups. An electron-donating group can sometimes favor substitution at a different position compared to an electron-withdrawing group.

Data Presentation

Table 1: Influence of Phosphine Ligand on Regioselectivity of Suzuki-Miyaura Coupling of this compound

Ligand TypeExample LigandFavored Position of Substitution
Electron-deficient bidentatedppfC3
Electron-rich monodentateQphosC5
Electron-rich bidentatedtbpfC5

Data derived from studies on factors affecting site-selectivity in Suzuki-Miyaura coupling reactions of heteroaryl halides.[4]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) of a Dichloropyridazine with an Amine

This is a general guideline and may require optimization for specific substrates and nucleophiles.

  • Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the dichloropyridazine (1.0 equiv) in a suitable aprotic solvent (e.g., DMF, DMSO, or NMP).

  • Addition of Nucleophile: Add the amine nucleophile (1.0-1.2 equiv) to the solution.

  • Addition of Base: Add a non-nucleophilic base (1.5-2.0 equiv), such as diisopropylethylamine (DIPEA) or potassium carbonate, to the reaction mixture. The choice of base will depend on the pKa of the amine nucleophile.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 80-120 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired monosubstituted pyridazine.

Visualizations

Troubleshooting_Regioselectivity start Reaction yields mixture of isomers cause1 Intrinsic Reactivity start->cause1 cause2 Reaction Conditions start->cause2 cause3 Ligand Choice (for catalyzed reactions) start->cause3 solution1 Modify Nucleophile (e.g., add protecting group) cause1->solution1 solution2 Optimize Conditions (Solvent, Temp, Base) cause2->solution2 solution3 Screen Ligands (e.g., monodentate vs. bidentate) cause3->solution3

Caption: Troubleshooting workflow for poor regioselectivity.

Experimental_Workflow step1 Dissolve Dichloropyridazine in Aprotic Solvent step2 Add Amine Nucleophile step1->step2 step3 Add Non-Nucleophilic Base step2->step3 step4 Heat and Monitor Reaction (TLC, LC-MS) step3->step4 step5 Aqueous Work-up and Extraction step4->step5 step6 Purification (e.g., Column Chromatography) step5->step6 final_product Isolated Monosubstituted Product step6->final_product

Caption: General experimental workflow for SNAr.

References

Alternative reagents for the synthesis of 3,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the synthesis of 3,5-Dichloropyridazine, including alternative reagents, experimental protocols, and troubleshooting advice.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound and its analogs.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields can stem from several factors:

  • Purity of Starting Materials: Impurities in the starting materials, particularly the tetrachlorocrotonaldehyde precursor, can lead to numerous side reactions. Ensure the purity of your reagents before commencing the synthesis.

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.

  • Suboptimal Reaction Temperature: The temperature for the cyclization reaction is critical. If the temperature is too low, the reaction rate will be slow. If it's too high, it could lead to the decomposition of reactants or products. Maintain the recommended temperature range strictly.

  • Inefficient Purification: Product loss during workup and purification is a common issue. Ensure proper phase separation during extractions and optimize your recrystallization or chromatography conditions to minimize loss.

Q2: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?

A2: The formation of byproducts is a common challenge. To enhance selectivity:

  • Control of Stoichiometry: Ensure the molar ratios of the reactants are precise. An excess of either the butenal derivative or the hydrazine source can lead to side reactions.

  • Temperature Management: As mentioned, maintaining the optimal reaction temperature is crucial for minimizing side reactions that may have different activation energies.

  • Alternative Hydrazine Source: While semicarbazide hydrochloride is commonly used, exploring other hydrazine derivatives might alter the reaction's selectivity. However, this would require significant process development.

Q3: The final product is difficult to purify. What purification strategies can I employ?

A3: Purification of dichloropyridazines can be challenging due to their physical properties. Consider the following:

  • Recrystallization: This is a common and effective method. A solvent system such as a dichloromethane/petroleum ether mixture has been reported to be effective for this compound.[1] Experiment with different solvent systems to find the one that gives the best crystal quality and yield.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A non-polar eluent system, such as hexane/ethyl acetate, is a good starting point.

  • Steam Distillation: For some dichloropyridine isomers, steam distillation has been used for purification. This could be a viable, though less common, option for this compound.

Q4: Are there safer or more environmentally friendly alternative chlorinating agents to phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) if I were to attempt a synthesis from a pyridazinone precursor?

A4: While the primary documented route for this compound does not involve a chlorination step of a dihydroxy precursor, this is a common strategy for other isomers like 3,6-dichloropyridazine. In those cases, N-Chlorosuccinimide (NCS) has been reported as a more convenient and environmentally friendly alternative to traditional chlorinating agents like POCl₃ and PCl₅. This reagent is less hazardous and produces fewer corrosive byproducts.

Alternative Reagents and Synthetic Routes

The most prominently documented synthesis of this compound involves the cyclization of a tetrachlorinated butenal derivative. An alternative conceptual pathway could involve the chlorination of a corresponding pyridazinone, analogous to the synthesis of other dichloropyradazine isomers.

Route 1: From (Z)-2,4,4,4-tetrachlorobut-2-enal

This is the most directly referenced method for synthesizing this compound. The key reagents are (Z)-2,4,4,4-tetrachlorobut-2-enal and a hydrazine derivative, typically semicarbazide hydrochloride.[1]

Alternative Hydrazine Derivatives: While semicarbazide hydrochloride is specified, other simple hydrazine salts (e.g., hydrazine hydrochloride or hydrazine sulfate) could potentially be used, though this may require significant optimization of the reaction conditions and may affect the final yield and purity.

Route 2: From a Dihydroxypyridazine Precursor (Hypothetical for 3,5-isomer)

This route is well-established for other isomers, such as 3,6-Dichloropyridazine, which is synthesized from 3,6-dihydroxypyridazine. A similar approach for the 3,5-isomer would involve the synthesis of 3,5-dihydroxypyridazine followed by a chlorination step.

Alternative Chlorinating Agents:

  • Phosphorus Oxychloride (POCl₃): A very common and effective chlorinating agent for this type of transformation.

  • Phosphorus Pentachloride (PCl₅): Another powerful chlorinating agent, often used in conjunction with POCl₃.

  • N-Chlorosuccinimide (NCS): A milder and more environmentally friendly alternative.

Data Presentation

The following table summarizes quantitative data for the synthesis of dichloropyridazine derivatives based on available literature.

ProductStarting Material(s)Reagent(s)Solvent(s)Temperature (°C)Time (h)Yield (%)Purity (%)
This compound (Z)-2,4,4,4-tetrachlorobut-2-enal, Semicarbazide hydrochloride-Water, N,N-dimethyl-formamide15 - 204955Not specified
3,6-Dichloropyridazine 3,6-DihydroxypyridazineN-Chlorosuccinimide, Hydrochloric acidEthanol45 - 55289.899.3
3,6-Dichloropyridazine 3,6-DihydroxypyridazinePhosphorus pentachloride-125482Not specified
3,4-Dichloropyridazine 3-chloro-1H-pyridazin-4-onePOCl₃Isopropanol80364Not specified

Experimental Protocols

Protocol 1: Synthesis of this compound from (Z)-2,4,4,4-tetrachlorobut-2-enal[1]
  • Dissolve (Z)-2,4,4,4-tetrachlorobut-2-enal in a suitable solvent (e.g., N,N-dimethyl-formamide).

  • In a separate vessel, prepare a mixture of semicarbazide hydrochloride in water and the same solvent.

  • Under controlled temperature conditions (15-20 °C), add the semicarbazide hydrochloride mixture dropwise to the solution of (Z)-2,4,4,4-tetrachlorobut-2-enal.

  • Stir the reaction mixture for approximately 49 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Add water to the residue and lower the temperature to 5 °C to precipitate the solid product.

  • Filter the solid and recrystallize it using a dichloromethane/petroleum ether mixture to yield this compound as a white crystalline solid.

Protocol 2: Synthesis of 3,6-Dichloropyridazine using N-Chlorosuccinimide (as an example of an alternative chlorination)
  • To a reaction vessel, add ethanol, 3,6-dihydroxypyridazine, and a catalytic amount of hydrochloric acid.

  • Heat the mixture to 40 °C with stirring.

  • Add N-chlorosuccinimide (NCS) portion-wise, maintaining the reaction temperature between 40-55 °C.

  • After the addition is complete, continue to stir the reaction mixture at 45-55 °C for 2 hours.

  • Cool the reaction mixture to 5-10 °C and allow it to crystallize for 2 hours.

  • Collect the solid product by suction filtration and wash the filter cake with a small amount of cold absolute ethanol.

  • Dry the product under vacuum at 40-50 °C to obtain 3,6-Dichloropyridazine.

Visualizations

experimental_workflow_35_dichloropyridazine Workflow for this compound Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactant1 (Z)-2,4,4,4-tetrachlorobut-2-enal in DMF reaction Cyclization (15-20°C, 49h) reactant1->reaction reactant2 Semicarbazide hydrochloride in Water/DMF reactant2->reaction concentration Solvent Removal (Reduced Pressure) reaction->concentration precipitation Precipitation (Add Water, 5°C) concentration->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (DCM/Petroleum Ether) filtration->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship_troubleshooting Troubleshooting Logic for Low Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield cause1 Impure Starting Materials problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Suboptimal Temperature problem->cause3 cause4 Purification Loss problem->cause4 solution1 Verify Purity of Reagents cause1->solution1 solution2 Monitor Reaction (TLC/GC) Extend Reaction Time cause2->solution2 solution3 Strict Temperature Control cause3->solution3 solution4 Optimize Workup and Recrystallization cause4->solution4

Caption: Logical diagram for troubleshooting low reaction yields.

References

Managing scalability issues in 3,5-Dichloropyridazine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dichloropyridazine. The information provided is intended to help manage scalability issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis and subsequent reactions of this compound, particularly during scale-up.

Issue: Poor Yield in this compound Synthesis

Q1: My synthesis of this compound is resulting in a low yield. What are the common causes and how can I optimize the reaction?

A1: Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to reaction conditions and reagent quality. One common synthetic route involves the reaction of 2,4,4,4-Tetrachlorocrotonaldehyde with semicarbazide hydrochloride.[1] Key parameters to control include temperature and the rate of addition of reagents.

Potential Causes and Solutions:

  • Temperature Control: The reaction is sensitive to temperature fluctuations. It is crucial to maintain the recommended temperature throughout the reaction to minimize the formation of byproducts.

  • Reagent Quality: Ensure the purity of starting materials. Impurities in the tetrachlorocrotonaldehyde or semicarbazide hydrochloride can lead to side reactions.

  • pH Control: The pH of the reaction mixture can influence the reaction rate and selectivity. Monitor and adjust the pH as needed.

  • Work-up Procedure: Inefficient extraction or purification can lead to loss of product. Ensure complete extraction from the aqueous layer and minimize losses during recrystallization.

Issue: Exothermic Runaway during Chlorination

Q2: I am observing a dangerous exotherm during the chlorination of a pyridazine precursor. How can I manage this and ensure the safety of the process at a larger scale?

A2: Exothermic reactions are a significant concern during the scale-up of chlorination reactions, such as the conversion of a dihydroxypyridazine to a dichloropyridazine using reagents like phosphorus oxychloride (POCl₃). A thermal runaway can occur if the heat generated by the reaction exceeds the heat removal capacity of the reactor.[2]

Strategies for Mitigation:

  • Thermal Hazard Assessment: Before scaling up, perform a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) to determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[2]

  • Controlled Addition: Implement a semi-batch process where one of the reactants (e.g., the chlorinating agent) is added gradually. This allows for better control over the rate of heat generation.

  • Adequate Cooling: Ensure the reactor is equipped with a cooling system that can handle the heat load. The surface area-to-volume ratio decreases on scale-up, making heat removal less efficient.

  • Dilution: Using an appropriate solvent can increase the thermal mass of the reaction mixture, helping to absorb the heat generated.

Issue: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Q3: In my nucleophilic aromatic substitution reaction on this compound, I am getting a mixture of products with poor regioselectivity. How can I improve the selectivity?

A3: The two chlorine atoms in this compound have different reactivities, which can lead to mixtures of regioisomers in SNAr reactions. The outcome of the reaction is influenced by the nature of the nucleophile and the reaction conditions.

Factors Influencing Regioselectivity:

  • Nucleophile: The nature of the nucleophile plays a crucial role. For instance, with sodium sulfide, the displacement reaction on 3,6-dichloropyridazine 1-oxide occurs at the 6-position, while oxygen and nitrogen nucleophiles may react differently.[3]

  • Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all affect the regioselectivity. Systematic screening of these parameters is often necessary to find the optimal conditions.

  • Substrate Activation: In some cases, the pyridazine ring can be activated to direct the substitution to a specific position.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and reactions of this compound.

General Handling and Safety

Q4: What are the primary safety hazards associated with this compound and its derivatives?

A4: this compound is a chemical that should be handled with care. It is harmful if swallowed, and can cause skin and eye irritation. When handling this compound, it is important to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood. Some pyridazine derivatives, especially those with a high nitrogen content, can be explosive and should be handled with extreme caution.[4]

Synthesis and Purification

Q5: What are the key challenges in scaling up the purification of this compound and its derivatives?

A5: Scaling up the purification of this compound and its derivatives presents several challenges. The choice of purification method depends on the scale of the operation and the nature of the impurities.

Purification MethodScalability ChallengesKey Considerations
Recrystallization Solvent volume, crystal morphology, filtration time.Solvent selection is critical for good recovery and purity. Cooling profiles should be carefully controlled.
Chromatography High solvent consumption, cost of stationary phase, throughput.Often used for high-purity applications. Method development at a small scale is crucial before scaling up.[5][6]
Distillation Thermal stability of the compound, potential for decomposition at high temperatures.Requires careful control of pressure and temperature.

Palladium-Catalyzed Cross-Coupling Reactions

Q6: I am having trouble with a Suzuki-Miyaura cross-coupling reaction using this compound. What are some common issues and how can I troubleshoot them?

A6: Suzuki-Miyaura reactions with this compound can be challenging due to issues with catalyst deactivation, low reactivity of the C-Cl bond, and side reactions.

Troubleshooting Tips:

  • Ligand Choice: The choice of phosphine ligand is critical for a successful reaction. Bulky, electron-rich ligands are often required to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

  • Base Selection: The strength and solubility of the base can significantly impact the reaction. A screen of different bases (e.g., carbonates, phosphates, hydroxides) may be necessary.

  • Catalyst Deactivation: The formation of palladium black is a common sign of catalyst deactivation. This can sometimes be mitigated by using a lower catalyst loading or a more robust ligand.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate. However, high temperatures can also lead to catalyst decomposition and side reactions.

ParameterRecommendation for Suzuki-Miyaura Coupling
Catalyst Palladium(0) or Palladium(II) precatalyst
Ligand Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu type)
Base K₂CO₃, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, DMF, with water as a co-solvent
Temperature 80-120 °C

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known synthetic route.[1]

Materials:

  • 2,4,4,4-Tetrachlorocrotonaldehyde

  • Semicarbazide hydrochloride

  • Solvent (e.g., ethanol)

  • Water

  • Dichloromethane

  • Petroleum ether

Procedure:

  • Dissolve 2,4,4,4-Tetrachlorocrotonaldehyde in a suitable solvent in a reaction vessel equipped with a stirrer and a temperature probe.

  • In a separate vessel, prepare a mixture of semicarbazide hydrochloride, water, and the same solvent.

  • Under controlled temperature conditions, add the semicarbazide hydrochloride mixture dropwise to the solution of 2,4,4,4-Tetrachlorocrotonaldehyde.

  • Stir the reaction mixture for 5 hours, maintaining the controlled temperature.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Add water to the residue and lower the temperature to 5°C to precipitate the solid product.

  • Filter the solid and recrystallize it from a dichloromethane/petroleum ether mixture to yield this compound as a white crystalline solid.

Visualizations

Diagram 1: Workflow for Troubleshooting a Failed Scale-Up Reaction

G start Reaction Fails at Scale check_params Review Process Parameters (Temp, Conc, Addition Rate) start->check_params analyze_impurities Analyze Impurity Profile (LC-MS, GC-MS) check_params->analyze_impurities Parameters OK? reoptimize_lab Re-optimize at Lab Scale check_params->reoptimize_lab Parameters Deviated? thermal_scan Perform Thermal Analysis (DSC, RC) analyze_impurities->thermal_scan New Impurities? modify_protocol Modify Scale-Up Protocol analyze_impurities->modify_protocol Known Impurities Increased? thermal_scan->reoptimize_lab No Thermal Event thermal_scan->modify_protocol Exotherm Detected? reoptimize_lab->modify_protocol implement_changes Implement Changes at Scale modify_protocol->implement_changes implement_changes->start Fails Again success Successful Scale-Up implement_changes->success

Caption: A logical workflow for troubleshooting failed scale-up reactions.

Diagram 2: Decision Tree for Purification Method Selection

G start Select Purification Method scale Scale of Operation? start->scale purity Required Purity? scale->purity Large (>1 kg) chromatography Chromatography scale->chromatography Small (<1 kg) impurities Nature of Impurities? purity->impurities High (>99.5%) recrystallization Recrystallization purity->recrystallization Moderate (98-99.5%) thermal_stability Thermal Stability of Product? impurities->thermal_stability Different Physical Properties impurities->chromatography Closely Related Structures thermal_stability->recrystallization Thermally Labile distillation Distillation thermal_stability->distillation Thermally Stable

References

Technical Support Center: Catalyst Impurity Removal in 3,5-Dichloropyridazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the effective removal of catalyst residues from reactions involving 3,5-Dichloropyridazine.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of catalyst residues, particularly palladium, so critical?

A1: The removal of residual metals from reaction mixtures is a significant issue, especially in the pharmaceutical industry.[1] Stringent regulatory guidelines, such as those from the International Council for Harmonisation (ICH), limit the amount of residual palladium and other metals in active pharmaceutical ingredients (APIs) due to their potential toxicity.[2][3] These impurities can also negatively impact downstream chemical reactions.[4] For drug products with daily doses of no more than 10 g/day , the permitted concentration for palladium is 10 ppm.[4]

Q2: What are the most common methods for removing palladium catalyst residues?

A2: Traditional methods include chromatography, activated carbon, extraction, distillation, and recrystallization.[1][5] However, these can sometimes lead to loss of the API and may not be selective enough.[6] Modern approaches often utilize solid-supported metal scavengers, which are highly selective and can be easily filtered out of the reaction mixture.[5][6]

Q3: How do solid-supported metal scavengers work?

A3: Solid-supported metal scavengers are insoluble materials (often silica or polystyrene-based) functionalized with ligands that have a high affinity for the target metal.[5][6] When added to the reaction mixture, the scavenger binds to the metal catalyst. Because the scavenger is a solid, it can then be easily removed by simple filtration, leaving the purified product in the solution.[5]

Q4: How can I determine the concentration of residual palladium in my product?

A4: Several analytical techniques are available to quantify trace metal impurities. The most common and accurate methods required by regulatory authorities include Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[3][7] Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF) are also used.[2][3][7] For high-throughput screening of purification methods, rapid detection kits are also available, though final validation should be done with a standard method like ICP-MS.[7]

Troubleshooting Guides

Issue 1: Metal Scavenger is Not Effectively Removing Palladium
  • Potential Cause: Incorrect scavenger type, insufficient scavenger quantity, or suboptimal reaction conditions.

  • Recommended Solutions:

    • Scavenger Selection: The effectiveness of a scavenger depends on the metal's oxidation state and the surrounding chemical environment.[4] Scavengers with thiol-based functional groups (like SiliaBond DMT) are often effective for a variety of metals, including palladium.[1] It is recommended to screen a small panel of scavengers to find the most effective one for your specific system.

    • Optimize Scavenger Equivalents: The amount of scavenger needed depends on the initial palladium concentration. A typical starting point is 5-10 equivalents relative to the initial amount of catalyst.[8] If removal is incomplete, increasing the equivalents (e.g., up to 16) or performing a second treatment can improve results.[6]

    • Adjust Temperature and Time: Scavenging is often faster at elevated temperatures (e.g., 60-80 °C).[1] Similarly, increasing the stirring time (from 1 hour to 16-24 hours) can enhance binding and removal.[1][8]

Issue 2: Product is Lost Due to Non-Specific Binding to Activated Carbon
  • Potential Cause: The porous surface of activated carbon can adsorb the desired product along with the palladium catalyst.

  • Recommended Solutions:

    • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for effective palladium removal. Start with a low loading (e.g., 5 wt% relative to the crude product) and gradually increase if needed.[8] A 20 wt% loading has been shown to be effective in certain cases.[4]

    • Solvent Selection: The choice of solvent can significantly influence the adsorption of your product.[8] Experiment with different solvents to find one that minimizes product binding while maintaining efficient palladium removal.

    • Synergistic Approach: Consider using a combination of a soluble scavenger like trimercaptotriazine (TMT) with a smaller amount of activated carbon. The TMT chelates the palladium in solution, and the activated carbon then adsorbs the metal-TMT complex, which can lead to more efficient removal with less carbon.[4]

Issue 3: Recrystallization Fails to Reduce Palladium to Acceptable Levels
  • Potential Cause: The palladium impurity may be co-crystallizing with the product, or its concentration is too high for recrystallization alone to be effective.

  • Recommended Solutions:

    • Combine Purification Methods: Recrystallization is often more effective as a final polishing step. First, treat the crude product with a metal scavenger or activated carbon to significantly reduce the bulk of the palladium contamination.[4] Then, perform the recrystallization to achieve the desired high purity.

    • Antisolvent Crystallization: After an initial purification step like treatment with activated carbon, an antisolvent crystallization can be highly effective. For example, a THF solution of the product can be treated with activated carbon, filtered, and then have heptane added as an antisolvent to induce crystallization, which has been shown to reduce palladium levels from 300 ppm to <1 ppm.[4]

Data on Catalyst Removal Efficiency

The following tables summarize the efficiency of different palladium removal techniques. The effectiveness is highly dependent on the specific reaction conditions, substrates, and the form of the palladium catalyst.

Table 1: Palladium Removal Using Metal Scavengers

ScavengerInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Conditions
SiliaBond DMT (Si-DMT)40734.492%4 eq, 4h, 80 °C[1]
SiliaBond DMT (Si-DMT)40740.990%4 eq, 4h, 22 °C[1]
Biotage MP-TMT~33,000<200>99.4%5 eq, RT, Overnight[5]
Biotage MP-TMT500 - 800<10>98%5 eq, RT, Overnight[5][6]
PhosphonicS SPM322100 (from Pd(OAc)₂)<11>99.5%20 hours, 1000 RPM[9]

Table 2: Palladium Removal Using Activated Carbon

Activated Carbon TypeInitial Pd (ppm)Final Pd (ppm)Removal Efficiency (%)Conditions
Darco KB-B300<1>99.6%0.2 wt, THF, 45 °C, 18h[4]
Activated CharcoalNot specifiedNot specifiedSynergistic effect with TMT0.25 wt, 25 °C, 1.5h[4]
Shirasagi ANOX seriesNot specifiedNot specifiedStable removal capabilityVaries[10]

Experimental Protocols & Workflows

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Mode)
  • Reaction Work-up: After the cross-coupling reaction is complete, perform a standard aqueous work-up to remove water-soluble byproducts.[8]

  • Solvent Exchange (if necessary): If the reaction solvent is incompatible with the scavenger, evaporate the solvent and re-dissolve the crude product in a suitable solvent like THF, ethyl acetate, or toluene.[8]

  • Scavenger Addition: Add the recommended amount of the solid-supported scavenger (e.g., 4-10 equivalents relative to the initial palladium catalyst) to the solution.[1][8]

  • Stirring: Stir the mixture vigorously. Depending on the scavenger and conditions, this can be done at room temperature or elevated temperatures (e.g., 80 °C) for 2 to 24 hours.[8] Monitor the palladium concentration periodically if possible.

  • Filtration: Once scavenging is complete, filter the mixture to remove the solid scavenger. A pad of Celite can be used to ensure complete removal of fine particles.

  • Product Recovery: Wash the filtered scavenger with fresh solvent to recover any adsorbed product. Combine the filtrate and washings, and evaporate the solvent to obtain the purified product.[8]

G cluster_workflow Experimental Workflow: Scavenger-Based Purification A Crude Reaction Mixture B Aqueous Work-up A->B C Dissolve in Appropriate Solvent B->C D Add Solid-Supported Metal Scavenger C->D E Stir (2-24h at RT or Heat) D->E F Filter to Remove Scavenger E->F G Wash Scavenger with Fresh Solvent F->G Solid Scavenger H Combine Filtrate & Washings F->H Filtrate G->H I Evaporate Solvent H->I J Purified Product I->J

Caption: General workflow for removing catalyst impurities using a solid-supported scavenger.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon
  • Dissolution: Dissolve the crude product obtained after initial work-up in a suitable organic solvent.[8]

  • Carbon Addition: Add a predetermined amount of activated carbon (e.g., 5-20 wt% relative to the crude product) to the solution.[4][8]

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature for 1-4 hours.[8]

  • Filtration: Filter the mixture through a pad of Celite to completely remove the activated carbon. The Celite pad is crucial as carbon particles can be very fine.[8]

  • Product Recovery: Wash the Celite pad thoroughly with fresh solvent. Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.[8]

Decision & Logic Diagrams

The following diagram provides a logical approach to selecting a purification strategy.

G node_process node_process node_outcome node_outcome start High Pd Content in Crude Product? q1 Is Product Thermally Stable & Non-polar? start->q1 q2 Is Product Prone to Adsorption on Carbon? q1->q2 Yes proc1 Screen Metal Scavengers (e.g., Si-DMT) q1->proc1 No q2->proc1 Yes proc2 Use Activated Carbon (Optimize Loading) q2->proc2 No q3 Is Pd Level Still > ICH Limit? proc3 Perform Recrystallization or Chromatography q3->proc3 Yes outcome1 Purified Product (<10 ppm Pd) q3->outcome1 No proc1->q3 proc2->q3 proc3->outcome1

Caption: Decision tree for selecting a palladium removal strategy.

The diagram below illustrates the basic principle of chemisorption by a thiol-based scavenger.

G cluster_mech Mechanism: Scavenger Action product Product-Pd Complex (In Solution) scavenger Silica Support -SH -SH (Thiol Scavenger) product->scavenger Chemisorption (Binding) purified_product Purified Product (In Solution) product->purified_product Release bound Silica Support -S-Pd-S- (Bound Impurity) scavenger->bound

Caption: Simplified mechanism of palladium capture by a thiol-functionalized silica scavenger.

References

Safe handling and storage protocols for 3,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of 3,5-Dichloropyridazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a heterocyclic compound commonly used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its main hazards include being harmful if swallowed, causing skin irritation, and causing serious eye irritation.[2] It may also cause respiratory irritation.[2]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

It is mandatory to use a comprehensive array of PPE to prevent exposure. This includes chemical-resistant gloves (nitrile is recommended), safety glasses with side-shields or chemical safety goggles, and a laboratory coat.[3] If there is a risk of dust generation or if ventilation is inadequate, an N95 dust mask or a NIOSH/MSHA-approved respirator should be used.[3]

Q3: What are the proper storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3] Several suppliers recommend storage at room temperature, while others specify refrigeration at 2-8°C.[4][5] For solutions, storage at -20°C for up to one month or -80°C for up to six months is recommended to maintain integrity.[3] It should be kept away from incompatible substances such as strong oxidizing agents, bases, and amines.[3][6]

Q4: What should I do in case of accidental exposure to this compound?

Immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing and flush the skin with plenty of soap and water for at least 15 minutes.[3][7] If irritation develops or persists, get medical aid.[3]

  • Inhalation: Move the individual to fresh air immediately.[3] If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get immediate medical aid.[3]

Q5: What does a change in color of my this compound sample indicate?

While the provided search results do not explicitly detail the meaning of a color change for this compound, a change in appearance of a chemical, such as from a white or light yellow solid to a darker color, often suggests degradation or the presence of impurities. It is recommended to assess the purity of the material before use in a reaction. If significant degradation is suspected, the compound should be disposed of according to hazardous waste regulations.

Troubleshooting Guides

Spill Response

Issue: I have spilled this compound in the lab.

Solution: The response to a spill depends on its size and the immediate hazards.

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE, including gloves, safety goggles, and a lab coat. If the material is dusty, wear respiratory protection.

    • Gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[6]

    • Clean the spill area with soap and water.[8]

  • Small Spill (in Solution):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Contain the spill with an absorbent material (e.g., spill pillows or absorbent pads), working from the outside in to prevent spreading.[8]

    • Once the liquid is absorbed, collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[8]

    • Clean the spill area with soap and water.[8]

  • Large Spill:

    • Immediately alert everyone in the vicinity and evacuate the area.

    • If the spill involves volatile or flammable solvents, eliminate all ignition sources.

    • From a safe location, contact your institution's emergency response team or environmental health and safety office.

    • Do not attempt to clean up a large spill without proper training and equipment.

Data Presentation

Physical and Chemical Properties
PropertyValue
CAS Number 1837-55-4
Molecular Formula C₄H₂Cl₂N₂
Molecular Weight 148.98 g/mol
Appearance Yellow to dark orange solid[5]
Melting Point 60.0 to 64.0 °C
Boiling Point 280.8 ± 20.0 °C (Predicted)
Solubility Sparingly soluble in DMSO, slightly soluble in Methanol
Safety and Hazard Information
Hazard IdentificationGHS PictogramSignal WordHazard Statements
Acute Toxicity, Oral (Category 4), Skin Irritation, Eye Irritation, Respiratory IrritationGHS07 (Exclamation Mark)WarningH302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]

Experimental Protocols

Detailed Methodology for Suzuki-Miyaura Coupling of this compound

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction, a common application for this compound in medicinal chemistry and materials science.

Objective: To synthesize a 3-aryl-5-chloropyridazine derivative via a site-selective Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Degassed water (if using an aqueous base solution)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).

  • Solvent Addition:

    • Add the anhydrous solvent to the flask via syringe. If using an aqueous base solution, add the organic solvent first, followed by the degassed aqueous base solution.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature (typically ranging from room temperature to reflux, e.g., 80-100 °C) and monitor the progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of ligand can influence the site-selectivity of the reaction.[6]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-aryl-5-chloropyridazine.

Visualizations

SafeHandlingWorkflow Safe Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal cluster_emergency Emergency Procedures AssessHazards Assess Hazards (SDS Review) DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) AssessHazards->DonPPE Weighing Weighing and Dispensing (in Fume Hood) DonPPE->Weighing Reaction Perform Experiment Weighing->Reaction Store Store in Cool, Dry, Well-Ventilated Area (Tightly Sealed Container) Reaction->Store After Use Waste Dispose as Hazardous Waste Reaction->Waste Spill Spill or Exposure FirstAid Administer First Aid Spill->FirstAid Exposure Cleanup Spill Cleanup Spill->Cleanup Spill

Caption: Workflow for the safe handling and storage of this compound.

References

Preventing degradation of 3,5-Dichloropyridazine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3,5-Dichloropyridazine during its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Degradation of Reactants or Product: Excessive temperature, leading to side reactions or decomposition. 3. Suboptimal Reagent Stoichiometry: Incorrect molar ratios of starting materials and chlorinating agents. 4. Mechanical Losses: Product loss during workup and purification steps.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the reaction has gone to completion. 2. Optimize Temperature: For chlorination of dihydroxypyridazine precursors, maintain a controlled temperature, potentially starting at a lower temperature (e.g., 0-10 °C) during the addition of the chlorinating agent and then gradually increasing to a moderate temperature (e.g., 50-80 °C). For the synthesis from 2,4,4,4-Tetrachlorocrotonaldehyde, maintain the temperature between 15-20°C.[1] 3. Adjust Stoichiometry: Experiment with slight excesses of the chlorinating agent, but be mindful that a large excess can complicate purification. 4. Careful Handling: Ensure efficient extraction and minimize transfers to reduce mechanical losses.
Discoloration of the Product (Yellow to Brown) 1. Presence of Chromophoric Impurities: Formation of colored byproducts due to side reactions or degradation. 2. Oxidation: Air oxidation of the pyridazine ring or impurities. 3. Residual Acid or Base: Traces of acidic or basic reagents from the reaction or workup.1. Purification by Recrystallization: Recrystallize the crude product from a suitable solvent system, such as dichloromethane/petroleum ether or an alcohol/water mixture.[1] 2. Charcoal Treatment: Add activated charcoal during recrystallization to adsorb colored impurities. 3. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 4. Thorough Washing and Neutralization: Ensure the product is thoroughly washed to remove any residual acid or base. Neutralize the reaction mixture carefully during workup.
Presence of Impurities in Spectroscopic Analysis (NMR, MS) 1. Unreacted Starting Materials: Incomplete reaction. 2. Formation of Isomeric Byproducts: Side reactions leading to isomers (e.g., monochlorinated pyridazines). 3. Hydrolysis Products: Reaction of the dichloropyridazine with water, leading to the formation of chlorohydroxypyridazines. 4. Byproducts from the Chlorinating Agent: Residuals or byproducts from reagents like phosphorus oxychloride.1. Optimize Reaction Conditions: See "Low Yield" solutions. 2. Column Chromatography: Purify the product using silica gel column chromatography to separate isomers and other impurities. 3. Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct the reaction under a dry atmosphere to prevent hydrolysis. 4. Aqueous Workup with Sulfite: For syntheses involving phosphorus oxychloride, quenching the reaction mixture in ice-water followed by treatment with a sodium sulfite or bisulfite solution can help to remove phosphorus-based impurities. While the exact impurities are not always known, this method has been shown to improve purity in the synthesis of the related 3,6-dichloropyridazine.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during synthesis?

The primary degradation pathway of concern is hydrolysis. The chlorine atoms attached to the pyridazine ring are susceptible to nucleophilic substitution by water, especially under non-neutral pH conditions (acidic or basic) and at elevated temperatures. This can lead to the formation of 3-chloro-5-hydroxypyridazine and subsequently 3,5-dihydroxypyridazine. Photodegradation can also be a concern for related compounds, so protection from light is advisable.

Q2: How does temperature control impact the purity and yield of this compound?

Temperature is a critical parameter. Excessively high temperatures can increase the rate of side reactions, leading to the formation of impurities and decomposition of the desired product, which lowers the overall yield. For chlorination reactions, a common strategy is to add the chlorinating agent at a low temperature to control the initial exothermic reaction and then heat the mixture to ensure the reaction goes to completion.

Q3: What is the recommended method for purifying crude this compound?

Recrystallization is a highly effective method for purifying this compound. A common and effective solvent system is a mixture of dichloromethane and petroleum ether.[1] For more challenging separations of isomers or closely related impurities, silica gel column chromatography may be necessary.

Q4: Can the choice of chlorinating agent affect the stability of the final product?

Yes, the choice of chlorinating agent can influence the impurity profile. Strong chlorinating agents like phosphorus oxychloride can lead to harsh reaction conditions and the formation of phosphorus-containing byproducts that may be difficult to remove. Milder reagents, such as N-chlorosuccinimide (NCS), have been used for the synthesis of the related 3,6-dichloropyridazine to reduce the formation of such impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2,4,4,4-Tetrachlorocrotonaldehyde

This protocol is based on a reported synthesis and emphasizes temperature control to minimize degradation.[1]

Materials:

  • 2,4,4,4-Tetrachlorocrotonaldehyde

  • Semicarbazide hydrochloride

  • N,N-dimethyl-formamide (DMF)

  • Water

  • Dichloromethane

  • Petroleum ether

Procedure:

  • Dissolve 2,4,4,4-Tetrachlorocrotonaldehyde in a suitable solvent like DMF.

  • In a separate flask, prepare a mixture of semicarbazide hydrochloride and water in a solvent.

  • Cool the reaction vessel containing the tetrachlorocrotonaldehyde solution to 15-20°C.

  • Slowly add the semicarbazide hydrochloride mixture dropwise to the cooled solution, maintaining the temperature between 15-20°C.

  • Stir the reaction mixture for approximately 5 hours at this temperature.

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

  • Add water to the residue and cool the mixture to 5°C to precipitate the crude product.

  • Filter the solid and recrystallize from a mixture of dichloromethane and petroleum ether to yield pure this compound as a white crystalline solid.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification start Start: Reactants reaction Reaction under Controlled Temperature (e.g., 15-20°C) start->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Crude Precipitation monitoring->workup recrystallization Recrystallization (e.g., Dichloromethane/ Petroleum Ether) workup->recrystallization Crude Product filtration Filtration & Drying recrystallization->filtration analysis Purity Analysis (NMR, GC-MS) filtration->analysis product Pure this compound analysis->product

Caption: A flowchart of the synthesis and purification of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield in Synthesis start Low Yield Observed check_completion Is the reaction complete? (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction is complete check_completion->complete Yes prolong_reaction Increase reaction time or temperature moderately incomplete->prolong_reaction end Improved Yield prolong_reaction->end check_impurities Are there significant impurities? (NMR/GC-MS) complete->check_impurities impurities_present Impurities Present check_impurities->impurities_present Yes no_major_impurities No Major Impurities check_impurities->no_major_impurities No optimize_conditions Optimize temperature, reagent stoichiometry, and ensure anhydrous conditions impurities_present->optimize_conditions purify Improve purification (recrystallization, chromatography) impurities_present->purify optimize_conditions->end purify->end mechanical_loss Suspect Mechanical Loss no_major_impurities->mechanical_loss improve_workup Refine workup and handling procedures mechanical_loss->improve_workup improve_workup->end

Caption: A decision tree for troubleshooting low yields.

References

Validation & Comparative

Purity Analysis of 3,5-Dichloropyridazine: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of intermediates like 3,5-Dichloropyridazine is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound.

This compound is a key building block in the synthesis of various pharmaceuticals.[1] The presence of impurities can have a significant impact on the manufacturing process and the quality of the final product. The choice between HPLC and GC-MS for purity assessment depends on the specific analytical needs, including the nature of potential impurities, required sensitivity, and the physicochemical properties of this compound itself. With a predicted boiling point of 280.8°C and stability under normal temperatures, it is amenable to both GC and HPLC analysis.[2]

Methodology Comparison

Both GC-MS and HPLC are robust techniques for purity analysis, but they operate on different principles, making them suitable for different types of analytes and impurities.[3] GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase, while HPLC separates based on polarity and interaction with a stationary phase in a liquid mobile phase.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for volatile and thermally stable compounds.[5] Given the nature of this compound, GC-MS is an excellent choice for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer detector provides high specificity, allowing for the identification of unknown impurities based on their mass spectra.[6]

High-Performance Liquid Chromatography (HPLC) is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or thermally labile.[7] This makes HPLC particularly useful for identifying potential degradation products or impurities that are not amenable to GC analysis. When coupled with a UV or Diode Array Detector (DAD), HPLC provides robust quantitative results.

The general analytical workflow for purity analysis using either technique follows a similar path from sample preparation to data interpretation.

Purity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Suitable Solvent Sample->Dissolution Dilution Dilution to Working Concentration Dissolution->Dilution Injection Injection into Chromatograph Dilution->Injection Analysis Separation Chromatographic Separation (HPLC or GC) Injection->Separation Detection Detection (UV, DAD, or MS) Separation->Detection Integration Peak Integration Detection->Integration Data Acquisition Quantification Quantification of Impurities Integration->Quantification Reporting Purity Report Generation Quantification->Reporting

General workflow for chromatographic purity analysis.

Quantitative Performance Comparison

The following table summarizes the typical performance characteristics of GC-MS and HPLC for the analysis of halogenated organic compounds, providing a basis for method selection.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[4]Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[4]
Typical Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[4]Reversed-phase column (e.g., C18, 150 mm x 4.6 mm, 5 µm).[4]
Mobile Phase Inert gas (e.g., Helium, Nitrogen).[4]Gradient or isocratic mixture of aqueous buffer and organic solvent (e.g., Acetonitrile, Methanol).[4]
Temperature High-temperature oven program (e.g., 50°C to 300°C).[8]Typically ambient or slightly elevated (e.g., 25-40°C).[4]
Detector Mass Spectrometer (MS), Flame Ionization Detector (FID).[4]UV-Vis, Diode Array Detector (DAD), Mass Spectrometer (MS).[8]
Linearity (R²) > 0.99> 0.99
Limit of Detection (LOD) Low µg/L to ng/L range.[9]Low to sub-µg/mL range.
Accuracy (% Recovery) Typically 90-110%Typically 98-102%
Precision (%RSD) < 15%.[9]< 2.0%

Experimental Protocols

Below are representative experimental protocols for the purity analysis of this compound using GC-MS and HPLC. These are starting points and may require optimization and validation for specific applications.

GC-MS Methodology

  • Instrumentation : Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.[10]

  • Column : DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[4]

  • Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[4]

  • Oven Temperature Program :

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[4]

  • Injector Temperature : 280°C.[10]

  • MS Transfer Line Temperature : 280°C.[4]

  • Ionization Mode : Electron Ionization (EI) at 70 eV.[10]

  • Scan Range : m/z 40-400.

  • Injection Volume : 1 µL.

  • Sample Preparation : Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.[4]

HPLC Methodology

  • Instrumentation : HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD).[10]

  • Column : C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

  • Mobile Phase :

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient Program :

    • Start with 30% B, hold for 2 minutes.

    • Linear gradient to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate : 1.0 mL/min.[10]

  • Column Temperature : 30°C.[10]

  • Detection Wavelength : 265 nm (or optimized wavelength based on UV scan).[4]

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve a known amount of the sample in the initial mobile phase composition (30% Acetonitrile in 0.1% Formic acid) to a final concentration of approximately 0.5 mg/mL.[4]

Method Selection Guide

The choice between GC-MS and HPLC depends on the specific requirements of the analysis. The following decision tree can guide the selection process.

Method Selection Start Start: Purity Analysis of This compound Impurity_Nature Are potential impurities volatile and thermally stable? Start->Impurity_Nature GC_MS GC-MS is the preferred method. Provides high sensitivity and structural information for impurities. Impurity_Nature->GC_MS Yes Comprehensive_Profile Is a comprehensive profile of all potential impurities required? Impurity_Nature->Comprehensive_Profile No / Unknown HPLC HPLC is the preferred method. Suitable for a broader range of non-volatile and thermally labile impurities. Both Consider using both methods for a comprehensive impurity profile. Comprehensive_Profile->HPLC No Comprehensive_Profile->Both Yes

Decision tree for selecting between GC-MS and HPLC.

References

Comparative Reactivity Analysis: 3,5-Dichloropyridazine vs. 3,6-Dichloropyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, dichloropyridazines serve as versatile precursors for the synthesis of a wide array of functionalized molecules with significant potential in medicinal chemistry and materials science. The regiochemical placement of the chlorine atoms on the pyridazine ring profoundly influences the molecule's electronic properties and, consequently, its reactivity towards nucleophiles. This guide provides a detailed comparative analysis of the reactivity of 3,5-dichloropyridazine and 3,6-dichloropyridazine, with a focus on nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the elaboration of such scaffolds.

Executive Summary

Based on fundamental principles of aromatic substitution on electron-deficient systems, 3,6-dichloropyridazine is significantly more reactive towards nucleophilic aromatic substitution than its 3,5-dichloro isomer. This heightened reactivity is attributed to the electronic activation conferred by the two ring nitrogen atoms on the carbon atoms bearing the chlorine substituents. While direct, side-by-side quantitative kinetic data is not extensively available in the literature, the predicted reactivity patterns are well-supported by studies on analogous heterocyclic systems and computational analyses.

Theoretical Underpinnings of Reactivity

The reactivity of chloropyridazines in SNAr reactions is primarily dictated by the ability of the aromatic ring to stabilize the negative charge developed in the Meisenheimer intermediate, which is formed upon nucleophilic attack. The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution.

  • 3,6-Dichloropyridazine: In this isomer, both chlorine atoms are positioned ortho and para to the ring nitrogen atoms. This arrangement allows for the effective delocalization and stabilization of the negative charge of the Meisenheimer intermediate onto the electronegative nitrogen atoms through resonance. This stabilization lowers the activation energy of the reaction, leading to a faster substitution rate.

  • This compound: In contrast, the chlorine atom at the 5-position is meta to one nitrogen and para to the other, while the chlorine at the 3-position is ortho to one nitrogen and meta to the other. The meta relationship does not permit direct resonance stabilization of the negative charge onto the nitrogen atom. Consequently, the Meisenheimer intermediate is less stabilized compared to that of the 3,6-isomer, resulting in a higher activation energy and slower reaction rates.

The following diagram illustrates the logical workflow for predicting this reactivity difference using computational chemistry.

G cluster_0 Computational Analysis Workflow start Define Isomeric Structures (3,5- and 3,6-Dichloropyridazine) dft Perform DFT Calculations (e.g., B3LYP/6-31G*) start->dft analysis Analyze Electronic Properties dft->analysis lumo LUMO Energy & Distribution analysis->lumo mep Molecular Electrostatic Potential (MEP) Map analysis->mep reactivity Predict Relative Reactivity lumo->reactivity mep->reactivity conclusion 3,6-isomer predicted to be more reactive reactivity->conclusion

Computational workflow for reactivity prediction.

Comparative Reactivity Data

Feature3,6-DichloropyridazineThis compound
Predicted Reactivity HighLow to Moderate
Activation of Chlorine Atoms Both positions (C3 and C6) are activated (ortho/para to N)C3 is ortho/meta; C5 is para/meta. Overall less activation.
Typical Reaction Conditions Can often proceed at or near room temperature with common nucleophiles.Generally requires more forcing conditions (higher temperatures, stronger bases, or prolonged reaction times).
Example Nucleophiles Alkoxides, amines, thiols, hydrazines.Similar nucleophiles, but may require stronger nucleophiles or catalysis.

Experimental Protocols

Below are generalized experimental protocols for nucleophilic aromatic substitution on dichloropyridazines. Note that for this compound, optimization of reaction conditions (e.g., higher temperature, use of a stronger base or catalyst) would likely be necessary to achieve comparable yields to 3,6-dichloropyridazine.

General Procedure for Amination

A solution of the dichloropyridazine isomer (1.0 eq.) in a suitable solvent (e.g., ethanol, DMF, or DMSO) is treated with the desired amine (1.0-1.2 eq.) and a base (e.g., K2CO3, Et3N, 1.5-2.0 eq.). The reaction mixture is stirred at a temperature ranging from room temperature to 100 °C for 2-24 hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

The logical flow for a typical SNAr experiment is depicted below.

G cluster_1 Experimental Workflow for SNAr reactants Dichloropyridazine Isomer + Nucleophile + Base solvent Dissolve in appropriate solvent (e.g., EtOH, DMF) reactants->solvent reaction Heat and Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Workup & Organic Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Mono-substituted Product purification->product

Generalized workflow for SNAr reactions.

Conclusion

The isomeric positioning of chlorine atoms on the pyridazine ring is a critical determinant of reactivity in nucleophilic aromatic substitution reactions. 3,6-Dichloropyridazine is the more reactive isomer due to the favorable electronic activation of the C3 and C6 positions by the adjacent ring nitrogen atoms. In contrast, this compound is less reactive as the chlorine atoms are not as effectively activated. This difference in reactivity is a key consideration for medicinal and synthetic chemists in designing efficient synthetic routes to novel pyridazine derivatives, allowing for selective functionalization and the development of diverse molecular libraries. Researchers should anticipate the need for more forcing reaction conditions when working with this compound compared to its 3,6-dichloro counterpart.

The Pivotal Role of the 3,5-Dichloropyridazine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The 3,5-dichloropyridazine core is a versatile scaffold in medicinal chemistry, serving as a foundational structure for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their activity as kinase inhibitors and P2X7 receptor antagonists. The information presented herein, supported by experimental data, is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Kinase Inhibition: Targeting Interleukin-2-Inducible T-cell Kinase (ITK)

A series of 3-oxo-2,3-dihydropyridazine derivatives have been investigated as inhibitors of Interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in T-cell signaling and a promising target for the treatment of T-cell leukemia. The following table summarizes the inhibitory activity of key analogs.

Table 1: Inhibitory Activity of 3-Oxo-2,3-dihydropyridazine Analogs against ITK

Compound IDStructureITK IC₅₀ (µM)Jurkat Cellular IC₅₀ (µM)BTK Inhibition
9 3-fluorophenyl group0.8737.61No measurable inhibition
22 3,5-difluorophenyl and furan-2-ylmethyl groups0.1911.17Partial inhibition

Data sourced from a study on novel 3-oxo-2,3-dihydropyridazine derivatives as ITK inhibitors.[1]

The SAR analysis indicates that substitutions on the phenyl ring significantly influence both potency and selectivity. Compound 22 , with 3,5-difluorophenyl and furan-2-ylmethyl groups, demonstrated greater potency against ITK.[1] However, this came at the cost of reduced selectivity, as evidenced by partial inhibition of Bruton's tyrosine kinase (BTK).[1] In contrast, compound 9 , featuring a 3-fluorophenyl group, was a more selective ITK inhibitor with no measurable activity against BTK, albeit with a higher IC₅₀ value.[1]

ITK Signaling Pathway

The following diagram illustrates the simplified signaling pathway involving ITK and the point of inhibition by the 3-oxo-2,3-dihydropyridazine analogs.

ITK_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 ITK ITK LAT_SLP76->ITK PLCg1 PLCγ1 ITK->PLCg1 PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3_DAG IP3 & DAG PIP2->IP3_DAG Ca_PKC Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC NFAT_AP1_NFkB NFAT, AP-1, NF-κB Activation Ca_PKC->NFAT_AP1_NFkB Gene_Expression Gene Expression (e.g., IL-2) NFAT_AP1_NFkB->Gene_Expression Inhibitor 3-Oxo-2,3-dihydropyridazine Analogs Inhibitor->ITK

Figure 1: Simplified ITK Signaling Pathway and Point of Inhibition.

P2X7 Receptor Antagonism

While not direct this compound analogs, derivatives of the closely related 3,5-dichloropyridine scaffold have been optimized as potent antagonists of the P2X7 receptor, an ATP-gated ion channel involved in inflammation. The hydrazide linker and the 3,5-dichloro substitution on the pyridine skeleton were found to be critical for antagonistic activity.[2]

Table 2: P2X7 Receptor Antagonistic Activity of 3,5-Dichloropyridine Derivatives

Compound IDR² GroupEthidium Bromide (EtBr) Uptake IC₅₀ (nM)IL-1β Release IC₅₀ (nM)
51 Adamantan-1-yl4.91.3
52 Not Specified139.2

Data from a study on 3,5-dichloropyridine derivatives as P2X7 receptor antagonists.[2]

The optimization of the hydrophobic acyl (R²) group was crucial for enhancing potency. The presence of hydrophobic polycycloalkyl groups at the R² position, such as the adamantanyl group in compound 51 , resulted in highly potent P2X7 antagonism.[2]

P2X7 Receptor Signaling Pathway

The activation of the P2X7 receptor by ATP leads to the formation of a non-selective cation channel and, with sustained activation, a larger pore, triggering downstream inflammatory responses. The following diagram illustrates this pathway and the inhibitory action of the antagonists.

P2X7_Signaling_Pathway ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R activates Cation_Channel Cation Channel (Na⁺, Ca²⁺ influx; K⁺ efflux) P2X7R->Cation_Channel Pore_Formation Large Pore Formation P2X7R->Pore_Formation NLRP3 NLRP3 Inflammasome Activation Cation_Channel->NLRP3 Pore_Formation->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b cleaves IL1b Mature IL-1β Release Pro_IL1b->IL1b Antagonist 3,5-Dichloropyridine Analogs Antagonist->P2X7R

Figure 2: P2X7 Receptor Signaling and Inhibition.

Experimental Protocols

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor.

  • Compound Preparation : Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a 10-point dose-response curve.

  • Kinase Reaction :

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.[3]

  • ADP Detection :

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[3]

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[3]

  • Data Analysis : Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

P2X7 Receptor Antagonism: Ethidium Bromide (EtBr) Uptake Assay

This assay measures the inhibition of the large pore formation associated with sustained P2X7 receptor activation.

  • Cell Preparation : Culture cells expressing the P2X7 receptor (e.g., HEK293 cells stably expressing human P2X7) in appropriate media and seed them in a 96-well plate.

  • Antagonist Incubation : Treat the cells with a range of concentrations of the antagonist for a specified period (e.g., 15-30 minutes).

  • Dye and Agonist Addition : Add the fluorescent dye Ethidium Bromide along with a P2X7 agonist (e.g., BzATP).

  • Incubation : Incubate the plate for a period that allows for pore formation and dye uptake (e.g., 15-60 minutes).

  • Data Acquisition : Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis : Calculate the percentage of inhibition for each antagonist concentration relative to the control (agonist alone) and determine the IC₅₀ value.[2]

P2X7 Receptor Antagonism: IL-1β Release Assay

This assay measures the functional downstream consequence of P2X7 activation in immune cells.

  • Cell Priming : Prime immune cells (e.g., THP-1 monocytes) with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β.

  • Antagonist Treatment : Pre-incubate the primed cells with different concentrations of the P2X7 antagonist.

  • P2X7 Activation : Stimulate the cells with a high concentration of ATP or BzATP to activate the P2X7 receptor.[4]

  • Supernatant Collection : After a suitable incubation period (e.g., 30-60 minutes), collect the cell culture supernatant.[4]

  • ELISA : Quantify the concentration of mature IL-1β in the supernatant using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.[4]

  • Data Analysis : Determine the IC₅₀ value by plotting the percentage of inhibition of IL-1β release against the antagonist concentration.

References

A Comparative Guide to the Biological Activity of Dichloropyridazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridazine moiety is a prominent scaffold in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities. Among the key starting materials for these derivatives are dichloropyridazine isomers, whose substitution patterns critically influence the physicochemical properties and therapeutic potential of the resulting compounds. This guide provides a comparative overview of the biological screening of novel compounds derived from dichloropyridazine isomers, with a primary focus on the extensively studied 3,6-dichloropyridazine and its role in developing potent anticancer agents.

Comparative Biological Activity

While several dichloropyridazine isomers exist, the scientific literature is predominantly focused on derivatives synthesized from 3,6-dichloropyridazine. Data for derivatives of other isomers like 4,5-dichloropyridazine and 3,4-dichloropyridazine is sparse, with these compounds primarily noted as versatile building blocks for more complex heterocyclic structures.[1][2]

Derivatives of 3,6-Dichloropyridazine: A Focus on Anticancer Activity

3,6-Dichloropyridazine is a cornerstone intermediate for the synthesis of potent anticancer agents.[3] Research has shown that 3,6-disubstituted pyridazine derivatives exhibit significant cytotoxic activity against various cancer cell lines, particularly breast cancer.[4][5]

Table 1: Anticancer Activity of Representative 3,6-Dichloropyridazine Derivatives

Compound IDTarget Cancer Cell LineActivity Metric (IC₅₀ in µM)Reference
Compound 34 MDA-MB-231 (Breast)0.99[4]
T-47D (Breast)0.43[4]
Compound 11m MDA-MB-231 (Breast)0.99[5]
T-47D (Breast)0.43[5]
Compound 35 MCF-7 (Breast)17.2 (µg/mL)[4]
Compound 36 MCF-7 (Breast)17.16 (µg/mL)[4]
Chloropyridazine Hybrid 3c HNO97 (Head and Neck)1.87[6]
FaDu (Head and Neck)3.32[6]
MDA-MB-468 (Breast)2.56[6]
Chloropyridazine Hybrid 3e HNO97 (Head and Neck)1.96[6]
FaDu (Head and Neck)3.53[6]
MDA-MB-468 (Breast)2.89[6]

Note: IC₅₀ is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The primary mechanisms contributing to the anticancer effects of these derivatives include the inhibition of key cellular enzymes like Poly(ADP-ribose) polymerase-1 (PARP-1) and Cyclin-Dependent Kinase 2 (CDK2).[5][6]

PARP-1 is a crucial enzyme in the base excision repair (BER) pathway, which corrects single-strand DNA breaks. In many cancers, other DNA repair pathways (like homologous recombination) are already compromised. Inhibiting PARP-1 in these cancer cells leads to the accumulation of unrepaired DNA damage, ultimately resulting in cell death (synthetic lethality). Several novel pyridazine-based compounds have been developed as potent PARP-1 inhibitors, with some showing activity comparable to the approved drug Olaparib.[6][7][8]

PARP_Inhibition cluster_0 Normal Cell (DNA Repair) cluster_1 Cancer Cell + Dichloropyridazine Derivative DNA_Damage Single-Strand DNA Break PARP1 PARP-1 DNA_Damage->PARP1 recruits BER Base Excision Repair (BER) PARP1->BER activates Cell_Survival Cell Survival BER->Cell_Survival leads to DNA_Damage_C Single-Strand DNA Break PARP1_C PARP-1 DNA_Damage_C->PARP1_C BER_Blocked BER Blocked PARP1_C->BER_Blocked fails to activate Inhibitor Pyridazine-based PARP-1 Inhibitor Inhibitor->PARP1_C inhibits Apoptosis Apoptosis (Cell Death) BER_Blocked->Apoptosis leads to

Caption: PARP-1 inhibition pathway by dichloropyridazine derivatives.

Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle.[9] Overactivity of CDKs, particularly CDK2, can lead to uncontrolled cell proliferation, a hallmark of cancer. Certain 3,6-disubstituted pyridazines have been identified as potent inhibitors of CDK2, arresting the cell cycle and inducing apoptosis. For instance, compound 11m showed potent CDK2 inhibitory activity with an IC₅₀ of 20.1 nM.[5]

CDK2_Inhibition cluster_CellCycle Cell Cycle Progression G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 Proliferation Uncontrolled Cell Proliferation M->Proliferation CDK2_CyclinE CDK2/Cyclin E Complex CDK2_CyclinE->S promotes G1/S transition Arrest Cell Cycle Arrest at G1/S CDK2_CyclinE->Arrest inhibition leads to Inhibitor Pyridazine-based CDK2 Inhibitor Inhibitor->CDK2_CyclinE inhibits

Caption: CDK2 inhibition leading to cell cycle arrest.
Derivatives of 4,5- and 3,4-Dichloropyridazine

Insecticidal Activity

Pyridazine derivatives have also been explored for their potential in agriculture as insecticides. Studies have shown that certain substituted pyridazines exhibit good insecticidal activities against pests like Musca domestica (housefly) and Macrosiphum pisi (pea aphid).[9] However, a direct comparison of the insecticidal efficacy based on the starting dichloropyridazine isomer is not well-documented.

Table 2: Insecticidal Activity of Representative Pyridazine Derivatives

Compound ClassTarget PestActivity Metric (LC₅₀)Reference
DiacylhydrazinesPlutella xylostella23.67 mg/L[12]
DiacylhydrazinesHelicoverpa armigera87.5% mortality at 10 mg/L[12]
IminopyridazinesDrosophila melanogaster96% mortality at 200 mg/L[12]

Note: LC₅₀ is the lethal concentration required to kill 50% of the test population.

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for synthesis and biological evaluation are crucial.

General Synthesis of 3,6-Disubstituted Pyridazine Derivatives

This protocol outlines a common synthetic route starting from 3,6-dichloropyridazine.

Synthesis_Workflow start Start: 3,6-Dichloropyridazine step1 Nucleophilic Aromatic Substitution (SnAr) - Reagent: R¹-XH (e.g., amine, thiol) - Base: K₂CO₃ or Et₃N - Solvent: Acetonitrile or DMF start->step1 intermediate Intermediate: 3-Chloro-6-(R¹)-pyridazine step1->intermediate step2 Second SnAr or Cross-Coupling - Reagent: R²-YH or R²-B(OH)₂ - Catalyst: Pd(PPh₃)₄ (for Suzuki) - Conditions: Varies with reaction type intermediate->step2 product Final Product: 3-(R²)-6-(R¹)-pyridazine step2->product

Caption: General workflow for synthesis of 3,6-disubstituted pyridazines.
  • First Substitution (SnAr): To a solution of 3,6-dichloropyridazine in a suitable solvent like acetonitrile, add an equimolar amount of the first nucleophile (e.g., a primary amine, R-NH₂) and a base such as potassium carbonate.

  • Reaction: Stir the mixture at room temperature or gentle heat (e.g., 50-80°C) for several hours until TLC analysis indicates the consumption of the starting material.

  • Isolation: Filter the reaction mixture and evaporate the solvent under reduced pressure. The resulting crude product, a 3-chloro-6-substituted pyridazine, can be purified by column chromatography or recrystallization.

  • Second Substitution: The intermediate is then subjected to a second nucleophilic substitution or a cross-coupling reaction (e.g., Suzuki coupling with a boronic acid) to introduce the second substituent at the 3-position.

  • Final Purification: The final 3,6-disubstituted product is purified using standard techniques like column chromatography to yield the target compound.

In Vitro Anticancer Activity Screening: SRB Assay

The Sulforhodamine B (SRB) assay is a common method for determining cytotoxicity and cell proliferation.

  • Cell Plating: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized dichloropyridazine derivatives for 72 hours.

  • Cell Fixation: Discard the treatment media and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: Wash the plates with water and stain with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Wash and Solubilize: Remove the unbound dye by washing with 1% acetic acid. Air dry the plates and solubilize the bound stain with 10 mM Tris base solution.

  • Data Acquisition: Measure the optical density (OD) at 515 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Plot the values against compound concentration to determine the IC₅₀ value.

Conclusion

The available research strongly indicates that derivatives of 3,6-dichloropyridazine are a highly promising class of compounds, particularly in the development of anticancer agents that function through mechanisms like PARP-1 and CDK2 inhibition. In contrast, 4,5- and 3,4-dichloropyridazine isomers represent a comparatively underexplored area of chemical space. While their utility as synthetic building blocks is established, a systematic evaluation of their derivatives' biological activities is lacking. This gap presents a clear opportunity for future research to potentially uncover novel therapeutic agents with unique structure-activity relationships, leveraging the distinct electronic and steric properties conferred by these alternative substitution patterns.

References

A Comparative Guide to Validated Analytical Methods for 3,5-Dichloropyridazine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of chemical compounds is paramount. This guide provides a detailed comparison of validated analytical methods for the quantification of 3,5-Dichloropyridazine, a common intermediate in pharmaceutical synthesis. The focus is on two primary techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and GC-MS methods tailored for the analysis of this compound.

Parameter HPLC-UV GC-MS ICH Guideline (Typical)
Linearity (r²) > 0.999> 0.999≥ 0.995
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120%
Precision (RSD) < 2.0%< 5.0%≤ 2% for assay
Limit of Detection (LOD) ~50 ng/mL~1 ng/mL-
Limit of Quantification (LOQ) ~150 ng/mL~5 ng/mL-
Selectivity GoodExcellentHigh
Robustness HighModerateHigh

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization for specific sample matrices.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk materials and simple formulations.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of mobile phase to obtain a concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision: Assess repeatability by analyzing six replicate injections of a standard solution. The relative standard deviation (RSD) of the peak areas should be less than 2.0%. Intermediate precision should be evaluated by different analysts on different days.

  • LOD and LOQ: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ) based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex matrices.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 80 °C (hold for 2 minutes), ramp to 250 °C at 15 °C/min (hold for 5 minutes).

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Spectrometer Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 148, 113, 84).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a 100 µg/mL stock solution of this compound reference standard in a suitable solvent such as dichloromethane or ethyl acetate.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 5 ng/mL to 500 ng/mL.

  • Sample Preparation: Extract this compound from the sample matrix using an appropriate solvent. The extract may require a clean-up step, for example, using solid-phase extraction (SPE). The final extract should be concentrated or diluted as necessary to fall within the calibration range.

3. Method Validation Parameters:

  • Linearity: Analyze the calibration standards and construct a calibration curve. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Perform spike and recovery experiments on the sample matrix at three different concentration levels. The recovery should typically be between 95.0% and 105.0%.

  • Precision: Determine repeatability by analyzing six replicates of a spiked sample. The RSD should be less than 5.0%.

  • LOD and LOQ: Estimate based on the standard deviation of the response and the slope of the calibration curve, or from signal-to-noise ratios.

Visualizing Analytical Workflows

To better understand the processes involved, the following diagrams illustrate the logical flow of analytical method validation and the decision-making process for method selection.

G cluster_0 Analytical Method Validation Workflow A Method Development & Optimization B Define Validation Parameters (ICH Guidelines) A->B C Write Validation Protocol B->C D Execute Validation Experiments C->D E Specificity / Selectivity D->E F Linearity & Range D->F G Accuracy D->G H Precision (Repeatability & Intermediate) D->H I LOD & LOQ D->I J Robustness D->J K Analyze Data & Evaluate Results E->K F->K G->K H->K I->K J->K L Results Meet Acceptance Criteria? K->L L->A No M Write Validation Report L->M Yes N Method Implementation M->N G cluster_1 Method Selection for this compound A Define Analytical Need B Trace Level Analysis Required? A->B D Routine QC / Bulk Analysis? B->D No E High Sensitivity & Selectivity B->E Yes C Complex Sample Matrix? C->E Yes F High Throughput & Robustness C->F No D->C No D->F Yes G Select GC-MS E->G H Select HPLC-UV F->H

References

A Comparative Efficacy Analysis of Dichloropyridine-Derived Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of prominent herbicides derived from dichloropyridines, a class of synthetic auxin herbicides widely used for the control of broadleaf weeds. The document focuses on key active ingredients including aminopyralid, clopyralid, picloram, and triclopyr, contrasting their performance with supporting experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in research and development.

Mechanism of Action: Synthetic Auxin Herbicides

Herbicides derived from dichloropyridine belong to the pyridine carboxylic acid chemical family and function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2][3] These herbicides are systemic, meaning they are absorbed by the plant's foliage and roots and translocated throughout the plant, accumulating in the meristematic tissues (areas of active growth).[4][5]

At the cellular level, synthetic auxins bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This disrupts normal plant growth processes, causing uncontrolled and disorganized cell division and elongation.[6] Visual symptoms in susceptible plants include epinasty (twisting and curling of stems and leaves), leaf cupping, and stem swelling, ultimately leading to the death of the plant.[2][7] This mode of action is particularly effective against dicotyledonous (broadleaf) plants, while many monocotyledonous (grass) species exhibit tolerance.[3]

Synthetic Auxin Herbicide Synthetic Auxin Herbicide Auxin Receptor (e.g., TIR1/AFB) Auxin Receptor (e.g., TIR1/AFB) Synthetic Auxin Herbicide->Auxin Receptor (e.g., TIR1/AFB) Binds to Aux/IAA Repressor Aux/IAA Repressor Auxin Receptor (e.g., TIR1/AFB)->Aux/IAA Repressor Targets for degradation via Ubiquitin-Proteasome System Ubiquitin-Proteasome System Aux/IAA Repressor->Ubiquitin-Proteasome System Auxin Response Factor (ARF) Auxin Response Factor (ARF) Aux/IAA Repressor->Auxin Response Factor (ARF) Represses Ubiquitin-Proteasome System->Aux/IAA Repressor Degrades Auxin-Responsive Genes Auxin-Responsive Genes Auxin Response Factor (ARF)->Auxin-Responsive Genes Activates transcription of Uncontrolled Growth Uncontrolled Growth Auxin-Responsive Genes->Uncontrolled Growth Leads to Plant Death Plant Death Uncontrolled Growth->Plant Death

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Comparative Efficacy Data

The following tables summarize quantitative data from various studies, comparing the efficacy of dichloropyridine-derived herbicides against a range of weed species.

Table 1: Efficacy of Aminopyralid and Clopyralid on Canada Thistle (Cirsium arvense)

HerbicideApplication Rate (g ae/ha)Control (%) at 28 DATControl (%) at 365 DAT
Aminopyralid1209585
Clopyralid28085 - 9570

DAT: Days After Treatment. Data adapted from field efficacy trials.[8][9]

Table 2: Efficacy of Triclopyr and Picloram on Woody Species

HerbicideApplication Rate (kg ae/ha)Target SpeciesControl (%)
Triclopyr2.24Huisache (Vachellia farnesiana)51 - 83 (Defoliation at 15 weeks)
Picloram2.24Huisache (Vachellia farnesiana)96 (Canopy reduction at 13 months)
Picloram2.24Spiny Hackberry (Celtis ehrenbergiana)100 (Canopy reduction at 13 months)

Data adapted from greenhouse and field trials.[1][10]

Table 3: Efficacy of Clopyralid on Various Broadleaf Weeds in Canola

Weed SpeciesHerbicideApplication Rate (L/ha)Yield Increase (%)
Carduus pycnocephalus, Polygonum aviculareClopyralid1.028
Silybum marianum, Ammi majus, Melilotus officinalis, Malva spp.Clopyralid1.0>200

Data from a study comparing two commercial forms of clopyralid in canola.

Table 4: Efficacy of Aminopyralid + Florasulam on Broadleaf Weeds in Maize at 28 DAT

Weed SpeciesHerbicideApplication Rate (g/ha)Efficacy (%)
Xanthium strumariumAminopyralid + Florasulam3395
Amaranthus retroflexusAminopyralid + Florasulam3395
Cirsium arvenseAminopyralid + Florasulam3395
Solanum nigrumAminopyralid + Florasulam3395
Physalis angulataAminopyralid + Florasulam3395

DAT: Days After Treatment. Data from a field experiment in maize.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure transparency and facilitate the design of future studies.

Field Efficacy Trial

This protocol outlines a standardized procedure for evaluating herbicide efficacy under field conditions.

1. Site Selection and Experimental Design:

  • Select a site with a uniform and dense population of the target weed species.

  • Employ a randomized complete block design (RCBD) with a minimum of three to four replications to account for field variability.[11]

  • Plot sizes should be uniform, typically ranging from 2x5 meters to 3x10 meters, to minimize edge effects.[11]

2. Treatments and Application:

  • Include the dichloropyridine herbicides of interest at various application rates, alongside an untreated control and potentially a commercial standard for comparison.

  • To assess crop selectivity, include treatments at both the proposed label rate and double the proposed rate.

  • Utilize a calibrated research plot sprayer with appropriate nozzles to ensure uniform spray coverage.[7][11]

  • Record environmental conditions at the time of application, including temperature, relative humidity, wind speed, and soil moisture.

3. Data Collection and Analysis:

  • Assess weed control visually at predetermined intervals after treatment (e.g., 14, 28, and 56 days).[11] Efficacy is typically rated on a percentage scale (0% = no control, 100% = complete control) relative to the untreated control plots.[11][12]

  • For crop selectivity trials, assess phytotoxicity on a similar percentage scale (0% = no injury, 100% = crop death).

  • Where applicable, collect data on weed biomass and crop yield.

  • Subject the collected data to statistical analysis, such as Analysis of Variance (ANOVA), to determine significant differences between treatments.[6]

A Site Selection & Experimental Design (RCBD) B Herbicide Application (Calibrated Sprayer) A->B C Data Collection (Visual Ratings, Biomass, Yield) B->C D Statistical Analysis (ANOVA) C->D E Efficacy & Selectivity Conclusions D->E

Caption: General workflow for a field-based herbicide efficacy trial.
Greenhouse Dose-Response Assay

This protocol is designed to determine the effective dose of a herbicide required to control a target weed species under controlled environmental conditions.

1. Plant Material and Growth Conditions:

  • Grow the target weed species from seed in pots containing a standardized soil mix.

  • Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Ensure uniform plant size and growth stage at the time of herbicide application.

2. Herbicide Application:

  • Apply a range of herbicide doses, typically in a logarithmic series, to determine the dose-response relationship.[13] This should include doses below and above the expected effective rate.[13]

  • Use a laboratory spray chamber to ensure precise and uniform application.

3. Data Collection and Analysis:

  • At a set time after treatment (e.g., 21 days), harvest the above-ground biomass and determine the fresh or dry weight.

  • Analyze the data using non-linear regression to fit a dose-response curve (e.g., a four-parameter log-logistic model).

  • From the curve, calculate the GR50 (the dose required to reduce plant growth by 50%) or ED50 (effective dose for 50% control) value for each herbicide.[13]

Cut-Stump Application for Woody Plant Control

This method is used to evaluate the efficacy of herbicides in preventing the resprouting of cut woody plants.

1. Plant Material and Treatment:

  • Select uniform, healthy woody plants of the target species.

  • Cut the stems horizontally as close to the ground as possible.

  • Immediately apply the herbicide solution to the cut surface, ensuring coverage of the cambium layer (the outer ring of the stump just inside the bark).[14]

2. Data Collection:

  • Monitor the treated stumps for resprouting over an extended period (e.g., one to two growing seasons).

  • Record the percentage of stumps that resprout and the number and height of the resprouts.

3. Analysis:

  • Compare the resprouting rates between different herbicide treatments and an untreated control to determine efficacy.

References

A Comparative Guide to 3,5-Dichloropyridazine as a Reference Standard for Analytical Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical testing are paramount. The quality of the reference standard used is a critical determinant of the validity of analytical results. This guide provides an objective comparison of the 3,5-Dichloropyridazine reference standard with a key alternative, its isomer 3,6-Dichloropyridazine. The information presented herein is intended to assist in the selection of the most appropriate reference material for specific analytical needs.

Introduction to this compound

This compound (CAS No. 1837-55-4) is a heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2][3] Notably, it has been identified as a novel histamine H4 (H4R) antagonist, making it relevant in the research and development of treatments for asthma and allergies.[4] As a reference standard, it is used to ensure the identity, purity, and potency of active pharmaceutical ingredients (APIs) and formulated products.

Comparison with a Key Alternative: 3,6-Dichloropyridazine

A primary alternative for consideration is the isomeric compound 3,6-Dichloropyridazine (CAS No. 141-30-0). Due to their structural similarity, these two compounds may be present as impurities in the synthesis of one another and can exhibit similar, but not identical, behavior in analytical systems. The choice between them as a reference standard depends on the specific analytical method and the potential impurities being monitored.

Physical and Chemical Properties

A comparison of the fundamental physical and chemical properties of this compound and 3,6-Dichloropyridazine is presented below.

PropertyThis compound3,6-Dichloropyridazine
CAS Number 1837-55-4[5]141-30-0[6]
Molecular Formula C₄H₂Cl₂N₂[5]C₄H₂Cl₂N₂[6]
Molecular Weight 148.98 g/mol [5]148.98 g/mol [6]
Appearance Yellow solid powder[6]Solid[6]
Melting Point Not specified65-69 °C[6]
Purity and Performance in Analytical Methods

The performance of a reference standard is best evaluated through its application in common analytical techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The following tables summarize typical performance data for high-purity reference standards of this compound and 3,6-Dichloropyridazine.

Disclaimer: The following experimental data is illustrative and intended to represent typical performance. Actual results may vary based on the specific instrumentation, conditions, and the purity of the reference material lot.

Table 1: Gas Chromatography (GC-FID) Performance

ParameterThis compound RS3,6-Dichloropyridazine RS
Purity (by GC area %) ≥ 99.5%≥ 99.5%
Retention Time (min) 10.211.5
Repeatability (%RSD, n=6) < 1.0%< 1.0%
Limit of Detection (LOD) 0.01%0.01%
Limit of Quantitation (LOQ) 0.03%0.03%

Table 2: High-Performance Liquid Chromatography (HPLC-UV) Performance

ParameterThis compound RS3,6-Dichloropyridazine RS
Purity (by HPLC area %) ≥ 99.5%≥ 99.5%
Retention Time (min) 8.59.8
Repeatability (%RSD, n=6) < 1.0%< 1.0%
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98-102%98-102%

Experimental Protocols

Detailed methodologies for the GC and HPLC analyses cited above are provided to ensure reproducibility.

Gas Chromatography (GC) with Flame Ionization Detection (FID)
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: DB-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 220 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Prepare a solution of the reference standard in acetone at a concentration of approximately 1 mg/mL.

  • Data Analysis: Purity is determined by the area percent method, where the peak area of the analyte is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the reference standard in the mobile phase at a concentration of approximately 0.1 mg/mL.

  • Data Analysis: Purity is calculated using the area percent method from the resulting chromatogram.

Visualizations

Experimental Workflow for Reference Standard Comparison

The following diagram illustrates a logical workflow for the evaluation and comparison of analytical reference standards.

G cluster_0 Phase 1: Sourcing & Characterization cluster_1 Phase 2: Method Development & Validation cluster_2 Phase 3: Comparative Analysis cluster_3 Phase 4: Data Evaluation & Selection Sourcing Source Reference Standards (3,5- and 3,6-Dichloropyridazine) Characterization Physicochemical Characterization (Melting Point, Spectroscopy) Sourcing->Characterization Purity Purity Assessment (GC, HPLC, qNMR) Characterization->Purity MethodDev Develop Analytical Methods (GC & HPLC) Purity->MethodDev Validation Method Validation (Linearity, Accuracy, Precision) MethodDev->Validation Performance Performance Testing (Repeatability, LOD, LOQ) Validation->Performance Stability Stability Studies Performance->Stability DataAnalysis Data Analysis & Comparison Stability->DataAnalysis Selection Select Appropriate RS DataAnalysis->Selection G Histamine Histamine H4R Histamine H4 Receptor (H4R) Histamine->H4R G_protein Gαi/o Protein H4R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Cascade Activation G_protein->MAPK Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization cAMP cAMP AC->cAMP Reduces Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response MAPK->Response Ca_mobilization->Response

References

Cross-Reactivity of 3,5-Dichloropyridazine-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3,5-dichloropyridazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of targeted therapeutics.[1][2] Understanding the cross-reactivity profile of compounds derived from this core is paramount for ensuring target specificity and minimizing off-target effects, which can lead to unforeseen toxicities. This guide provides a comparative analysis of the cross-reactivity of several this compound-based compounds, supported by experimental data and detailed methodologies.

Quantitative Cross-Reactivity Data

The following table summarizes the inhibitory activities of various pyridazine-based compounds against their primary targets and key off-targets. This data, gleaned from multiple studies, highlights the diverse selectivity profiles that can be achieved from this common chemical starting point.

Compound ClassPrimary TargetOff-Target(s)IC50 (Primary Target)IC50 (Off-Target)Fold SelectivityReference
Imidazo[1,2-b]pyridazine DerivativeTyk2 (JH2 domain)PDE4Potent (specific IC50 not provided)-Selectivity achieved through structural modifications[3]
Pyrazolo[3,4-d]pyridazinone Derivative (Compound 10h)FGFR1, FGFR2, FGFR3FGFR4Potent (specific IC50 not provided)>1000 nmol/LHighly selective against FGFR4[4]
Pyridazinone Derivative (MGL-3196)Thyroid Hormone Receptor β (THR-β)Thyroid Hormone Receptor α (THR-α)--28-fold[5]

Experimental Protocols

The determination of compound selectivity is reliant on robust and well-defined experimental protocols. Below are detailed methodologies for two widely used assays in kinase inhibitor profiling, a common application for pyridazine-based compounds.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction. It is a universal and high-throughput method suitable for screening large panels of kinases.[6][7]

Materials:

  • Kinase of interest and its specific substrate

  • Test compound (e.g., this compound derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

    • Ultra Pure ATP

    • ADP standard

  • Multiwell plates (e.g., 384-well)

  • Luminometer

Procedure:

  • Kinase Reaction Setup:

    • Prepare a reaction mixture containing the kinase, its substrate, and the appropriate kinase buffer in the wells of a multiwell plate.

    • Add the test compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each kinase to accurately reflect inhibitor potency.[8]

    • Incubate the plate at a set temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[9]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[9][10]

    • Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[9][10]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique for verifying the direct binding of a compound to its target protein within the complex environment of a living cell. The principle is based on the ligand-induced stabilization of the target protein against thermal denaturation.[3][11]

Materials:

  • Cultured cells expressing the target protein

  • Test compound

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • Lysis buffer

  • Equipment for protein quantification (e.g., BCA assay)

  • SDS-PAGE and Western blot reagents and equipment

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagents

  • Thermal cycler

Procedure:

  • Cell Treatment and Heat Shock:

    • Treat cultured cells with the test compound or vehicle control for a specified time.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Subject the aliquots to a temperature gradient for a set time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells using methods such as freeze-thaw cycles.[11]

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) at 4°C.[11]

  • Protein Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Normalize the protein concentration for all samples.

    • Analyze the amount of soluble target protein in each sample by Western blot.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein as a function of temperature to generate a "melting curve."

    • A shift in the melting curve to a higher temperature in the presence of the test compound indicates target engagement and stabilization.

    • An isothermal dose-response (ITDR) experiment can be performed at a fixed temperature to determine the cellular potency (EC50) of the compound.

Visualizations

The following diagrams illustrate the generalized workflows for the experimental protocols described above.

ADP_Glo_Workflow cluster_prep Reaction Setup cluster_detection Signal Generation cluster_analysis Data Analysis A Prepare Kinase/Substrate/Buffer Mix B Add Test Compound (or Vehicle) A->B C Initiate with ATP B->C D Incubate (e.g., 30°C, 60 min) C->D E Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) D->E F Incubate (RT, 40 min) E->F G Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) F->G H Incubate (RT, 30-60 min) G->H I Measure Luminescence H->I J Calculate % Inhibition I->J K Determine IC50 J->K

Caption: Generalized workflow for the ADP-Glo™ Kinase Assay.

CETSA_Workflow cluster_cell_prep Cellular Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Protein A Treat Cells with Test Compound (or Vehicle) B Harvest and Resuspend Cells A->B C Apply Temperature Gradient (Heat Shock) B->C D Cell Lysis C->D E Centrifugation to Pellet Aggregates D->E F Collect Supernatant (Soluble Fraction) E->F G Western Blot for Target Protein F->G H Generate Melting Curve / ITDR G->H

Caption: Generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

References

A Comparative Guide to the Efficacy of 3,5-Dichloropyridazine Derivatives: In-Vitro vs. In-Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in-vitro and in-vivo efficacy of novel pyridazine derivatives, with a focus on compounds developed for their anti-inflammatory and anticancer properties. The data presented is compiled from recent studies to facilitate the evaluation of these potential therapeutic agents. This guide delves into the experimental data, presenting a clear, side-by-side comparison of the performance of these compounds in different assay systems. Detailed methodologies for the key experiments are provided to ensure reproducibility and critical assessment of the findings.

Anti-Inflammatory Activity of Pyridazine Derivatives

A study focused on the development of new pyridazine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors has yielded promising candidates with potent anti-inflammatory activity. The in-vitro efficacy of these compounds was evaluated by measuring their ability to inhibit COX-1 and COX-2 enzymes, while the in-vivo anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.[1]

Data Presentation: In-Vitro vs. In-Vivo Efficacy of Anti-Inflammatory Pyridazine Derivatives
CompoundIn-Vitro COX-1 Inhibition (IC50, µM)In-Vitro COX-2 Inhibition (IC50, µM)In-Vitro Selectivity Index (SI) for COX-2In-Vivo Anti-inflammatory Activity (% Edema Inhibition at 5h)
4c >1000.26>384.6Not Reported
6b 1.140.186.3375.3%
Celecoxib (Standard) 150.3542.878.6%
Indomethacin (Standard) 0.250.500.572.4%

Data compiled from a study on new pyridazine scaffolds as COX inhibitors.[1]

Experimental Protocols

The ability of the synthesized pyridazine derivatives to inhibit ovine COX-1 and COX-2 was determined using a COX inhibitor screening assay kit. The assay measures the peroxidase activity of COX, where the peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Male Wistar rats were orally administered the test compounds or the reference drugs. One hour later, a 1% carrageenan solution was injected into the sub-plantar tissue of the right hind paw to induce edema. The paw volume was measured at different time intervals after carrageenan injection using a plethysmometer. The percentage of edema inhibition was calculated by comparing the paw volume in the treated groups with the control group.

Signaling Pathway: COX-2 Inhibition in Inflammation

COX2_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme Prostaglandins Prostaglandins COX-2 Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridazine Derivative (6b) Pyridazine Derivative (6b) Pyridazine Derivative (6b)->COX-2 Enzyme Inhibition

Caption: Inhibition of the COX-2 pathway by pyridazine derivatives to reduce inflammation.

Anticancer Activity of Pyridazine Derivatives

In the quest for novel anticancer agents, a series of 3,6-disubstituted pyridazine derivatives were designed and synthesized. The in-vitro anticancer activity was evaluated against the NCI-60 panel of human cancer cell lines. The most potent compound was then tested for its in-vivo efficacy in an Ehrlich ascites carcinoma solid tumor model.

Data Presentation: In-Vitro vs. In-Vivo Efficacy of Anticancer Pyridazine Derivatives
CompoundIn-Vitro Anticancer Activity (Mean Growth Inhibition % - NCI-60)In-Vivo Antitumor Activity (Tumor Volume Reduction %)
9e High growth inhibition against most cell linesSignificant reduction in mean tumor volume

Detailed quantitative data from the primary source is required for a complete table.

Experimental Protocols

The synthesized compounds were submitted to the National Cancer Institute (NCI) for screening against a panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney. The screening involves assessing the growth inhibition of the cell lines upon exposure to the test compounds at a single high concentration.

Female Swiss albino mice were inoculated with Ehrlich ascites carcinoma cells to induce solid tumor formation. The mice were then treated with the test compound at different dose levels. The antitumor efficacy was evaluated by measuring the tumor volume and observing signs of tumor necrosis.

Experimental Workflow: From Synthesis to In-Vivo Testing

Anticancer_Workflow cluster_synthesis Synthesis cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation 3,5-Dichloropyridazine This compound Chemical Reactions Chemical Reactions This compound->Chemical Reactions Pyridazine Derivatives Pyridazine Derivatives Chemical Reactions->Pyridazine Derivatives NCI-60 Cell Line Screen NCI-60 Cell Line Screen Pyridazine Derivatives->NCI-60 Cell Line Screen Identify Potent Compounds Identify Potent Compounds NCI-60 Cell Line Screen->Identify Potent Compounds Animal Model (e.g., EAC) Animal Model (e.g., EAC) Identify Potent Compounds->Animal Model (e.g., EAC) Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Model (e.g., EAC)->Efficacy & Toxicity Assessment

Caption: Workflow for the discovery of anticancer pyridazine derivatives.

Conclusion

The presented data highlights the potential of pyridazine derivatives as a versatile scaffold for the development of new therapeutic agents. The direct comparison of in-vitro and in-vivo data is crucial for identifying promising lead compounds and guiding further optimization. The detailed experimental protocols provided in the cited literature are essential for the replication and validation of these findings by the scientific community. Further research into the structure-activity relationships of this compound derivatives is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to the Synthesis of 3,5-Dichloropyridazine: Established Methods vs. a Novel Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of a novel synthetic route to 3,5-dichloropyridazine against a traditional, established method, offering insights into yield, reaction conditions, and procedural complexities.

This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its utility drives the need for efficient and scalable synthetic methods. This guide benchmarks a recently reported synthesis starting from (Z)-2,4,4,4-tetrachlorobut-2-enal against the established method of chlorinating a pyridazinone precursor.

At a Glance: Comparison of Synthetic Methods

ParameterNew Method: From Tetrachlorobut-2-enalEstablished Method: Chlorination of Pyridazinone
Starting Materials (Z)-2,4,4,4-tetrachlorobut-2-enal, Semicarbazide hydrochloride5-chloropyridazin-3(2H)-one, Phosphorus oxychloride
Reaction Type Cyclization/CondensationDeoxychlorination
Yield 55%[4]~64% (by analogy to similar structures)[1]
Reaction Time 49 hours[4]3-5 hours[1]
Reaction Temperature 15-20°C[4]80°C to reflux[1]
Key Reagents Semicarbazide hydrochloridePhosphorus oxychloride
Solvent N,N-dimethyl-formamide, Water[4]Acetonitrile or excess POCl₃[1][5]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic approaches benchmarked in this guide.

New_Synthesis_Method cluster_start Starting Materials Tetrachlorobut-2-enal Tetrachlorobut-2-enal Reaction Reaction Tetrachlorobut-2-enal->Reaction DMF/Water Semicarbazide_HCl Semicarbazide_HCl Semicarbazide_HCl->Reaction Product This compound Reaction->Product Cyclization (55% Yield)

Caption: New synthesis of this compound.

Established_Synthesis_Method cluster_start Starting Material Precursor 5-chloropyridazin-3(2H)-one Reaction Reaction Precursor->Reaction POCl3 Product This compound Reaction->Product Chlorination

Caption: Established synthesis of this compound.

Experimental Protocols

New Method: Synthesis from (Z)-2,4,4,4-tetrachlorobut-2-enal

This method involves the reaction of (Z)-2,4,4,4-tetrachlorobut-2-enal with semicarbazide hydrochloride in a mixture of N,N-dimethyl-formamide and water. The reaction proceeds at a controlled temperature of 15-20°C for 49 hours. The product, this compound, is then isolated. The reported yield for this synthesis is 55%.[4]

A similar, more general protocol is described as dissolving 2,4,4,4-Tetrachlorocrotonaldehyde in a solvent and adding a mixture of semicarbazide hydrochloride, water, and a solvent dropwise at a controlled temperature. The reaction is stirred for 5 hours. After workup, which includes solvent removal and recrystallization from a dichloromethane/petroleum ether mixture, this compound is obtained as a white crystalline solid.[4]

Established Method: Chlorination of 5-chloropyridazin-3(2H)-one

The transformation of pyridazinones to their corresponding chloropyridazines using a chlorinating agent like phosphorus oxychloride (POCl₃) is a well-established method in heterocyclic chemistry.[5] While a specific protocol for this compound from 5-chloropyridazin-3(2H)-one is not detailed in the search results, a general procedure can be inferred from the synthesis of its isomers.[1][5][6]

The synthesis would involve treating 5-chloropyridazin-3(2H)-one with an excess of phosphorus oxychloride, which can also serve as the solvent. The reaction mixture is typically heated to facilitate the deoxychlorination. Based on the synthesis of 3,4-dichloropyridazine, a reaction temperature of 80°C for 3-5 hours is common, yielding a product in the range of 64%.[1] The workup procedure involves carefully quenching the excess POCl₃ with ice water, neutralizing the solution, and extracting the product with an organic solvent.

Concluding Remarks

The novel synthesis of this compound from tetrachlorobut-2-enal offers a viable alternative to more traditional methods. However, its longer reaction time and moderate yield may be drawbacks for some applications when compared to the established chlorination of a pyridazinone precursor, which, by analogy, appears to be a faster reaction with a potentially higher yield. The choice of synthetic route will ultimately depend on the availability and cost of starting materials, desired purity, and the specific needs of the research or development project. Further optimization of the new method could potentially improve its yield and reduce the reaction time, making it more competitive with established procedures.

References

Safety Operating Guide

Proper Disposal of 3,5-Dichloropyridazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 3,5-Dichloropyridazine is a critical aspect of laboratory operations, ensuring the protection of personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of this hazardous chemical, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance and must be handled with care. It is harmful if swallowed and can cause significant skin and eye irritation. Adherence to strict safety protocols is mandatory to mitigate exposure risks.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

Emergency Procedures: In the event of a spill, the area should be evacuated and ventilated. The spill should be contained using an inert absorbent material, which is then collected into a designated hazardous waste container. The affected area must be thoroughly decontaminated.

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain. All materials contaminated with this chemical are to be treated as hazardous waste.

  • Waste Identification and Segregation: All unused this compound, reaction byproducts, and any contaminated materials (e.g., filter paper, pipette tips, and containers) must be segregated as a dedicated hazardous waste stream. Do not mix with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Container Management:

    • Use only approved, leak-proof, and chemically compatible containers for waste collection.

    • Containers must be securely sealed at all times, except when adding waste.

    • Do not fill containers beyond 90% of their capacity to allow for expansion.

    • Clearly label each container with "Hazardous Waste," the full chemical name "this compound," and the date the first waste was added.

  • Waste Storage: Store hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Final Disposal: The recommended method for the final disposal of chlorinated organic compounds like this compound is high-temperature incineration at a licensed hazardous waste facility. This process effectively destroys the chemical, converting it into less hazardous substances such as hydrogen chloride, which is subsequently scrubbed from the emissions.

  • Empty Containers: Containers that have held this compound are also considered hazardous waste. They must be triple-rinsed with a suitable solvent, and the rinsate must be collected and disposed of as hazardous waste.

Quantitative Data for Disposal and Handling

ParameterGuideline/Value
Hazard Classification Acute Toxicity, Oral, Category 4
GHS Pictogram GHS07 (Exclamation Mark)
Container Fill Level Do not exceed 90% capacity
Incineration Temperature Approximately 1600°F to 2500°F (870°C to 1370°C)
Incineration Residence Time Typically 2 seconds for liquids/gases

Disposal Workflow

cluster_0 Preparation & Collection cluster_1 Interim Storage cluster_2 Final Disposal cluster_3 Spill & Empty Container Management a Don appropriate PPE b Handle in a fume hood a->b c Segregate this compound waste b->c d Use labeled, leak-proof hazardous waste container c->d e Store container in a designated, secure area d->e f Do not exceed 90% container capacity e->f g Arrange for pickup by a licensed hazardous waste disposal service f->g h Transport to a licensed incineration facility g->h i High-temperature incineration h->i j Spill Occurs k Contain with inert absorbent j->k l Collect spill debris as hazardous waste k->l m Decontaminate area l->m n Triple-rinse empty containers o Collect rinsate as hazardous waste n->o

Caption: Workflow for the safe disposal of this compound.

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dichloropyridazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical protocols for the handling and disposal of 3,5-Dichloropyridazine (CAS No. 1837-55-4). Adherence to these procedures is essential for ensuring the safety of researchers, scientists, and drug development professionals. By implementing these guidelines, you contribute to a safer laboratory environment and the integrity of your research.

Hazard Profile and Immediate Safety Precautions

This compound is a chemical compound that requires careful handling due to its potential health risks. It is classified as harmful if swallowed, can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] Immediate implementation of appropriate personal protective equipment (PPE) and handling protocols is mandatory to prevent exposure.

Personal Protective Equipment (PPE) Requirements

A comprehensive array of PPE is necessary when working with this compound to minimize exposure risks. The following table summarizes the required equipment.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield is also recommended.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[1]
Hands Chemical-resistant gloves.Nitrile or butyl rubber gloves are recommended.[1][5]
Body Laboratory coat or appropriate protective clothing.Should be worn to prevent skin contact.[1][5]
Respiratory An N95 dust mask or a NIOSH/MSHA approved respirator.A respirator is necessary if ventilation is inadequate or dust is generated.[1][5]

Operational Plan: Handling and Storage Protocols

Proper handling and storage are critical for maintaining the chemical integrity of this compound and ensuring personnel safety.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust or vapors.[1][5]

  • Avoid all direct contact with skin, eyes, and clothing.[1]

  • Minimize dust generation during handling procedures.[1]

  • Thoroughly wash hands with soap and water after handling the compound.[1]

  • Eating, drinking, and smoking are strictly prohibited in areas where this chemical is handled.[1]

Storage:

  • Store this compound in a tightly closed container.[1]

  • The storage area should be cool, dry, and well-ventilated.[1]

  • Keep the compound away from incompatible substances, such as strong oxidizing agents.[1]

Emergency Procedures: Accidental Exposure

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure TypeFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][6]
Skin Contact Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists.[1]
Inhalation Remove from exposure to fresh air immediately. If the individual is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical aid.[1][4]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Spill Management Protocol

Immediate and correct response to a spill is critical to contain the hazard.

  • Evacuate and Ventilate : Clear the immediate area of all personnel and ensure adequate ventilation.[5]

  • Containment : For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as vermiculite or sand.[5]

  • Collection : Place the absorbed or collected material into a clearly labeled and sealed container designated for hazardous waste.[5]

  • Decontamination : Clean the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.[5]

Disposal Plan: Hazardous Waste Management

The disposal of this compound must be managed as hazardous waste.

  • Waste Segregation : Halogenated organic compounds should be collected separately from other waste streams.[1]

  • Containerization : Use a dedicated, properly labeled, and leak-proof waste container compatible with chlorinated organic compounds. Keep the container securely closed except when adding waste.[1][5]

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration, quantity, and the date the waste was first added.[1][5]

  • Final Disposal : The recommended method for the final disposal of chlorinated organic compounds is incineration at a licensed hazardous waste facility. Contact your institution's Environmental Health and Safety (EHS) department or a licensed contractor to arrange for pickup and disposal.[5]

Experimental Workflow: Safe Handling of this compound

cluster_emergency Contingency A Preparation - Review SDS - Assemble all necessary PPE B Engineering Controls - Work within a certified chemical fume hood - Ensure proper ventilation A->B Proceed to C Handling - Weigh and transfer this compound - Minimize dust generation - Avoid contact B->C Proceed to D Post-Handling - Decontaminate work surfaces - Wash hands thoroughly C->D Upon completion E Storage - Store in a tightly sealed, labeled container - Place in a cool, dry, well-ventilated area D->E Store or F Waste Disposal - Collect waste in a labeled, leak-proof container - Segregate as halogenated waste D->F Dispose G Emergency Preparedness - Know location of safety shower and eyewash station - Have spill kit readily available

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dichloropyridazine
Reactant of Route 2
Reactant of Route 2
3,5-Dichloropyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.